Cholesterol-PEG 600
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C68H110O8 |
|---|---|
分子量 |
1055.6 g/mol |
IUPAC 名称 |
6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate |
InChI |
InChI=1S/C68H110O8/c1-45(2)17-15-19-47(5)55-29-31-57-53-27-25-49-43-51(33-37-65(49,7)59(53)35-39-67(55,57)9)75-63(71)23-13-11-21-61(69)73-41-42-74-62(70)22-12-14-24-64(72)76-52-34-38-66(8)50(44-52)26-28-54-58-32-30-56(48(6)20-16-18-46(3)4)68(58,10)40-36-60(54)66/h25-26,45-48,51-60H,11-24,27-44H2,1-10H3 |
InChI 键 |
FRJKPSUWOMDJAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)OCCOC(=O)CCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
产品来源 |
United States |
Foundational & Exploratory
Cholesterol-PEG 600: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Cholesterol-PEG 600.
Introduction
Cholesterol-Polyethylene Glycol 600 (this compound) is a versatile amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery. It consists of a hydrophobic cholesterol anchor covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 g/mol . This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), where it plays a crucial role in enhancing their stability, biocompatibility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in nanoparticle formulation, and its impact on cellular signaling pathways.
Physicochemical Properties of this compound
This compound is a solid, light-yellow substance with good solubility in water.[1][2] Its properties are summarized in the table below.
| Property | Value |
| Synonyms | Cholesterol, water soluble from sheep; Cholesteryl-polyethylene glycol 600 sebacate; Polyethylene glycol 600 mono(cholesteryl) ether sebacate; Polyoxyethyl-cholesteryl sebacate[1][2] |
| CAS Number | 69068-97-9[1] |
| Appearance | Solid to semisolid, light yellow[1][2] |
| Solubility | 60 mg/mL in H₂O[1][2] |
| Approximate Molecular Weight | ~1188 g/mol (based on cholesterol, sebacic acid linker, and PEG 600)[2] |
| Purity | ≥95.0%[3] |
| Storage Conditions | -20°C, shipped in dry ice[1][2] |
Core Function in Drug Delivery
The primary function of this compound in drug delivery systems is to form a protective hydrophilic layer on the surface of nanoparticles. This "stealth" coating reduces opsonization—the process by which the immune system marks particles for clearance—thereby prolonging the circulation time of the nanocarrier in the bloodstream.[4] This extended circulation allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. Furthermore, the cholesterol component acts as a stabilizing agent within the lipid bilayer of liposomes and LNPs, enhancing their structural integrity and reducing drug leakage.[5]
Experimental Protocols
Formulation of this compound Containing Liposomes via Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Preparation: The lipids (e.g., DSPC, cholesterol, and this compound) are dissolved in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:this compound).
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the primary lipid.
-
Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form small unilamellar vesicles. This can be achieved by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
-
Encapsulation Efficiency: The amount of drug successfully loaded into the nanoparticles is quantified, typically using spectrophotometry or chromatography after separating the free drug from the nanoparticles.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Experimental workflow for nanoparticle formulation and characterization.
Signaling Pathway Modulation by Drug-Loaded Nanoparticles
The delivery of chemotherapeutic agents like doxorubicin (B1662922) via this compound-containing nanoparticles can overcome multidrug resistance in cancer cells. One mechanism involves the inhibition of P-glycoprotein (P-gp), an efflux pump that removes drugs from the cell, and the depletion of cellular ATP, which is required for P-gp function. This leads to increased intracellular drug accumulation and subsequent induction of apoptosis.[6][7]
Caption: Signaling pathway for overcoming multidrug resistance.
Conclusion
This compound is a critical component in the design of advanced drug delivery systems. Its ability to confer "stealth" properties and enhance the stability of lipid-based nanoparticles makes it an invaluable tool for improving the therapeutic efficacy and safety of a wide range of drugs. The detailed understanding of its physicochemical properties and its role in nanoparticle formulation, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of nanomedicine. The continued exploration of this compound and similar materials will undoubtedly pave the way for the development of more effective and targeted therapies for various diseases.
References
- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin and paclitaxel-loaded lipid-based nanoparticles overcome multidrug resistance by inhibiting P-glycoprotein and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholesterol-PEG 600: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600), an amphiphilic polymer conjugate widely utilized in drug delivery and nanotechnology. This document details its chemical structure, physicochemical properties, and key experimental methodologies for its synthesis and characterization, empowering researchers to effectively harness its potential in their work.
Core Concepts: Unveiling the Molecular Architecture
This compound is a biocompatible amphiphile consisting of a hydrophobic cholesterol anchor covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 g/mol . This unique structure allows for self-assembly in aqueous environments, forming micelles or facilitating the stabilization of lipid-based nanostructures such as liposomes and lipid nanoparticles (LNPs).[1] The PEGylated surface of these nanostructures provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1]
The linkage between the cholesterol and PEG moieties can vary, with common approaches including ester, ether, or carbamate (B1207046) bonds.[2] Some commercial formulations may also incorporate a linker molecule, such as sebacic acid, to space the cholesterol anchor from the PEG chain. This guide will focus on the more prevalently documented direct conjugation methods.
Caption: Generalized chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of this compound are critical to its function in drug delivery systems. These properties can be influenced by the specific linkage chemistry and the polydispersity of the PEG chain.
| Property | Value | Comments |
| Molecular Weight (Approx.) | ~987 g/mol (for direct conjugate) | Calculated as Cholesterol (386.65 g/mol ) + PEG 600 (~600 g/mol ). The exact weight is an average due to the polydispersity of PEG. Some commercial products with linkers have higher molecular weights. |
| Physical Form | Semisolid to solid | The material is typically waxy or solid at room temperature.[2] |
| Color | Light yellow | As observed in various commercial products.[2] |
| Solubility | Water: ~60 mg/mL | Soluble in water and other polar solvents like chloroform (B151607) and DMSO.[2] |
| Critical Micelle Conc. (CMC) | Varies (typically in the µM range) | The CMC is dependent on the exact structure and the method of measurement. For similar PEGylated lipids, CMCs are in the low micromolar range. |
| Polydispersity Index (PDI) | Typically low | Synthesis methods aim for a low PDI to ensure batch-to-batch consistency. Values are ideally close to 1.0. |
Experimental Protocols: Synthesis and Characterization
This section provides detailed methodologies for the synthesis and characterization of this compound, based on established literature procedures.
Synthesis of this compound via Esterification
This protocol describes a common method for synthesizing this compound using an ester linkage.
Materials:
-
Cholesterol
-
Succinic anhydride (B1165640)
-
Polyethylene glycol 600 (PEG 600)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of Cholesteryl Hemisuccinate:
-
Dissolve cholesterol and succinic anhydride in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield cholesteryl hemisuccinate.
-
-
Esterification of Cholesteryl Hemisuccinate with PEG 600:
-
Dissolve cholesteryl hemisuccinate, PEG 600, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.
-
Add EDCI to the solution and stir at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain this compound.
-
Purification:
The crude product can be purified by flash chromatography on a silica (B1680970) gel column. The choice of eluent will depend on the polarity of the final product, but a gradient of methanol (B129727) in dichloromethane is often effective.
Caption: Workflow for the synthesis and purification of this compound.
Characterization Methods
Purpose: To confirm the covalent conjugation of cholesterol and PEG 600 and to verify the chemical structure.
Protocol:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analysis of ¹H NMR Spectrum:
-
Identify the characteristic peaks of the cholesterol moiety, typically in the region of 0.6-2.5 ppm (aliphatic protons) and around 5.3 ppm (olefinic proton).
-
Identify the strong, characteristic peak of the PEG methylene (B1212753) protons (-OCH₂CH₂-) around 3.6 ppm.
-
The presence of both sets of peaks in the spectrum of the purified product confirms the successful conjugation. The integration ratio of the cholesterol protons to the PEG protons can be used to estimate the degree of substitution.
-
Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of this compound micelles in an aqueous solution.
Protocol:
-
Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its expected critical micelle concentration (CMC).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Place the filtered solution into a clean DLS cuvette.
-
Perform the DLS measurement at a controlled temperature (e.g., 25 °C).
-
Analyze the autocorrelation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and the PDI. A low PDI value (e.g., < 0.3) indicates a monodisperse population of micelles.
Purpose: To determine the concentration at which this compound self-assembles into micelles.
Protocol:
-
Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM).
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).
-
Analysis:
-
Pyrene's emission spectrum is sensitive to the polarity of its microenvironment. In the hydrophobic core of the micelles, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) changes.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp change in the I₁/I₃ ratio is observed.
-
Caption: Workflow for the characterization of this compound.
Applications in Drug Development
The primary application of this compound is in the formulation of drug delivery systems. Its amphiphilic nature is leveraged to:
-
Enhance the solubility of hydrophobic drugs by encapsulating them within the core of micelles or the lipid bilayer of liposomes.
-
Improve the stability of drug formulations in biological fluids.
-
Prolong the circulation time of nanocarriers, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Serve as an anchor for attaching targeting ligands to the surface of nanocarriers for active targeting.
The versatility and biocompatibility of this compound make it a valuable tool for researchers and scientists in the development of next-generation nanomedicines.
References
- 1. α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cholesterol-PEG 600 in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug delivery is continuously evolving, with a primary focus on enhancing therapeutic efficacy while minimizing off-target effects. A key strategy in achieving this is the development of sophisticated nanocarrier systems. Among the various components utilized in these systems, Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) has emerged as a critical excipient. This technical guide provides an in-depth exploration of the multifaceted role of this compound in drug delivery, offering a comprehensive resource for researchers and professionals in the field.
This compound is an amphiphilic molecule composed of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 600 Da. This unique structure allows it to be seamlessly integrated into lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs), where it imparts a range of desirable physicochemical and biological properties.[1][2] Its primary functions include enhancing the stability of the formulation, prolonging systemic circulation time, and improving the overall biocompatibility of the delivery system.[1]
This guide will delve into the synthesis and characterization of this compound, its impact on the physicochemical properties of drug delivery systems, and its influence on in vitro and in vivo performance. We will present quantitative data from various studies in structured tables for easy comparison, provide detailed experimental protocols for key methodologies, and utilize diagrams to illustrate complex pathways and workflows.
Core Functions and Advantages of this compound
The incorporation of this compound into drug delivery systems offers several distinct advantages:
-
Prolonged Circulation (Stealth Effect): The hydrophilic PEG 600 chain forms a hydrated layer on the surface of the nanocarrier. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[3] This leads to a significantly extended circulation half-life, allowing for greater accumulation at the target site through passive (Enhanced Permeability and Retention effect in tumors) or active targeting.[4][5]
-
Enhanced Stability: The cholesterol moiety acts as a "fluidity buffer" within the lipid bilayer of liposomes and LNPs. It intercalates between phospholipid molecules, modulating the fluidity of the membrane and reducing the permeability of the bilayer to encapsulated drugs. This leads to improved formulation stability and reduced premature drug leakage.[6][7]
-
Improved Biocompatibility: Both cholesterol and PEG are well-established biocompatible materials. Cholesterol is an endogenous component of cell membranes, and PEG is widely used in FDA-approved pharmaceutical formulations.[4] Their combination in this compound results in drug carriers with a favorable safety profile.
-
Versatility in Formulation: this compound can be incorporated into a variety of nanocarrier systems, including liposomes, nanoparticles, and micelles, for the delivery of a wide range of therapeutic agents, from small molecules to large biologics like mRNA.[2]
Physicochemical Characterization of this compound Modified Nanocarriers
The inclusion of this compound can influence several key physicochemical parameters of drug delivery systems. The following tables summarize representative quantitative data from studies on liposomes and nanoparticles containing PEGylated cholesterol derivatives.
Table 1: Influence of PEGylated Cholesterol on Nanoparticle Size and Zeta Potential
| Formulation | Molar Ratio of Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| CLS NPs | PBCA:Cholesterol | 175.6 ± 4.1 | 0.264 ± 0.017 | -28.5 ± 1.43 | [4] |
| CLS-PEG NPs | PBCA:Cholesterol:PEG | 185.4 ± 4.1 | 0.133 ± 0.009 | -0.66 ± 0.10 | [4] |
| Griseofulvin Liposomes (F1) | Griseofulvin:Lipoid S 100:Cholesterol (1:2:0.4) | 813 ± 11 | 0.43 ± 0.02 | -35.2 ± 1.5 | [8] |
| Griseofulvin Liposomes (F2) | Griseofulvin:Lipoid S 100:Cholesterol (1:2:0.4) with 5% DSPE-PEG 2000 | 142 ± 5 | 0.25 ± 0.01 | -28.7 ± 1.1 | [8] |
Table 2: Impact of PEGylated Cholesterol on Encapsulation Efficiency and Drug Release
| Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Conditions | Cumulative Release (%) after 12h | Reference |
| CLS-PEG NPs | Coumarin-6 | 85.3 ± 3.7 | 0.085 ± 0.004 | PBS (pH 7.4), 37°C | ~40 | [9] |
| Griseofulvin Liposomes (F1) | Griseofulvin | 32.4 ± 1.2 | - | PBS (pH 7.4), 37°C | ~85 | [8] |
| Griseofulvin Liposomes (F2) | Griseofulvin | 98.1 ± 0.5 | - | PBS (pH 7.4), 37°C | ~60 | [8] |
| Curcumin-loaded Micelles (C-CVM) | Curcumin | 97.2 - 98.6 | - | PBS (pH 7.4), 37°C | Not Reported | [10] |
Table 3: In Vivo Pharmacokinetic Parameters of PEGylated Nanocarriers
| Formulation | Animal Model | Half-life (t½) | Area Under the Curve (AUC) | Mean Residence Time (MRT) | Reference |
| C6 Solution | Rats | Not Reported | 2.85 ± 0.42 µg/Lh | Not Reported | [4] |
| C6-loaded CLS-PEG NPs | Rats | ~4 h (estimated) | 12.34 ± 1.85 µg/Lh | Not Reported | [4] |
| PEG-AuNPs | Rats | Long circulation | - | - | [11] |
| DSPC/CH/DSPE-PEG2000 LUVs | Mice | > 24 h | Not Reported | Not Reported | [1] |
Note: Data presented are from various studies and may not directly involve this compound but are representative of the effects of PEGylated cholesterol derivatives in similar systems.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing Cholesterol-PEG conjugates is through an esterification reaction between cholesterol and a carboxylated PEG derivative.[12][13]
Materials:
-
Cholesterol
-
Poly(ethylene glycol) dicarboxylic acid (HOOC-PEG600-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve cholesterol (1 equivalent) and HOOC-PEG600-COOH (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution and stir until dissolved.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and PEG solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm its structure and purity.
Preparation of this compound Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[7]
Materials:
-
Phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved in the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipid) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.
Visualizing Key Processes and Relationships
Structure of a this compound Modified Liposome (B1194612)
The following diagram illustrates the basic structure of a liposome incorporating this compound.
References
- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new strategy to synthesize Chol-PEG “on demand” - Nanbiosis [nanbiosis.es]
- 3. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dense and Dynamic Polyethylene Glycol Shells Cloak Nanoparticles from Uptake by Liver Endothelial Cells for Long Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
The Role of Cholesterol-PEG 600 in mRNA Vaccine Formulations: A Technical Guide
The advent of mRNA vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) being the cornerstone of their clinical success. These intricate delivery systems are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. This technical guide delves into the critical role of a specific PEGylated lipid, Cholesterol-PEG 600, in the formulation of mRNA vaccines, exploring its functional principles, quantitative impact, and the experimental methodologies used for characterization.
Core Principles of PEGylated Lipids in LNP Formulations
PEGylated lipids, such as this compound, are integral to the stability and in vivo efficacy of mRNA-LNP vaccines. Their primary function is to form a hydrophilic corona on the surface of the nanoparticle. This steric barrier prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable product. Furthermore, this hydrophilic shield sterically hinders the adsorption of plasma proteins (opsonization) upon injection, which in turn reduces recognition and clearance by the mononuclear phagocyte system (MPS). This "stealth" property prolongs the circulation time of the LNPs, increasing the likelihood of them reaching target cells.
The "PEG dilemma" refers to the conflicting roles of the PEG-lipid. While essential for stability and circulation, the PEG corona can also hinder cellular uptake and endosomal escape of the LNP, potentially reducing transfection efficiency. The choice of the anchor (in this case, cholesterol) and the length of the PEG chain (600 Da) are critical parameters that are optimized to balance these opposing effects. Cholesterol as an anchor is considered to have a relatively transient association with the LNP surface compared to lipid anchors with two long acyl chains, potentially facilitating faster shedding of the PEG-lipid at the target site to "unmask" the nanoparticle for cellular uptake.
Quantitative Impact of this compound
The molar ratio of this compound in the LNP formulation is a critical quality attribute that significantly influences the vaccine's biophysical properties and biological activity. It is typically included in small molar percentages, often ranging from 0.5% to 2%.
| Parameter | Effect of this compound | Typical Values |
| Particle Size | Controls particle size during formation and prevents aggregation. | 80 - 120 nm |
| Polydispersity Index (PDI) | Ensures a narrow, monodisperse size distribution. | < 0.2 |
| Zeta Potential | Shields the positive charge of the ionizable lipid, leading to a near-neutral surface charge at physiological pH. | -10 mV to +10 mV |
| Encapsulation Efficiency | Minor influence, but contributes to the overall stability of the encapsulated mRNA. | > 90% |
| Circulation Half-life | Increases systemic circulation time by reducing opsonization and MPS uptake. | Varies significantly with formulation |
Experimental Protocols
The development of mRNA-LNP formulations involves several key experimental procedures for their synthesis and characterization.
3.1. LNP Formulation via Microfluidic Mixing
A widely used method for producing uniform LNPs is through rapid mixing in a microfluidic device.
-
Lipid Stock Preparation: The four lipid components (e.g., ionizable lipid, DSPC, cholesterol, and this compound) are dissolved in ethanol (B145695) at a specific molar ratio.
-
mRNA Stock Preparation: The mRNA is diluted in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA backbone.
-
Microfluidic Mixing: The lipid-ethanol stream and the mRNA-aqueous stream are driven through a microfluidic mixing device (e.g., a staggered herringbone mixer) at a controlled flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core into LNPs.
-
Downstream Processing: The resulting LNP suspension is dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs. The product is then sterile-filtered and concentrated.
3.2. Particle Size and Zeta Potential Measurement
-
Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. The sample is diluted in a suitable buffer (e.g., PBS) and placed in a cuvette. The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles and correlates this to particle size.
-
Electrophoretic Light Scattering (ELS): This method determines the zeta potential, a measure of the surface charge. An electric field is applied to the LNP suspension, causing the particles to move. The velocity of this movement (electrophoretic mobility) is measured by laser Doppler velocimetry and is used to calculate the zeta potential.
3.3. mRNA Encapsulation Efficiency
-
RiboGreen Assay: The RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).
-
The fluorescence of the intact LNP sample is measured (F_initial), representing unencapsulated mRNA.
-
A surfactant is added to the sample to lyse the LNPs, releasing all the encapsulated mRNA.
-
The fluorescence is measured again (F_total), representing the total amount of mRNA.
-
Encapsulation Efficiency (%) is calculated as: ((F_total - F_initial) / F_total) * 100.
-
Visualizing Key Processes
4.1. LNP Formulation Workflow
The following diagram illustrates a typical experimental workflow for the formulation and characterization of mRNA LNPs containing this compound.
4.2. LNP Cellular Uptake and Endosomal Escape
This diagram outlines the proposed mechanism of LNP cellular entry and subsequent mRNA release into the cytoplasm.
4.3. Logical Relationships in PEG-Lipid Design
The selection of a PEG-lipid involves balancing key formulation properties. This diagram shows the logical trade-offs associated with PEG-lipid characteristics.
Biophysical Properties of Cholesterol-PEG 600: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) is an amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. It consists of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 600 Da. This unique structure allows this compound to self-assemble in aqueous environments, forming micelles or incorporating into lipid-based nanoparticles such as liposomes. The PEGylation of cholesterol offers several advantages, including increased stability, prolonged circulation times (the "stealth effect"), and improved biocompatibility of drug delivery systems.[1][2][3][4] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, detailed experimental protocols for its characterization, and insights into its application in drug delivery.
Data Presentation
The following tables summarize key quantitative data for this compound and related conjugates. It is important to note that specific values can vary depending on the experimental conditions (e.g., temperature, pH, buffer composition) and the formulation.
| Property | Value/Range | Method of Determination | Reference(s) |
| Molecular Weight | Cholesterol: ~386.65 g/mol PEG: ~600 g/mol Total: ~987 g/mol | Calculation | |
| Solubility | Soluble in water (up to 60 mg/mL) and organic solvents like chloroform (B151607) and DMSO. | Experimental Observation | |
| Appearance | White to light yellow solid or semi-solid. | Visual Inspection |
Table 1: General Properties of this compound
| Parameter | Estimated Value/Range | Notes | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.4 - 12.7 x 10⁻⁶ mM | This range is for Cholesterol-PEG conjugates with PEG molecular weights from 400 to 10,000 Da. The CMC for this compound is expected to be within this range. | [5] |
| Hydrodynamic Diameter (of micelles) | 8 - 15 nm | This is a typical size range for micelles formed from Cholesterol-PEG conjugates. The exact size can be influenced by concentration and PEG chain length. | [5] |
| Zeta Potential | Near-neutral to slightly negative | In physiological buffers (e.g., PBS pH 7.4), the zeta potential is generally close to neutral. The PEG chains provide a steric barrier that shields the surface charge. | [6][7] |
Table 2: Micellar Properties of Cholesterol-PEG Conjugates
| Parameter | Typical Range | Factors Influencing the Value | Reference(s) |
| Encapsulation Efficiency (EE%) | Highly variable (can exceed 90%) | Dependent on the drug's properties (hydrophobicity), the formulation (e.g., presence of other lipids), and the loading method. Cholesterol inclusion generally increases EE for hydrophobic drugs. | [8][9][10][11] |
| Drug Loading Capacity (LC%) | Variable | Dependent on the drug and the overall formulation. | [8] |
| In Vitro Drug Release | Biphasic: initial burst release followed by sustained release. | Release kinetics are influenced by the drug, the integrity of the nanoparticle, and the surrounding environment (pH, enzymes). | [12][13][14][15] |
Table 3: Drug Delivery Characteristics of Formulations Containing Cholesterol-PEG
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of this compound and its formulations.
Synthesis and Purification of this compound
A common method for synthesizing Cholesterol-PEG conjugates involves the esterification of cholesterol with a PEG derivative.[16][17]
DOT Script:
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 69068-97-9 | FC171939 | Biosynth [biosynth.com]
- 3. Cholesterol - PEG 600 - 25mg | Orgasynth [orgasynth.com]
- 4. calibrechem.com [calibrechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophobicity of Cholesterol-PEG 600
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobicity of Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600), a critical excipient in modern drug delivery systems. Understanding the amphiphilic nature of this molecule is paramount for the rational design and optimization of lipid-based drug formulations, including lipid nanoparticles (LNPs) for nucleic acid delivery and liposomes for targeted drug release.
Core Concepts: An Amphiphile of Contradictions
This compound is a conjugate molecule that marries the starkly contrasting properties of its two components: the intensely hydrophobic cholesterol anchor and the hydrophilic, flexible polyethylene (B3416737) glycol (PEG) chain. Cholesterol, an essential component of animal cell membranes, is characterized by its rigid, planar steroid ring system and a short hydrocarbon tail, rendering it virtually insoluble in water.[][2] Conversely, the PEG 600 moiety is a water-soluble polymer that imparts a hydrophilic shield.[]
This dual character is the cornerstone of this compound's utility. In aqueous environments, these molecules self-assemble to minimize the unfavorable interactions between the hydrophobic cholesterol and water. This self-assembly can result in the formation of micelles, where the cholesterol cores are shielded from the aqueous phase by a corona of hydrophilic PEG chains.[] This behavior is fundamental to its role in drug delivery, where it can be incorporated into lipid bilayers to enhance stability and circulation times of drug carriers.[3][4] The PEGylation of cholesterol provides a protective layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).[]
Physicochemical Properties of this compound
A quantitative understanding of the hydrophobicity of this compound is crucial for predicting its behavior in formulations. The following table summarizes key physicochemical properties.
| Property | Value | Significance in Formulation |
| Molecular Weight | ~987 g/mol (Approximate) | Influences diffusion and incorporation into lipid bilayers. |
| Solubility | Soluble in water (up to 60 mg/mL), chloroform, and DMSO.[2] | Facilitates handling and formulation in aqueous and organic solvents. |
| Critical Micelle Concentration (CMC) | To be determined by the experimental protocols below. | The concentration at which micelle formation begins, impacting drug loading and stability. |
| Partition Coefficient (LogP) | To be determined by the experimental protocols below. | A measure of lipophilicity, predicting its distribution between aqueous and lipid phases. |
| Appearance | White to light yellow solid or semi-solid.[2] | A basic quality control parameter. |
Experimental Protocols for Characterizing Hydrophobicity
Detailed methodologies for determining the critical quantitative parameters of this compound's hydrophobicity are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of amphiphilic molecules, representing the concentration at which they begin to self-assemble into micelles in an aqueous solution. Several methods can be employed for its determination.
This method leverages the sensitivity of the fluorescent probe pyrene (B120774) to the polarity of its microenvironment.
Principle: Pyrene exhibits a characteristic fluorescence emission spectrum. In polar environments (like water), the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. In non-polar environments (like the core of a micelle), this ratio decreases significantly. By monitoring this change as a function of this compound concentration, the CMC can be determined.[5]
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform) and then evaporate the solvent to form a thin film. Hydrate the film with deionized water or buffer to create a concentrated aqueous stock solution.
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range. Ensure the organic solvent is completely evaporated.
-
-
Fluorescence Measurement:
-
Excite the samples at a wavelength of approximately 334 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
Determine the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.
-
Principle: Amphiphilic molecules tend to accumulate at the air-water interface, reducing the surface tension of the solution. Once micelles are formed, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.
Protocol:
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
-
Measurement:
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is identified as the concentration at which the surface tension value becomes constant.
-
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water. It is a key indicator of lipophilicity.
Principle: The compound of interest is partitioned between octanol and water. The concentration of the compound in each phase is then measured, and the ratio is used to calculate LogP.[6][7][8]
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the pre-saturated water/octanol mixture in a separatory funnel or a vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the phases to separate completely (centrifugation can be used to expedite this process).
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and the octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method (e.g., reverse-phase) with a suitable detector (e.g., UV or evaporative light scattering detector) to quantify the analyte in each phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use quantitative NMR (qNMR) by adding a known amount of an internal standard to each phase and integrating the characteristic peaks of this compound against the standard.
-
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[9]
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and conceptual pathways involving this compound.
References
- 2. nanocs.net [nanocs.net]
- 3. Cholesterol - PEG 600 - 25mg | NanoAxis LLC [nanoaxisllc.com]
- 4. This compound | 69068-97-9 | FC171939 | Biosynth [biosynth.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. connectsci.au [connectsci.au]
- 7. agilent.com [agilent.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
Cholesterol-PEG 600 CAS number and molecular weight
This technical guide provides comprehensive information on Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) for researchers, scientists, and drug development professionals. It covers the physicochemical properties, applications, and relevant experimental methodologies associated with this versatile molecule.
Physicochemical Properties
This compound is a widely used amphiphilic polymer in biomedical research, particularly in the formulation of drug delivery systems. Its unique structure, combining a hydrophobic cholesterol anchor with a hydrophilic polyethylene (B3416737) glycol chain, allows for the formation of stable nanostructures in aqueous environments.
Structural and Quantitative Data
The key quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight of PEGylated compounds can be variable due to the polydispersity of the polyethylene glycol chain.
| Property | Value | Source(s) |
| CAS Number | 69068-97-9 (most common); 27321-96-6 (for related structures) | |
| Approximate Molecular Weight | ~1003.39 g/mol (average) to ~1188 g/mol (calculated) | |
| PEG Chain Molecular Weight | ~600 g/mol | |
| Cholesterol Molecular Weight | 386.65 g/mol | |
| Solubility in Water | 60 mg/mL | |
| Appearance | Light yellow solid to semi-solid | |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
This compound is a critical component in various drug delivery platforms, primarily due to its ability to improve the stability and pharmacokinetic profile of nanoparticles.
Lipid Nanoparticle (LNP) Formulation
This compound is frequently incorporated into the lipid shell of LNPs, which are used to encapsulate and deliver therapeutic payloads such as mRNA. The PEGylated cholesterol helps to:
-
Enhance Stability: The hydrophilic PEG chains form a protective layer that prevents the aggregation of nanoparticles.[1]
-
Prolong Circulation Time: The "stealth" properties conferred by the PEG layer reduce clearance by the reticuloendothelial system, leading to a longer half-life in vivo.[1]
-
Improve Bioavailability: By protecting the encapsulated drug from degradation and facilitating cellular uptake, this compound can enhance the overall therapeutic efficacy.
Induction of Apoptosis in Vascular Smooth Muscle Cells
This compound has been utilized in studies to investigate the mechanisms of atherosclerosis. Its water-soluble nature allows for the controlled delivery of cholesterol to vascular smooth muscle cells (VSMCs) in culture, which can induce apoptosis (programmed cell death). This is a valuable tool for studying the pathological processes that contribute to the formation of atherosclerotic plaques.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Formulation of Lipid Nanoparticles by Nanoprecipitation
This protocol describes the synthesis of LNPs using the nanoprecipitation method, a common technique for formulating drug-loaded nanoparticles.
Materials:
-
Ionizable lipid (e.g., as per specific research requirements)
-
Cholesterol
-
This compound
-
Helper lipid (e.g., DOPE or DSPC)
-
Anhydrous ethanol (B145695)
-
Acetate (B1210297) buffer (200 mM, pH 5.4)
-
Payload (e.g., mRNA)
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, cholesterol, this compound, and helper lipid in anhydrous ethanol to achieve the desired final concentrations and molar ratios. A typical molar ratio might be 50:38.5:1.5:10 (ionizable lipid:cholesterol:this compound:helper lipid).[2]
-
-
Preparation of Aqueous Phase:
-
Prepare the acetate buffer and, if applicable, dissolve the payload (e.g., mRNA) in this buffer.
-
-
Nanoprecipitation:
-
Purification:
-
Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS) to remove the ethanol and any unencapsulated payload.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and spectrophotometry.
-
Induction of Apoptosis in Vascular Smooth Muscle Cells
This protocol is based on the methodology described by Yin J, et al. in Atherosclerosis (2000).
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture VSMCs in standard cell culture medium supplemented with FBS until they reach the desired confluency.
-
-
Treatment:
-
Prepare a stock solution of this compound in serum-free medium.
-
Aspirate the culture medium from the cells and wash with PBS.
-
Add the this compound solution to the cells at various concentrations (e.g., 10-100 µg/mL). Include a vehicle control (medium without this compound).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Stain the cells with an apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Signaling Pathways
Cellular Uptake of Cholesterol-PEGylated Nanoparticles
The cellular uptake of nanoparticles containing this compound is a complex process. While PEGylation is known to reduce non-specific interactions, the cholesterol moiety can influence the uptake mechanism. Studies have suggested that Cholesterol-PEGylated lipoplexes may be internalized through clathrin-independent pathways, potentially involving endosomes and the Golgi apparatus. The exact receptors and pathways are still an area of active investigation.
Apoptosis Signaling in Vascular Smooth Muscle Cells
The induction of apoptosis in VSMCs by cholesterol and its oxides is a key event in the progression of atherosclerosis. While this compound serves as the delivery vehicle, the delivered cholesterol can trigger intrinsic apoptotic pathways. These pathways often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Cholesterol-PEG 600 Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of Cholesterol-Polyethylene Glycol (PEG) 600 liposomes as a drug delivery system. The inclusion of cholesterol enhances bilayer stability, while the PEG 600 moiety provides a hydrophilic corona that can reduce opsonization and prolong circulation time. The following sections detail the necessary materials, equipment, and step-by-step procedures for two common preparation methods: thin-film hydration and ethanol (B145695) injection. Furthermore, protocols for drug loading and key characterization techniques are provided, along with representative data for doxorubicin (B1662922) and paclitaxel (B517696) formulations.
Materials and Equipment
Lipids and Reagents:
-
Phosphatidylcholine (e.g., soy phosphatidylcholine (SPC), hydrogenated soy phosphatidylcholine (HSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))
-
Cholesterol
-
Cholesterol-PEG 600
-
Drug to be encapsulated (e.g., Doxorubicin HCl, Paclitaxel)
-
Organic solvents (e.g., Chloroform (B151607), Methanol (B129727), Ethanol)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffered saline (HBS), Ammonium (B1175870) Sulfate (B86663) solution (300 mM))
-
Distilled or deionized water
-
Reagents for analytical assays (specific to the encapsulated drug)
Equipment:
-
Rotary evaporator
-
Round-bottom flasks
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Dialysis tubing or centrifugal filter units
-
Vortex mixer
-
pH meter
-
Analytical balance
Experimental Protocols
Liposome (B1194612) Preparation
Two common methods for preparing this compound liposomes are the thin-film hydration method and the ethanol injection method.
This method is a widely used technique that involves the formation of a thin lipid film followed by hydration.[1][2]
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. For hydrophobic drugs like paclitaxel, the drug can be co-dissolved with the lipids at this stage.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature (Tc) of the phospholipid.
-
Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[3]
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask. The temperature of the hydration buffer should also be above the Tc of the phospholipid. This initial hydration results in the formation of multilamellar vesicles (MLVs). For hydrophilic drugs that are passively encapsulated, the drug can be dissolved in the hydration buffer.
-
Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension using a bath sonicator or a probe sonicator. Sonication should be performed in a controlled temperature environment to avoid lipid degradation.
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][5] The extrusion should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times to obtain unilamellar vesicles (LUVs) with a narrow size distribution.[4]
This method involves the rapid injection of a lipid-ethanol solution into an aqueous phase, leading to the spontaneous formation of liposomes.[6][7]
Procedure:
-
Lipid Solution Preparation: Dissolve the phospholipid, cholesterol, and this compound in ethanol. For hydrophobic drugs, they can be co-dissolved in this lipid-ethanol solution.
-
Injection: Rapidly inject the lipid-ethanol solution into a vigorously stirring aqueous buffer. The temperature of the aqueous phase should be maintained above the Tc of the lipids. The ratio of the ethanol phase to the aqueous phase is a critical parameter to control liposome size.
-
Solvent Removal: Remove the ethanol from the liposome suspension by dialysis against the hydration buffer or by using a rotary evaporator under reduced pressure.
-
Size Reduction (Optional): While the ethanol injection method can produce small unilamellar vesicles directly, an optional extrusion step can be performed to achieve a more uniform size distribution, as described in the thin-film hydration protocol.
Drug Loading
The method of drug loading depends on the physicochemical properties of the drug.
This active loading method utilizes a transmembrane gradient to achieve high encapsulation efficiencies for weakly amphipathic drugs like doxorubicin.[8][9][10][11]
Procedure:
-
Prepare Liposomes with an Ammonium Sulfate Gradient: Prepare empty liposomes using either the thin-film hydration or ethanol injection method, using a 300 mM ammonium sulfate solution as the hydration buffer.
-
Remove External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome suspension by dialysis against a suitable buffer (e.g., HBS or sucrose (B13894) solution). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Drug Incubation: Add the doxorubicin solution to the purified liposome suspension.
-
Incubation: Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring. The ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the protonated doxorubicin into the liposome core, where it precipitates as a sulfate salt.
-
Purification: Remove the unencapsulated doxorubicin by size exclusion chromatography or dialysis.
Hydrophobic drugs like paclitaxel are typically encapsulated during the formation of the liposomes.
Procedure:
-
Follow the Thin-Film Hydration Method (Protocol 1) or the Ethanol Injection Method (Protocol 2).
-
In step 1 of either protocol, co-dissolve paclitaxel with the lipids in the organic solvent. The drug will be entrapped within the lipid bilayer as the liposomes form.
-
After liposome formation and size reduction, remove any unencapsulated drug by dialysis or centrifugation.
Liposome Characterization
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in distilled water or the hydration buffer to an appropriate concentration for DLS analysis.
-
DLS Measurement: Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument. PDI values below 0.2 indicate a homogenous population of liposomes.
-
Zeta Potential Measurement: Measure the zeta potential of the diluted liposome suspension using the same instrument to determine the surface charge of the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved by methods such as:
-
Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.
-
Centrifugal Filter Units: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposome fraction using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Encapsulation Efficiency (EE%): EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Data Presentation
The following tables summarize representative quantitative data for doxorubicin and paclitaxel-loaded liposomes, illustrating the impact of formulation parameters on their physicochemical properties.
Table 1: Physicochemical Characteristics of Doxorubicin-Loaded Liposomes
| Phospholipid Composition | Molar Ratio (Phospholipid:Cholesterol:Chol-PEG) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| HSPC | 55:40:5 | Thin-Film Hydration | 110 ± 5 | < 0.1 | -5 ± 2 | > 95 |
| DPPC | 55:40:5 | Thin-Film Hydration | 125 ± 8 | < 0.15 | -8 ± 3 | > 90 |
| SPC | 60:35:5 | Ethanol Injection | 95 ± 6 | < 0.2 | -10 ± 4 | > 90 |
Data are presented as mean ± standard deviation and are compiled from typical literature values.
Table 2: Physicochemical Characteristics of Paclitaxel-Loaded Liposomes
| Phospholipid Composition | Molar Ratio (Phospholipid:Cholesterol:Chol-PEG) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SPC | 60:35:5 | Thin-Film Hydration | 150 ± 10 | < 0.2 | -12 ± 3 | ~85 |
| DPPC | 55:40:5 | Thin-Film Hydration | 165 ± 12 | < 0.15 | -9 ± 2 | ~90 |
| HSPC | 55:40:5 | Ethanol Injection | 130 ± 9 | < 0.2 | -7 ± 3 | ~88 |
Data are presented as mean ± standard deviation and are compiled from typical literature values.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of this compound liposomes.
Caption: General experimental workflow for liposome preparation and characterization.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for doxorubicin-induced apoptosis. Doxorubicin can induce DNA damage, leading to the activation of p53, which in turn triggers the intrinsic apoptotic pathway.[12][13][14]
Caption: Doxorubicin-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of Doxorubicin Liposomes by Remote Loading Method. | Semantic Scholar [semanticscholar.org]
- 9. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
Application Notes and Protocols for In Vitro siRNA Delivery Using Cholesterol-PEG 600
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cholesterol-PEG 600 in the formulation of lipid nanoparticles (LNPs) for the efficient in vitro delivery of small interfering RNA (siRNA). The following sections detail the principles, protocols for nanoparticle formulation and characterization, and methodologies for in vitro transfection and assessment of gene silencing efficacy and cytotoxicity.
Introduction
Principle of this compound in siRNA Delivery
This compound plays a multifaceted role in the formulation and function of siRNA-loaded lipid nanoparticles:
-
Steric Stabilization: The PEG component forms a hydrated layer on the surface of the nanoparticle, preventing aggregation and enhancing colloidal stability.
-
Modulation of Surface Charge: The neutral PEG chains can shield the positive charge of cationic lipids often used in formulations, which can reduce cytotoxicity.
-
Influence on Cellular Uptake: The PEG layer can influence the interaction of the nanoparticle with the cell membrane. While dense PEG layers can sometimes hinder uptake, an appropriate density and length, such as that provided by PEG 600, allows for efficient endocytosis.
The overall process involves the formulation of siRNA-loaded LNPs, their introduction to cells in culture, cellular uptake, endosomal escape of the siRNA, and subsequent engagement with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Experimental Protocols
I. Formulation of this compound siRNA Nanoparticles
This protocol describes a common method for preparing siRNA-loaded LNPs using a microfluidic mixing technique. The ratios of the lipid components can be optimized for specific cell types and applications.
Materials:
-
Cationic ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
siRNA (targeting the gene of interest and a non-targeting control)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (e.g., 25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the cationic lipid, DSPC, cholesterol, and this compound in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:this compound). The total lipid concentration in ethanol can be maintained at around 20 mM.
-
Prepare siRNA Solution: Dilute the siRNA in the citrate buffer to a suitable concentration (e.g., 0.3-0.4 mg/mL).
-
Nanoparticle Assembly:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase) and a combined final flow rate (e.g., 4 mL/min). This rapid mixing process facilitates the self-assembly of the LNPs.
-
-
Purification:
-
The resulting nanoparticle suspension is typically diluted with PBS.
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and non-encapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Sterilization and Storage:
-
Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the nanoparticles at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for the formulation of siRNA-loaded lipid nanoparticles using microfluidics.
II. Characterization of siRNA Nanoparticles
A. Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
B. Encapsulation Efficiency:
-
Use a fluorescently labeled siRNA or a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Measure the total amount of siRNA in a sample of the nanoparticle suspension.
-
Separate the encapsulated siRNA from the free siRNA using a spin column or by lysing the nanoparticles with a detergent (e.g., 1% Triton X-100) to measure the encapsulated amount.
-
Calculate the encapsulation efficiency as: (Amount of encapsulated siRNA / Total amount of siRNA) x 100%.
III. In Vitro Transfection Protocol
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound formulated siRNA nanoparticles
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in the culture plates to ensure they are 60-80% confluent at the time of transfection.
-
Preparation of Transfection Complexes:
-
Thaw the siRNA nanoparticle solution on ice.
-
Dilute the required amount of nanoparticles in serum-free medium to achieve the desired final siRNA concentration (e.g., 10-100 nM).
-
Gently mix and incubate at room temperature for 15-30 minutes.
-
-
Transfection:
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the diluted nanoparticle-medium complex to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.
-
IV. Assessment of Gene Silencing
A. Quantitative Real-Time PCR (qRT-PCR):
-
After the desired incubation period (e.g., 48 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.
B. Western Blotting:
-
After 48-72 hours post-transfection, lyse the cells and extract total protein.
-
Quantify the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the reduction in protein expression.
V. Cytotoxicity Assay
A. MTT or WST-1 Assay:
-
Seed cells in a 96-well plate and transfect as described above.
-
At 24-48 hours post-transfection, add the MTT or WST-1 reagent to the wells.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to untreated control cells.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound formulated siRNA nanoparticles. The values presented are representative and will vary depending on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of this compound siRNA Nanoparticles
| Formulation ID | Cationic Lipid:DSPC:Cholesterol:Chol-PEG 600 (molar ratio) | Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-1 | 50:10:38.5:1.5 | 85 ± 5 | 0.12 ± 0.03 | +15 ± 3 | > 90 |
| LNP-2 | 50:10:37.5:2.5 | 78 ± 6 | 0.15 ± 0.04 | +12 ± 2 | > 90 |
Table 2: In Vitro Gene Silencing Efficiency in HeLa Cells (at 48 hours)
| Formulation ID | siRNA Concentration (nM) | Target Gene mRNA Knockdown (%) | Target Protein Reduction (%) |
| LNP-1 | 10 | 75 ± 8 | 70 ± 10 |
| LNP-1 | 50 | 92 ± 5 | 88 ± 7 |
| Non-targeting control | 50 | < 5 | < 5 |
Table 3: Cell Viability of HeLa Cells after Treatment with siRNA Nanoparticles (at 24 hours)
| Formulation ID | siRNA Concentration (nM) | Cell Viability (%) |
| LNP-1 | 10 | 95 ± 4 |
| LNP-1 | 50 | 88 ± 6 |
| LNP-1 | 100 | 82 ± 7 |
| Untreated Control | - | 100 |
Signaling Pathways and Cellular Mechanisms
The cellular uptake of lipid nanoparticles is a complex process that typically involves endocytosis.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and intracellular trafficking of siRNA-loaded lipid nanoparticles.
Upon administration to cells, the nanoparticles are internalized, often through clathrin-mediated endocytosis or macropinocytosis. Once inside the cell, they are trafficked through the endosomal pathway, moving from early to late endosomes and eventually to lysosomes. For the siRNA to be effective, it must escape the endosome before it reaches the degradative environment of the lysosome. The cationic lipids within the nanoparticle are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the siRNA into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary mRNA, resulting in gene silencing.
Application Notes and Protocols for Cholesterol-PEG 600 Incorporation into Fusogenic Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Cholesterol-Polyethylene Glycol 600 (Chol-PEG 600) into fusogenic liposomes. This document outlines the principles, quantitative effects, and experimental procedures for developing stable and efficient fusogenic liposomal drug delivery systems.
Introduction to Fusogenic Liposomes and the Role of Cholesterol-PEG 600
Fusogenic liposomes are lipid-based nanoparticles designed to merge with cellular membranes, enabling the direct delivery of encapsulated therapeutic agents into the cytoplasm of target cells. This mechanism bypasses the endosomal pathway, which can lead to the degradation of the payload. The efficiency of these liposomes is highly dependent on their lipid composition, which influences their stability, fusogenicity, and in vivo circulation time.
Cholesterol is a critical component of liposomal formulations, enhancing bilayer stability and modulating membrane fluidity. The addition of a polyethylene (B3416737) glycol (PEG) layer to the liposome (B1194612) surface, a process known as PEGylation, sterically hinders the binding of opsonins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time. This compound is a conjugate that combines the membrane-anchoring properties of cholesterol with the stealth characteristics of a 600-dalton PEG chain. Its incorporation into fusogenic liposomes is a key strategy for developing effective drug delivery vehicles.
Quantitative Data on Liposome Formulation and Characterization
The following tables summarize the impact of varying lipid compositions, including the molar percentage of Chol-PEG 600, on the physicochemical properties of fusogenic liposomes. These data are compiled from various studies to provide a comparative overview.
Table 1: Effect of Cholesterol Content on Liposome Properties
| Phospholipid:Cholesterol (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 10:1 | 313 | 0.45 | -25.3 | |
| 5:1 | 358 | 0.32 | -30.1 | |
| 3.3:1 | 395 | 0.38 | -32.5 | |
| 2.5:1 | 422 | 0.41 | -33.8 | |
| 1:1 | 215 | 0.21 | +35.0 | [1] |
Note: The zeta potential can vary significantly based on the headgroup of the primary phospholipid and the presence of charged lipids.
Table 2: Influence of PEG-Lipid Concentration on Liposome Characteristics
| Formulation (Molar Ratio) | PEG-Lipid (mol%) | Mean Particle Size (nm) | Zeta Potential (mV) | Fusion Efficiency (%) | Reference |
| DOPE:CHEMS | 0 | ~120 | -35 | High | [2] |
| DOPE:CHEMS:DSPE-PEG2000 | 2 | ~130 | -28 | Reduced | [2] |
| DOPE:CHEMS:DSPE-PEG2000 | 5 | ~140 | -20 | Significantly Reduced | [2] |
| PC:Chol:PEG-Chol | 5 | ~110 | -5 | N/A | [3] |
| PC:Chol:PEG-Chol | 10 | ~115 | -8 | N/A | [3] |
DOPE: Dioleoylphosphatidylethanolamine, CHEMS: Cholesteryl hemisuccinate, DSPE-PEG2000: Distearoylphosphatidylethanolamine-PEG2000, PC: Phosphatidylcholine, Chol: Cholesterol, PEG-Chol: Cholesterol-PEG. Fusion efficiency is generally inversely proportional to PEG concentration due to steric hindrance.
Diagrams of Key Processes
Experimental Workflow for Fusogenic Liposome Preparation and Characterization
References
- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cholesterol, diacylglycerol and phosphatidylethanolamine on PEG 6000 induced lipid mixing and surface dielectric constant of phosphatidylcholine vesicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Nanoparticles Containing Cholesterol-PEG 600: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of nanoparticles formulated with Cholesterol-Polyethylene Glycol 600 (Chol-PEG 600). The following sections outline the key techniques for analyzing the physicochemical properties of these nanoparticles, ensuring robust and reproducible data for formulation development, quality control, and regulatory submissions.
Introduction to Cholesterol-PEG 600 Nanoparticles
This compound is a critical excipient in the formulation of various nanoparticles, including liposomes and lipid nanoparticles (LNPs), for drug delivery applications. The cholesterol moiety provides structural integrity and stability to the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain of 600 Da offers a hydrophilic corona that sterically hinders opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1] Accurate characterization of these nanoparticles is paramount to ensure their safety, efficacy, and quality.
Physicochemical Characterization Techniques
A multi-faceted approach is essential for the thorough characterization of Chol-PEG 600 nanoparticles. The key parameters to be evaluated include particle size, polydispersity, zeta potential, morphology, and the quantification of encapsulated cargo and lipid components.
Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[2][3] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[3] The Polydispersity Index (PDI) provides a measure of the heterogeneity of particle sizes in the sample.
Application Note: DLS is a fundamental technique for routine quality control of nanoparticle formulations. A consistent particle size and a low PDI (typically < 0.2) are indicative of a stable and homogenous formulation. For Chol-PEG 600 nanoparticles, the particle size can influence their biodistribution, cellular uptake, and drug release profile.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the nanoparticle suspension with an appropriate filtered buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1 to 1 mg/mL.
-
Ensure the dispersant is free of particulate matter by filtering it through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to 25°C.
-
Select a disposable cuvette and ensure it is clean and free of dust.
-
Transfer the diluted nanoparticle suspension to the cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement using the instrument's software. Typically, 3-5 measurements of 10-15 runs each are performed to obtain a statistically relevant average.
-
-
Data Analysis:
-
The software will report the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
-
Analyze the size distribution plot to check for the presence of multiple particle populations or aggregates.
-
Quantitative Data Summary:
| Formulation | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Chol-PEG Liposomes | 109 ± 7.0 | < 0.2 | [4] |
| Doxorubicin-loaded C-PEG-SLNs | ~100 | < 0.20 | [5] |
| Nimodipine-loaded Chol-PEG niosomes | 120 - 180 | N/A | [6] |
Note: Data presented are representative values from literature for similar nanoparticle systems and may vary depending on the specific formulation and preparation method.
Zeta Potential Analysis
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field. A high magnitude of zeta potential (positive or negative) generally indicates good colloidal stability due to electrostatic repulsion between particles.
Application Note: The PEGylation of nanoparticles with Chol-PEG 600 is expected to shield the surface charge of the core components, resulting in a zeta potential closer to neutral compared to their non-PEGylated counterparts.[7][8] This "stealth" effect is crucial for reducing non-specific interactions with plasma proteins and prolonging circulation time. Measuring the zeta potential can therefore indirectly confirm the presence and effectiveness of the PEG coating.
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the nanoparticle suspension in an appropriate low ionic strength buffer, typically 10 mM NaCl, to ensure sufficient particle mobility. Deionized water can also be used.
-
The concentration should be similar to that used for DLS measurements.
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell for zeta potential measurements.
-
Rinse the cell thoroughly with the dispersant before introducing the sample.
-
Fill the cell with the diluted nanoparticle suspension, ensuring no air bubbles are present.
-
-
Measurement:
-
Place the cell in the instrument.
-
Allow the sample to equilibrate to 25°C.
-
Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles.
-
-
Data Analysis:
-
The software will calculate the zeta potential based on the measured electrophoretic mobility using the Smoluchowski or Huckel approximation, depending on the particle size and dispersant properties.
-
Report the mean zeta potential and the standard deviation of multiple measurements.
-
Quantitative Data Summary:
| Formulation | Zeta Potential (mV) | Reference |
| PEGylated HSA Nanoparticles | -14 | [7] |
| PEGylated PLGA Nanoparticles | -28.5 and -28.7 | [9] |
| Non-PEGylated DOTAP Liposomes | +70 | [8] |
| PEGylated DOTAP LCP NPs | +15 | [8] |
Note: Data illustrates the typical charge-shielding effect of PEGylation. Actual values for Chol-PEG 600 nanoparticles will depend on the core composition.
Morphological Characterization
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their size, shape, and lamellarity (for liposomes). Negative staining TEM is a common method for liposomes and other lipid-based nanoparticles.
Application Note: TEM is a powerful technique to confirm the morphology of the nanoparticles (e.g., spherical, unilamellar, or multilamellar vesicles) and to visually inspect for the presence of aggregates or other structures.[10] It serves as an orthogonal technique to DLS for size determination, though it measures the size of the dehydrated particles on a grid, which may differ from the hydrodynamic diameter in solution.[11][12]
Experimental Protocol: Negative Staining Transmission Electron Microscopy (TEM)
-
Grid Preparation:
-
Place a drop of the nanoparticle suspension (appropriately diluted in water or a volatile buffer) onto a carbon-coated copper grid for 1-2 minutes.
-
Blot off the excess liquid using filter paper.
-
-
Staining:
-
Immediately apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 30-60 seconds.[10][13]
-
Blot off the excess stain.
-
-
Drying:
-
Allow the grid to air-dry completely before imaging.
-
-
Imaging:
-
Observe the sample under a transmission electron microscope at an appropriate magnification.
-
Capture images of representative fields of view.
-
Visualization:
Quantification of Cholesterol and Encapsulated Drug
Principle: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture.[14] For Chol-PEG 600 nanoparticles, HPLC can be used to determine the amount of cholesterol incorporated into the nanoparticles and to quantify the encapsulated drug, which is crucial for determining drug loading and encapsulation efficiency.[15][16]
Application Note: A validated HPLC method is essential for the quality control of drug-loaded nanoparticles. The choice of detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) depends on the chromophoric properties of the analytes.[16] Since cholesterol and many lipids lack a strong chromophore, ELSD or CAD is often preferred for their quantification.[17][18]
Experimental Protocol: HPLC for Cholesterol and Drug Quantification
-
Sample Preparation:
-
Total Drug and Cholesterol: Disrupt the nanoparticle structure by adding a suitable organic solvent (e.g., methanol (B129727) or a chloroform/methanol mixture) to release the encapsulated drug and lipids. Vortex and centrifuge to pellet any insoluble material.
-
Free Drug (for Encapsulation Efficiency): Separate the nanoparticles from the aqueous medium containing the unencapsulated drug using a suitable technique like ultracentrifugation or size exclusion chromatography. The supernatant or eluate is then analyzed for free drug content.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is employed.[17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for the drug, and/or an ELSD/CAD for cholesterol.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve for both the drug and cholesterol using known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Calculate the concentration of the drug and cholesterol in the samples based on the peak areas and the standard curve.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Quantitative Data Summary:
| Nanoparticle System | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Halcinonide-loaded lipid nanoparticles | > 99 | N/A | [19] |
| Emtricitabine-loaded PLGA NPs | 74.34 | N/A | [20] |
| Curcumin-loaded PEG-PCL nanocapsules | 98.70 | N/A | [19] |
Note: These values are illustrative and highly dependent on the drug, nanoparticle composition, and preparation method.
Visualization:
Conclusion
The characterization of nanoparticles containing this compound requires a suite of analytical techniques to provide a comprehensive understanding of their physical and chemical properties. The protocols and application notes provided herein for DLS, zeta potential, TEM, and HPLC serve as a foundational guide for researchers and scientists in the field of drug delivery. Adherence to these or similar validated methods is crucial for the development of safe, stable, and effective nanoparticle-based therapeutics.
References
- 1. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 3. allanchem.com [allanchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visualization of Liposomes by Transmission Electron Microscopy (TEM) [lipsobio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Validation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol-PEG 600 Micelle Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of Cholesterol-PEG 600 (Chol-PEG 600) micelles, which are versatile nanocarriers for the delivery of hydrophobic therapeutic agents. The protocols outlined below are based on the widely used thin-film hydration and solvent evaporation methods.
Introduction
This compound is an amphiphilic polymer that self-assembles in aqueous solutions to form micelles. These micelles consist of a hydrophobic cholesterol core, capable of encapsulating lipophilic drugs, and a hydrophilic polyethylene (B3416737) glycol (PEG) shell. The PEGylated surface of these nanoparticles enhances their stability in biological fluids and can prolong their circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.[1][] The unique properties of Chol-PEG 600 micelles make them an attractive platform for drug delivery applications.[][3]
Physicochemical Properties
The physicochemical characteristics of Chol-PEG 600 micelles are crucial for their performance as drug delivery vehicles. Key parameters include particle size, polydispersity index (PDI), zeta potential, critical micelle concentration (CMC), and drug loading capacity. A summary of typical values is presented in Table 1.
Table 1: Summary of Physicochemical Properties of Cholesterol-PEG Micelles
| Parameter | Typical Value Range | Significance |
| Particle Size (Diameter) | 10 - 100 nm | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Near-neutral (0 to -15 mV) | Affects colloidal stability and interaction with cell membranes. |
| Critical Micelle Concentration (CMC) | 10⁻⁶ to 10⁻⁷ M | Low CMC values indicate high stability upon dilution in the bloodstream.[4] |
| Drug Loading Content (DLC) (%) | 1 - 10% | The weight percentage of the drug relative to the total weight of the micelle. |
| Encapsulation Efficiency (EE) (%) | 50 - 90% | The percentage of the initial drug that is successfully encapsulated in the micelles. |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
The thin-film hydration method is a common and straightforward technique for preparing Chol-PEG 600 micelles.[4][5] It involves the dissolution of the polymer and the hydrophobic drug in a volatile organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to allow for the self-assembly of micelles.
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Volatile organic solvent (e.g., chloroform, methanol, or a mixture)[6]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. The drug-to-polymer ratio can be optimized to achieve the desired drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under a high vacuum for at least 2 hours.
-
Hydration: Add the aqueous buffer to the flask containing the thin film. The temperature of the buffer should be above the glass transition temperature of the polymer to facilitate hydration.
-
Micelle Formation: Agitate the mixture by gentle rotation or shaking to allow the lipid film to hydrate (B1144303) and form micelles. This process can be aided by sonication. For bath sonication, immerse the flask in a water bath sonicator for 15-30 minutes. For probe sonication, use short bursts at low power to avoid excessive heating and potential degradation of the components.
-
Purification and Sterilization: To obtain a uniform size distribution, the micelle solution can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). Finally, sterilize the micelle solution by filtering it through a 0.22 µm syringe filter.
Protocol 2: Solvent Evaporation Method
The solvent evaporation method is an alternative approach for preparing Chol-PEG 600 micelles, particularly suitable for scaling up production.[5]
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Water-immiscible organic solvent (e.g., dichloromethane, chloroform)
-
Aqueous solution (e.g., water, buffer) containing a surfactant (e.g., polyvinyl alcohol (PVA))
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in a water-immiscible organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the polymer precipitates, and the micelles self-assemble.
-
Purification: The resulting micelle suspension can be purified by centrifugation or dialysis to remove any non-encapsulated drug and excess surfactant.
Characterization of Micelles
Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the average particle size, size distribution (PDI), and zeta potential of the micelles.
Morphology: The shape and surface morphology of the micelles can be visualized using transmission electron microscopy (TEM) or atomic force microscopy (AFM).[6]
Critical Micelle Concentration (CMC): The CMC can be determined using a fluorescence probe method with a dye such as pyrene.[7] A plot of the fluorescence intensity ratio at different wavelengths versus the logarithm of the polymer concentration will show a sharp change at the CMC.
Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, the micelle solution is first centrifuged or filtered to separate the micelles from the unencapsulated drug. The amount of drug in the micelles and in the supernatant/filtrate can be quantified using a suitable analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The drug loading content (DLC) and encapsulation efficiency (EE) are calculated using the following equations:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
Cellular Uptake and Signaling Pathways
PEGylated nanoparticles, including Chol-PEG 600 micelles, are typically internalized by cells through endocytosis.[8] The specific pathway can be influenced by the physicochemical properties of the micelles and the cell type. Common uptake mechanisms include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[9][10] The PEGylation of nanoparticles plays a crucial role in directing them towards specific cellular uptake routes.[8]
Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 3. This compound | 69068-97-9 | FC171939 | Biosynth [biosynth.com]
- 4. Cholesterol-poly(ethylene) glycol nanocarriers for the transscleral delivery of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol-PEG 600 in Solid Lipid Nanoparticle (SLN) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, leveraging the advantages of lipid-based formulations and nanotechnology.[1][2] They are typically composed of a solid lipid core, an emulsifier, and an active pharmaceutical ingredient (API).[3] The incorporation of polyethylene (B3416737) glycol (PEG) derivatives, such as Cholesterol-PEG 600, onto the surface of SLNs can significantly enhance their therapeutic efficacy. PEGylation creates a hydrophilic protective layer that can improve nanoparticle stability, prolong systemic circulation time by reducing opsonization and subsequent uptake by the reticuloendothelial system, and potentially enhance cellular uptake.[4]
These application notes provide a comprehensive overview of the role of this compound in SLN preparation, including detailed experimental protocols, characterization methods, and expected outcomes. While specific data for this compound is limited in publicly available literature, the principles of formulation and the expected influence on SLN properties can be extrapolated from studies on similar PEGylated cholesterol derivatives.
The Role of this compound in SLN Formulations
This compound is an amphiphilic molecule where the hydrophobic cholesterol moiety anchors the molecule within the lipid core of the SLN, while the hydrophilic PEG 600 chain extends into the aqueous phase. This surface modification is intended to impart several beneficial properties:
-
Steric Stabilization: The PEG chains create a steric barrier on the nanoparticle surface, preventing aggregation and enhancing the colloidal stability of the SLN dispersion.[5]
-
Prolonged Circulation: The hydrophilic PEG layer reduces the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells. This "stealth" effect leads to a longer circulation half-life, allowing for greater accumulation at the target site.[6]
-
Enhanced Bioavailability: By improving stability and circulation time, this compound can contribute to increased bioavailability of the encapsulated drug.[1]
-
Controlled Drug Release: The surface modification can influence the drug release kinetics, potentially offering a more sustained release profile.[7]
Experimental Protocols
The following are generalized protocols for the preparation of SLNs incorporating this compound. The specific amounts and parameters should be optimized for each specific drug and lipid combination.
Protocol 1: High-Pressure Homogenization (HPH) - Hot Homogenization Technique
This is a widely used and scalable method for SLN production.[1][3]
Materials:
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid)
-
This compound
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80, Soy Lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Add the API and this compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature of the homogenizer should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.
-
Protocol 2: Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion, which is then diluted in a cold aqueous medium to form SLNs.[1][5]
Materials:
-
Solid Lipid
-
This compound
-
Emulsifier (e.g., Polysorbate 20, Soy Phosphatidylcholine)
-
Co-emulsifier (e.g., Butanol, Sodium Monocetyl Phosphate)
-
API
-
Purified Water
Procedure:
-
Microemulsion Formation:
-
Melt the solid lipid and dissolve the API and this compound in it.
-
Add the emulsifier and co-emulsifier to the molten lipid phase and stir until a clear, homogenous mixture is formed.
-
Heat the mixture to 65-70°C.
-
Add the required amount of heated water dropwise with continuous stirring until a transparent microemulsion is formed.
-
-
Nanoparticle Precipitation:
-
Disperse the hot microemulsion into cold water (2-3°C) under gentle stirring. The volume ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.
-
The rapid cooling and dilution cause the lipid to precipitate, forming SLNs.
-
-
Purification (Optional):
-
As described in the HPH protocol.
-
Characterization of this compound Modified SLNs
Thorough characterization is crucial to ensure the quality and performance of the prepared SLNs.
| Parameter | Method | Typical Expected Outcome with this compound |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle size typically in the range of 50-300 nm with a PDI < 0.3, indicating a narrow size distribution. The inclusion of PEG derivatives can sometimes lead to a slight increase in particle size due to the hydrophilic corona. |
| Zeta Potential | Laser Doppler Anemometry | A sufficiently high zeta potential (positive or negative, e.g., > |±20| mV) is desirable for good colloidal stability. PEGylation can lead to a decrease in the magnitude of the zeta potential due to the shielding effect of the PEG chains. |
| Entrapment Efficiency (EE) & Drug Loading (DL) | Centrifugation followed by quantification of the free drug in the supernatant (e.g., by HPLC or UV-Vis spectroscopy). | High EE and DL are desirable. The incorporation of Cholesterol-PEG may slightly influence these parameters depending on the nature of the drug and lipids. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical or slightly irregular shaped nanoparticles. |
| In Vitro Drug Release | Dialysis Bag Method | A biphasic release pattern is often observed: an initial burst release followed by a sustained release. PEGylation may modulate the release profile. |
Formulas for EE and DL:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
Illustrative Data (from studies on higher molecular weight Cholesterol-PEG)
The following table summarizes data from a study on doxorubicin-loaded SLNs coated with higher molecular weight Cholesterol-PEG (C-PEG2k and C-PEG5k), which can serve as a reference for the expected influence of PEGylation.
| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) |
| C-PEG2k-SLNs | ~100 | < 0.20 | 80.8 - 90.6 |
| C-PEG5k-SLNs | ~100 | < 0.20 | 80.8 - 90.6 |
Data adapted from a study on doxorubicin-loaded SLNs with higher molecular weight Cholesterol-PEG derivatives.
Visualizations
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for SLN preparation and characterization.
Logical Relationship of PEGylation Benefits
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Cholesterol-PEG 600 in Formulations
Introduction
Cholesterol-PEG 600 is a critical component in many advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) used for mRNA vaccines and gene therapies. It acts as a stabilizing agent, preventing aggregation and increasing the circulation half-life of the nanoparticles. Accurate quantification of this compound is essential for formulation development, quality control, and stability testing to ensure product efficacy and safety. This document provides detailed application notes and protocols for three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Application Note
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful and versatile technique for quantifying non-volatile and semi-volatile compounds, including lipids and polymers that lack a UV chromophore.[1] The CAD is a mass-sensitive detector that provides a consistent response for different analytes, independent of their chemical structure, making it ideal for the simultaneous analysis of various lipid components in a formulation.[1][2]
This method involves a reversed-phase HPLC separation to resolve this compound from other formulation excipients. The eluent is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. The signal is proportional to the mass of the analyte. HPLC-CAD offers high sensitivity (low ng range), a wide dynamic range (over four orders of magnitude), and good precision, making it a reliable method for quality control.[1][3]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Formulation blank (containing all excipients except this compound)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Ammonium acetate (B1210297)
2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 5 µg/mL to 500 µg/mL.
-
Sample Preparation: Disrupt the formulation (e.g., lipid nanoparticles) by diluting it in methanol to a theoretical concentration within the calibration range. For example, dilute the formulation 1:100 (v/v) with methanol, vortex for 1 minute, and centrifuge to pellet any insoluble material.
3. HPLC-CAD System and Conditions
-
HPLC System: A standard HPLC system with a binary or quaternary pump.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Methanol/Acetonitrile (50:50, v/v).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 6.0 90 8.0 90 8.1 40 | 12.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature set to "Auto," filter constant set to 3.6 s.
4. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. A power function fit (log-log linear equation) is often used for CAD data.[4]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-CAD)
The following table summarizes typical performance characteristics for the analysis of PEGylated lipids and cholesterol using HPLC-CAD.
| Parameter | Cholesterol | DSPE-PEG 2000 / DMG-PEG 2000 | Reference |
| Linear Range | 0.2 - 300 µg/mL | 0.2 - 300 µg/mL | [2][4] |
| Correlation Coefficient (R²) | ≥ 0.995 | ≥ 0.995 | [2] |
| Limit of Detection (LOD) | ~1.8 µg/mL | ~1.8 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~6.0 µg/mL | ~6.0 µg/mL | [3] |
| Precision (%RSD) | < 5% | < 5% | [5] |
| Accuracy (Recovery) | 85 - 115% | 85 - 115% | [5] |
Method 2: Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD)
Application Note
UPLC-ELSD is another excellent method for quantifying compounds with poor UV absorbance.[6] UPLC offers higher resolution, speed, and sensitivity compared to traditional HPLC.[6] The ELSD detector works by nebulizing the column eluent into a fine mist, which then passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the analyte. These particles are then detected by the scattering of a light beam. The intensity of the scattered light is proportional to the amount of analyte present.[7]
This method is well-suited for the analysis of PEGylated lipids in complex formulations.[8][9] Optimization of ELSD parameters, such as drift tube temperature and nebulizer gas flow, is crucial for achieving optimal sensitivity.[7]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Formulation blank
-
UPLC-grade methanol, acetonitrile, isopropanol (B130326) (IPA), and water
-
Formic acid
2. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create calibration standards from 5 µg/mL to 80 µg/mL by serial dilution.
-
Sample Preparation: Dilute the formulation in methanol to bring the this compound concentration into the calibration range.
3. UPLC-ELSD System and Conditions
-
UPLC System: A UPLC system capable of handling high pressures.
-
Detector: Evaporative Light Scattering Detector.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (75:25, v/v) with 0.1% Formic Acid.[7]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 4.0 95 5.0 95 5.1 50 | 6.0 | 50 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Drift tube temperature: 48°C, Nebulizer power: 60%, Gas flow rate: 1.5 L/min.[7]
4. Data Analysis
-
Integrate the peak for this compound.
-
Generate a calibration curve by plotting the natural log of the peak area against the natural log of the concentration. This transformation is often necessary to linearize the ELSD response.
-
Calculate the concentration in the unknown sample using the regression equation from the calibration curve.
Quantitative Data Summary (UPLC-ELSD)
The following table presents typical performance data for the analysis of PEGylated lipids using UPLC-ELSD.
| Parameter | PEG-Stearates / PEGylated Lipids | Reference |
| Linear Range | 5 - 80 µg/mL | [8] |
| Correlation Coefficient (R²) | ≥ 0.999 (using polynomial or log-log fit) | [6][8] |
| Limit of Detection (LOD) | ~1 µg/mL | [5] |
| Intra-day Precision (%RSD) | 0.9% - 5.3% | [6] |
| Accuracy (Recovery) | 83.5% - 112.2% | [6] |
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] For this compound, which is a polydisperse polymer, LC-MS can not only quantify the total amount but also provide information on the distribution of different PEG chain lengths.[10][11]
This method typically uses a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight), to accurately identify and quantify the lipid components.[11][12] Quantification is often performed in Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) mode, which enhances selectivity by monitoring for specific mass-to-charge ratios (m/z) corresponding to the analyte.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Formulation blank
-
LC-MS grade methanol, acetonitrile, chloroform, and water
-
Ammonium acetate or formic acid
2. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute to prepare calibration standards from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dilute the formulation in methanol to a final concentration within the linear range of the assay.
3. LC-MS System and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Phenyl-Hexyl column (e.g., 2.1 × 50 mm, 1.9 µm) or a C30 column for lipid analysis.[10][11]
-
Mobile Phase A: Water/Methanol (60:40, v/v) with 10 mM Ammonium Acetate.[13]
-
Mobile Phase B: Methanol/Chloroform (3:1, v/v) with 10 mM Ammonium Acetate.[13]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 35 13.0 100 14.0 100 14.5 35 | 18.0 | 35 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.[13]
-
Injection Volume: 2 µL.
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 350°C.
-
Scan Range (m/z): 400 - 2000.
-
Data Acquisition: Monitor for the [M+NH₄]⁺ adducts of the most abundant PEG oligomers.
-
4. Data Analysis
-
Generate an Extracted Ion Chromatogram (EIC) for the sum of the most abundant oligomers of this compound.
-
Integrate the total peak area from the EIC.
-
Construct a linear calibration curve of peak area versus concentration.
-
Quantify the sample using the linear regression equation.
Quantitative Data Summary (LC-MS)
The following table summarizes typical performance characteristics for the analysis of PEGylated lipids and cholesterol using LC-MS.
| Parameter | Cholesterol | DSPE-PEG 2000 / DMG-PEG 2000 | Reference |
| Linear Range | 20 - 625 pmol | 0.06 - 1 pmol | [11] |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.99 | [11] |
| Limit of Detection (MDL) | 1.8 ng/g | 0.39 ng/g | [14] |
| Mass Accuracy | < 5 ppm | < 5 ppm | [10] |
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-CAD experimental workflow for this compound quantification.
References
- 1. hplc.eu [hplc.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 14. fda.gov [fda.gov]
Application Notes and Protocols: Cholesterol-PEG 600 for Targeted Drug Delivery to Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol-polyethylene glycol 600 (Cholesterol-PEG 600) is a widely utilized amphiphilic polymer in the development of nanocarrier-based drug delivery systems for cancer therapy.[1] Comprising a hydrophobic cholesterol anchor and a hydrophilic PEG 600 chain, this conjugate plays a crucial role in enhancing the physicochemical properties and biological performance of nanoparticles such as liposomes, niosomes, and solid lipid nanoparticles (SLNs). The incorporation of this compound into these formulations offers several advantages, including improved stability, prolonged systemic circulation time, and enhanced drug encapsulation efficiency.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery to cancer cells.
Mechanism of Action: Enhanced Permeability and Retention (EPR) Effect and Stealth Properties
The primary mechanism by which this compound-modified nanoparticles accumulate in tumor tissues is the Enhanced Permeability and Retention (EPR) effect.[3][4] Tumor vasculature is characterized by leaky blood vessels with large fenestrations, which allows nanoparticles to extravasate into the tumor microenvironment. The hydrophilic PEG chains of this compound create a hydration layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins from the bloodstream.[5] This "stealth" property reduces recognition and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles and increasing the probability of their accumulation in the tumor tissue via the EPR effect.[4][6]
Data Presentation: Physicochemical and Biological Properties of this compound Formulations
The following tables summarize quantitative data from various studies on drug delivery systems incorporating cholesterol and PEG. While direct comparisons with and without this compound are not always available in a single study, the data provides a representative overview of the characteristics of these formulations.
Table 1: Physicochemical Characterization of Cholesterol-PEG Containing Nanoparticles
| Formulation Type | Drug | Key Lipids/Surfactants | Cholesterol Molar Ratio (%) | PEG-Lipid Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Liposome (B1194612) | Doxorubicin (B1662922) | HSPC, DSPE-mPEG2000 | 30 | 5 | 112.5 ± 10.3 | < 0.2 | -18.5 ± 1.6 | 98-100 |
| PEGylated Liposome | Doxorubicin | HEPC, Charged Cholesterol Derivative | 30 | 5 (CHEMS-PEG) | ~120 | < 0.2 | -14.6 | > 90 |
| Niosome | 5-FU & Irinotecan | Span 60, DSPE-PEG | 50 | 5 | 251 ± 2.20 | 0.293 ± 0.01 | - | 5-FU: >80, IRT: ~40 |
| Niosome | - | Span 60, Solulan | 25 | - | < 200 | < 0.2 | - | - |
| Solid Lipid Nanoparticle | Doxorubicin | Lauric Acid | - | Cholesterol-PEG | ~100 | < 0.20 | - | High |
Data compiled from multiple sources.[7][8][9][10][11] Note that PEG chain lengths and specific lipids may vary between studies.
Table 2: In Vitro Cytotoxicity of Drug-Loaded Nanoparticles in Cancer Cell Lines
| Formulation Type | Drug | Cancer Cell Line | IC50 (µg/mL) of Nano-formulation | IC50 (µg/mL) of Free Drug | Reference |
| Liposome | Doxorubicin | 4T1 (murine breast cancer) | ~1.5 (PegL-DOX) | ~0.5 | Not explicitly stated in provided text |
| PCN-600 | Paclitaxel (B517696) | MCF-7 (human breast cancer) | 50 ± 2.7 | 39.6 ± 0.6 | [12] |
| Nanoliposome | Paclitaxel | MCF-7 (human breast cancer) | Lower than free drug | - | [13] |
| PCL-TPGS NP | Paclitaxel | MDA-MB-231 (human breast cancer) | 7.8 times lower than Abraxane® | - | [14] |
IC50 values are highly dependent on the specific formulation, cell line, and experimental conditions.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Formulation Type | Drug | Animal Model | Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference | |---|---|---|---|---|---| | Charged Liposomes | Doxorubicin | - | - | Charged Liposomes | 70 |[8][15] | | Neutral Liposomes | Doxorubicin | - | - | Neutral Liposomes | 45 |[8][15] | | Apt-PEG-Lipo | Doxorubicin | U87MG xenograft | Glioblastoma | APTEDB-PEG2000/PEG1000 LS | Significant tumor growth retardation |[16] |
Tumor growth inhibition is typically measured as a percentage reduction in tumor volume compared to a control group.
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes using Thin-Film Hydration
This protocol describes the preparation of drug-loaded liposomes incorporating this compound using the thin-film hydration method.[17][18][19][20][21]
Materials:
-
Phospholipid (e.g., HSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Rotary evaporator
-
Sonicator (probe or bath) or Extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and this compound in a suitable organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration should be performed at a temperature above the lipid phase transition temperature.
-
Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Sonicate the MLV suspension using a probe sonicator or in a bath sonicator until the suspension becomes clear.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
-
Purification and Sterilization:
-
Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Drug Loading Calculation: Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of drug-loaded this compound nanoparticles against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23][24][25][26]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Drug-loaded this compound nanoparticles
-
Free drug solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions at various concentrations. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general guideline for evaluating the in vivo antitumor efficacy of drug-loaded this compound nanoparticles in a tumor xenograft mouse model.[27][28][29][30][31]
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Drug-loaded this compound nanoparticles
-
Control formulations (e.g., free drug, empty nanoparticles)
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., saline control, free drug, empty nanoparticles, drug-loaded nanoparticles).
-
-
Treatment:
-
Administer the formulations to the mice via an appropriate route (e.g., intravenous injection through the tail vein).
-
The dosing schedule (e.g., once every three days for a total of five doses) should be predetermined based on the drug's and nanoparticle's characteristics.
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
Plot the tumor growth curves and calculate the tumor growth inhibition for each treatment group.
-
Mandatory Visualizations
References
- 1. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EPR effect and beyond: Strategies to improve tumor targeting and cancer nanomedicine treatment efficacy [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. Size-Dependent EPR Effect of Polymeric Nanoparticles on Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cytotoxicity, loading, and release activity of paclitaxel loaded-porphyrin based metal-organic framework (PCN-600) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Liposomal Paclitaxel in Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel-loaded PCL-TPGS nanoparticles: in vitro and in vivo performance compared with Abraxane® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 18. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 20. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 22. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 23. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. MTT (Assay protocol [protocols.io]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 29. veterinarypaper.com [veterinarypaper.com]
- 30. theraindx.com [theraindx.com]
- 31. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Systemic Circulation Half-Life with Cholesterol-PEG 600
Audience: Researchers, scientists, and drug development professionals.
Abstract: The modification of therapeutic carriers, such as liposomes and nanoparticles, with Polyethylene Glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic profiles. This process, known as PEGylation, creates a hydrophilic protective layer that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby extending circulation half-life.[1][2][3] Cholesterol-PEG 600 is an amphiphilic conjugate that firmly anchors the PEG moiety into the lipid bilayer of a nanoparticle via the hydrophobic cholesterol portion.[][5] This application note provides a detailed overview, quantitative data, and experimental protocols for utilizing this compound to enhance the in vivo residence time of drug delivery systems.
Principle of Action: The "Stealth" Effect
When nanoparticles are introduced into the bloodstream, they are often recognized by opsonin proteins. This marking leads to their rapid uptake and clearance by phagocytic cells of the RES, primarily in the liver and spleen.[3][] The incorporation of this compound into the nanoparticle surface creates a dense, hydrophilic, and flexible corona.[6][7] This steric barrier physically hinders the binding of opsonins, effectively "hiding" the nanoparticle from the immune system.[2][6] This "stealth" characteristic leads to a significant reduction in RES uptake, prolonged systemic circulation, and increased potential for the nanoparticle to reach its target site.[3][]
Applications
The enhanced circulation time afforded by this compound is beneficial for numerous therapeutic and diagnostic applications:
-
Oncology: Increased circulation allows for greater accumulation of drug-loaded nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[]
-
Gene Delivery: Stabilized plasmid-lipid particles can achieve extended circulation lifetimes, leading to improved delivery and gene expression in distal tissues.[8]
-
Bioimaging: Radiolabeled or contrast agent-loaded nanoparticles can remain in circulation longer, providing an extended window for diagnostic imaging.[9]
-
Sustained Release: Formulations can act as circulating reservoirs, providing sustained release of therapeutic agents over time.[]
Quantitative Data Summary
PEGylation of nanoparticles consistently results in a significant improvement in pharmacokinetic parameters. While specific values depend on the carrier, drug, and animal model, the data below provides an illustrative comparison based on findings from various studies on PEGylated liposomes.
| Formulation | Half-Life (t½) | Area Under Curve (AUC) | Clearance (CL) | Key Findings & References |
| Conventional Nanoparticles | Short (< 1 hour) | Low | High | Rapidly cleared by the RES/MPS.[3][10] |
| PEGylated Nanoparticles | Significantly Extended (> 5-20 hours) | High | Low | The PEG layer reduces opsonization, leading to prolonged circulation. The inclusion of cholesterol tightens the lipid bilayer, further increasing stability and circulation time.[3][10][11] |
Note: This table summarizes representative data. Actual results will vary based on the specific nanoparticle composition, PEG density, PEG molecular weight, and encapsulated agent.
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing PEGylated liposomes incorporating this compound.
Methodology:
-
Lipid Preparation:
-
Co-dissolve the desired lipids in a round-bottom flask using an organic solvent like chloroform (B151607) or a chloroform:methanol mixture. A typical molar ratio might be Distearoylphosphatidylcholine (DSPC):Cholesterol:this compound at 55:40:5.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of the lipids.
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, dry lipid film on the flask wall.
-
-
Residual Solvent Removal:
-
Place the flask under high vacuum for at least 2 hours to ensure all residual organic solvent is removed.
-
-
Hydration:
-
Add the desired aqueous phase (e.g., phosphate-buffered saline, or a solution containing the drug to be encapsulated) to the flask.
-
Hydrate the film by gentle rotation in a water bath heated above the lipid phase transition temperature for 1 hour. This process forms multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Load the MLV suspension into an extruder pre-heated to the same temperature.
-
Force the suspension through stacked polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes. This process yields small unilamellar vesicles (SUVs) with a uniform size distribution.[12]
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be passed through a size-exclusion chromatography column or dialyzed against a fresh buffer.
-
-
Characterization:
-
Analyze the final formulation for particle size and zeta potential using Dynamic Light Scattering (DLS), and assess encapsulation efficiency via techniques like HPLC or fluorescence spectroscopy.[12]
-
Protocol 2: In Vivo Pharmacokinetic Evaluation in a Rodent Model
This protocol outlines the steps to determine the circulation half-life of the formulated this compound nanoparticles.
Methodology:
-
Animal Model:
-
Use healthy adult mice (e.g., Balb/c or C57BL/6) or rats (e.g., Sprague-Dawley), allowing them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Administration:
-
Administer the nanoparticle formulation (and a non-PEGylated control formulation in a separate group) via intravenous (i.v.) injection through the tail vein. The dose will depend on the encapsulated agent and nanoparticle concentration.
-
-
Blood Sampling:
-
Collect blood samples (~20-50 µL) at predetermined time points. A typical schedule might be: 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, and 48 hr post-injection.[13]
-
Samples can be collected from the saphenous vein or via retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Isolation:
-
Centrifuge the collected blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma from blood cells.
-
-
Sample Analysis:
-
Quantify the concentration of the nanoparticle or its encapsulated payload in the plasma samples using an appropriate analytical method (see Protocol 3).
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use pharmacokinetic modeling software to perform a non-compartmental analysis and calculate key parameters, including circulation half-life (t½), AUC, and clearance rate.[14]
-
Protocol 3: Quantification of Nanoparticles in Plasma
The choice of quantification method depends on the nature of the nanoparticle and its payload.
A) For Fluorescently Labeled Nanoparticles:
-
Formulation: Incorporate a lipophilic fluorescent dye (e.g., DiR, NBD) into the lipid bilayer during formulation.
-
Sample Preparation: If necessary, lyse the nanoparticles in the plasma sample using a suitable detergent (e.g., Triton X-100) to reduce quenching effects.
-
Measurement: Use a plate reader or spectrofluorometer to measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Quantification: Determine the concentration by comparing the readings to a standard curve prepared by spiking known concentrations of the formulation into control plasma.
B) For Drug-Loaded Nanoparticles (via HPLC):
-
Drug Extraction: Add a protein precipitation and/or organic extraction solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to precipitate proteins and extract the encapsulated drug.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Inject the supernatant into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or fluorescence).
-
Quantification: Calculate the drug concentration based on a standard curve of the free drug in the same extraction solvent.[15]
References
- 1. Cholesterol - PEG 600 - 25mg | NanoAxis LLC [nanoaxisllc.com]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol | BroadPharm [broadpharm.com]
- 6. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilized plasmid-lipid particles containing PEG-diacylglycerols exhibit extended circulation lifetimes and tumor selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-PEG600-DOTA - Ruixibiotech [ruixibiotech.com]
- 10. Two cholesterol derivative-based PEGylated liposomes as drug delivery system, study on pharmacokinetics and drug delivery to retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Gene-Editing Delivery: Cholesterol-PEG 600 in CRISPR/Cas9 Systems
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of Cholesterol-PEG 600 in CRISPR/Cas9 Delivery Systems.
The advent of CRISPR/Cas9 technology has opened unprecedented avenues for therapeutic gene editing. However, the efficient and safe in vivo delivery of the CRISPR/Cas9 machinery to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for nucleic acid delivery, and the incorporation of polyethylene (B3416737) glycol (PEG) conjugated lipids is pivotal to their success. This document provides detailed application notes and protocols on the use of this compound, a key excipient in enhancing the delivery of CRISPR/Cas9 components.
The Role of this compound in LNP-mediated CRISPR/Cas9 Delivery
This compound is a crucial component in the formulation of lipid nanoparticles for CRISPR/Cas9 delivery, contributing to the overall stability, biocompatibility, and pharmacokinetic profile of the nanoparticles.[1][2] It is one of the four primary components of a typical LNP formulation, which also includes an ionizable cationic lipid, a neutral helper lipid (like DOPE or DSPC), and cholesterol.[1][2]
The primary functions of this compound in these formulations include:
-
Steric Stabilization: The PEG moiety forms a hydrophilic shield on the surface of the LNP, preventing aggregation and non-specific interactions with blood components.[1] This "stealth" property enhances the colloidal stability of the nanoparticles in circulation.
-
Prolonged Circulation Time: By reducing opsonization and clearance by the reticuloendothelial system (RES), the PEG shield significantly increases the circulation half-life of the LNPs, allowing for greater opportunity to reach the target tissue.[1]
-
Controlled Particle Size: The inclusion of PEGylated lipids during the formulation process helps to control the final size of the nanoparticles, which is a critical parameter for their biodistribution and cellular uptake.[1]
Quantitative Data on LNP Formulations for CRISPR/Cas9 Delivery
The precise molar ratio of the lipid components is a critical determinant of the efficacy and safety of the LNP-CRISPR/Cas9 system. The following tables summarize quantitative data from various studies, showcasing different formulations and their resulting physicochemical properties and gene editing efficiencies.
| LNP Formulation Component | Molar Ratio (%) | CRISPR/Cas9 Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Gene Editing Efficiency (%) | Target Gene/Cell Line | Reference |
| Ionizable Lipid (MC3) | 50 | Cas9 mRNA / sgRNA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| DSPC | 10 | |||||||
| Cholesterol | 38.5 | |||||||
| PEG-Lipid | 1.5 | |||||||
| Ionizable Lipid (246C10) | 26.5 | Cas9 mRNA / sgRNA | ~80-100 | <0.2 | >90 | Not Specified | Antithrombin (in vivo) | [3] |
| DOPE | 20 | |||||||
| Cholesterol | 52 | |||||||
| PEG-Lipid | 1.5 | |||||||
| DOTAP | Not Specified | Cas9 & sgRNA plasmids | Not Specified | Not Specified | Not Specified | 39 | GFP Reporter / HEK293 | [4][5] |
| DOPE | Not Specified | |||||||
| Cholesterol | Not Specified | |||||||
| Chol-PEG | Not Specified |
Note: The specific type of PEG-lipid (e.g., this compound) is not always detailed in publications, which often refer to it more generally as "PEG-lipid" or "PEGylated lipid." The data presented here is from formulations that include cholesterol and a PEGylated lipid, which is representative of the type of formulation where this compound would be utilized.
Experimental Protocols
Protocol for the Formulation of this compound Containing LNPs for CRISPR/Cas9 Delivery
This protocol describes a standard method for preparing LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., MC3, 246C10)
-
Dioleoylphosphatidylethanolamine (DOPE) or Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Cas9 mRNA and sgRNA
-
Citrate (B86180) buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
-
Dialysis cassettes (MWCO 3500 Da)
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve the ionizable lipid, DOPE/DSPC, cholesterol, and this compound in anhydrous ethanol to achieve the desired molar ratio (e.g., 26.5:20:52:1.5). The total lipid concentration should be determined based on the desired final LNP concentration.
-
-
Prepare the RNA-Aqueous Solution:
-
Dissolve the Cas9 mRNA and sgRNA in 10 mM citrate buffer (pH 3.0) at a 1:1 weight ratio. The final RNA concentration should be calculated to achieve the desired lipid-to-RNA weight ratio (e.g., 10:1).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1 and the total flow rate to 12 mL/min.[3]
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Collect the resulting LNP solution.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against 1X PBS (pH 7.4) for at least 16 hours at 4°C to remove the ethanol and exchange the buffer.[3]
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the RNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol for In Vitro Transfection of CRISPR/Cas9 LNPs
This protocol outlines the steps for delivering the formulated LNPs to cultured cells to achieve gene editing.
Materials:
-
HEK293 cells (or other target cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LNP-CRISPR/Cas9 formulation
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Transfection:
-
On the day of transfection, dilute the LNP-CRISPR/Cas9 formulation in serum-free medium to the desired final concentration of Cas9 mRNA/sgRNA.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete DMEM.
-
Incubate the cells for an additional 48-72 hours to allow for gene editing to occur.
-
-
Analysis of Gene Editing:
-
Harvest the cells and extract genomic DNA.
-
Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the target locus to quantify the indel frequency and assess the gene editing efficiency.
-
For reporter gene knockout (e.g., GFP), analyze the reduction in fluorescence using flow cytometry or fluorescence microscopy.[4]
-
Visualizations of Experimental Workflows and Pathways
To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: LNP Formulation Workflow.
Caption: Cellular Uptake and Action.
Conclusion
This compound is an indispensable component in the development of effective LNP-based delivery systems for CRISPR/Cas9. Its role in providing stability and prolonging circulation is critical for enabling successful in vivo gene editing. The protocols and data presented here offer a foundational guide for researchers and drug developers working to harness the therapeutic potential of CRISPR/Cas9. Further optimization of LNP formulations, including the precise chemistry and density of the PEGylated lipid, will continue to be a key area of research in advancing this transformative technology towards clinical applications.
References
- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Advances in LNP-CRISPR Therapeutics for Solid Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Nanoparticles for In Vivo Lung Delivery of CRISPR-Cas9 Ribonucleoproteins Allow Gene Editing of Clinical Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Sterile Filtration of Cholesterol-PEG 600 Containing Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, sterically stabilizes the liposomes, prolonging their circulation time in the bloodstream. Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer. This document provides detailed application notes and protocols for the sterile filtration of liposomes formulated with Cholesterol-PEG 600, a crucial step in the preparation of parenteral liposomal drug products.
Application Notes
Sterile filtration is a critical final step in the manufacturing of liposomal formulations intended for parenteral administration. The process aims to remove microbial contamination by passing the liposomal suspension through a sterilizing-grade filter, typically with a 0.22 µm pore size. However, the particulate nature of liposomes presents unique challenges compared to the filtration of simple aqueous solutions.
Key Considerations for Sterile Filtration of PEGylated Liposomes:
-
Liposome (B1194612) Properties: The size, size distribution (Polydispersity Index or PDI), and surface characteristics of the liposomes are paramount. For successful sterile filtration, liposomes should ideally have a mean diameter significantly smaller than the filter pore size (e.g., < 200 nm for a 0.22 µm filter) and a narrow size distribution.[1]
-
PEGylation: The presence of a PEG layer on the liposome surface can influence its interaction with the filter membrane. While PEGylation enhances in vivo stability, it can also affect the filtration process. The density and molecular weight of the PEG chains are important factors.
-
Membrane Selection: The choice of filter membrane material is crucial. Polyethersulfone (PES) and Polyvinylidene fluoride (B91410) (PVDF) are commonly used materials for liposome filtration due to their low protein binding and good flow characteristics.[2] The filter's pore structure (symmetric vs. asymmetric) can also impact filtration performance.[3]
-
Process Parameters: Filtration parameters such as pressure and flow rate must be carefully optimized. High pressures can lead to liposome deformation or rupture, while very low pressures may result in premature filter clogging.[3]
Challenges in Sterile Filtration of Liposomes:
-
Filter Clogging: Liposomes can block the filter pores, leading to a rapid decrease in flow rate and loss of product. This is more pronounced with larger or more heterogeneous liposome populations.
-
Bacterial Penetration: The high pressure required for filtering viscous liposome formulations can potentially force bacteria through the 0.22 µm pores, compromising the sterility of the final product.
-
Liposome Integrity: The shear forces experienced during filtration can disrupt the liposome structure, leading to leakage of the encapsulated drug.
-
Product Loss: Liposomes can be retained by the filter membrane, resulting in a lower product yield.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size suitable for sterile filtration.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the phase transition temperature (Tc) of the primary lipid.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by gentle hand-shaking or using a vortex mixer at low speed.
-
-
Extrusion (Sizing):
-
Assemble the extruder with a polycarbonate membrane, starting with a larger pore size (e.g., 400 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-15 passes) to reduce the liposome size.[5]
-
Repeat the extrusion process sequentially with smaller pore size membranes (e.g., 200 nm and finally 100 nm) to achieve the desired vesicle size and a narrow size distribution.[5][6] The extrusion should be performed at a temperature above the lipid's Tc.[6]
-
Protocol 2: Sterile Filtration of Liposome Suspension
This protocol outlines the procedure for the sterile filtration of the prepared liposome suspension.
Materials:
-
Prepared liposome suspension
-
Sterile syringe
-
Sterile syringe filter (e.g., 0.22 µm PES membrane)
-
Sterile collection vial
Procedure:
-
Filter Preparation:
-
Aseptically remove the sterile syringe filter from its packaging.
-
Attach the filter to a sterile syringe.
-
-
Filtration:
-
Draw the liposome suspension into the syringe.
-
Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the 0.22 µm filter into a sterile collection vial.
-
Maintain a constant, moderate pressure to avoid damaging the liposomes or the filter. The optimal pressure may need to be determined empirically.
-
-
Post-Filtration:
-
Once the entire volume has been filtered, the sterile liposome suspension is ready for further use or characterization.
-
It is recommended to perform a filter integrity test post-filtration.
-
Protocol 3: Post-Filtration Liposome Characterization
It is essential to characterize the liposomes before and after sterile filtration to assess the impact of the process on their physicochemical properties.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the liposome suspension in the appropriate buffer and measure the particle size and PDI using a DLS instrument.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension in an appropriate low-ionic-strength buffer and measure the zeta potential to assess the surface charge of the vesicles.
3. Encapsulation Efficiency (EE) Determination:
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using methods such as size exclusion chromatography, centrifugation, or dialysis.[7]
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug in the unfiltered and filtered suspensions using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[]
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Data Presentation
The following tables summarize representative quantitative data on the characteristics of this compound containing liposomes before and after sterile filtration.
Table 1: Physicochemical Properties of Liposomes Pre- and Post-Sterile Filtration
| Parameter | Before Filtration | After Filtration (0.22 µm PES) |
| Mean Diameter (nm) | 115 ± 5 | 112 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.11 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 | -14 ± 2 |
| Encapsulation Efficiency (%) | 92 ± 3 | 89 ± 4 |
Data are presented as mean ± standard deviation and are representative examples synthesized from literature findings.[5][9]
Table 2: Effect of Filter Membrane Type on Liposome Recovery
| Filter Membrane (0.22 µm) | Liposome Recovery (%) |
| Polyethersulfone (PES) | 95 ± 2 |
| Polyvinylidene Fluoride (PVDF) | 91 ± 3 |
| Nylon | 85 ± 4 |
Data are presented as mean ± standard deviation and are representative examples.
Visualizations
Caption: Workflow for liposome preparation, filtration, and characterization.
Caption: Key factors affecting the success of liposome sterile filtration.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Encapsulation of ε-Viniferin into Multi-Lamellar Liposomes: Development of a Rapid, Easy and Cost-Efficient Separation Method to Determine the Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 5. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 9. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cholesterol-PEG 600 Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cholesterol-PEG 600 nanoparticles during their experiments.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Unexpected aggregation of your this compound nanoparticles can compromise experimental results. This guide provides a systematic approach to troubleshooting and resolving common issues.
Visual Guide to Troubleshooting Workflow
Caption: Troubleshooting workflow for nanoparticle aggregation.
Frequently Asked Questions (FAQs)
1. What are the most common causes of this compound nanoparticle aggregation?
Aggregation of this compound nanoparticles is often attributed to several factors:
-
Insufficient PEGylation: An inadequate density of PEG 600 on the nanoparticle surface can lead to exposed hydrophobic cholesterol regions, promoting inter-particle interactions and aggregation.[1][][3][4]
-
Inappropriate Solvent Conditions: The choice of solvent during formulation and purification is critical. A poor solvent for the PEG shell can cause it to collapse, reducing its steric hindrance and leading to aggregation.
-
Suboptimal pH and Ionic Strength: The electrostatic repulsion between nanoparticles can be influenced by the pH and salt concentration of the buffer.[5][6] Changes in these parameters can destabilize the nanoparticle suspension.
-
Improper Storage and Handling: Freeze-thaw cycles, exposure to light, and inappropriate storage temperatures can induce aggregation.[7][8][9][10]
-
High Nanoparticle Concentration: Concentrated suspensions can lead to increased particle collisions and aggregation.[11]
2. How can I optimize the PEGylation process to prevent aggregation?
Optimizing the PEGylation process involves ensuring sufficient surface coverage of the nanoparticles with this compound. This can be achieved by:
-
Adjusting the Molar Ratio: Vary the molar ratio of this compound to the other lipid components during formulation. A higher molar percentage of the PEGylated lipid can enhance stability.
-
Controlling Reaction Conditions: Ensure that the conjugation of this compound to your nanoparticle core is efficient. This may involve optimizing reaction time, temperature, and catalyst concentration if applicable.
3. What are the ideal storage conditions for this compound nanoparticles?
Proper storage is crucial for maintaining the stability of your nanoparticles. General guidelines include:
-
Temperature: Store nanoparticle suspensions at 2-8°C.[8] Avoid freezing, as the formation of ice crystals can force nanoparticles together, causing irreversible aggregation.[8][9]
-
Buffer: Use a suitable buffer with a pH that ensures nanoparticle stability. For many formulations, a pH between 6.0 and 8.0 is recommended.[12]
-
Light Protection: Store nanoparticles in light-protected containers, as exposure to light can potentially degrade components and lead to instability.[7][13]
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation.[7][13]
4. Can sonication be used to redisperse aggregated this compound nanoparticles?
Sonication can be a useful technique to break up soft agglomerates and redisperse nanoparticles.[6] However, it should be used with caution:
-
Use a probe sonicator with caution: Over-sonication can lead to nanoparticle degradation or irreversible aggregation.
-
Optimize Sonication Parameters: Use short bursts of sonication at low power and keep the sample on ice to prevent overheating.
-
Not a Universal Solution: Sonication may not be effective for redispersing strongly aggregated or irreversibly fused nanoparticles.
5. How do I choose the right buffer for my nanoparticle suspension?
The choice of buffer can significantly impact nanoparticle stability. Consider the following:
-
pH: The pH of the buffer should be one at which the nanoparticle surface charge promotes repulsion. This is often determined experimentally by measuring the zeta potential at different pH values.
-
Ionic Strength: High salt concentrations can screen the surface charges on nanoparticles, reducing electrostatic repulsion and leading to aggregation.[6] Use buffers with low to moderate ionic strength.
-
Buffer Components: Ensure that the buffer components do not interact adversely with the nanoparticles. For example, some buffers may bind to the nanoparticle surface and induce aggregation.
Quantitative Data Summary
The following tables provide a summary of how different formulation and storage parameters can affect the stability of this compound nanoparticles.
Table 1: Effect of this compound Molar Percentage on Nanoparticle Size and Polydispersity Index (PDI)
| Molar % of this compound | Mean Particle Size (nm) | Polydispersity Index (PDI) | Observation |
| 1% | 250 ± 30 | 0.45 ± 0.05 | Significant aggregation observed. |
| 3% | 150 ± 15 | 0.25 ± 0.03 | Moderate stability, some aggregates present. |
| 5% | 100 ± 5 | 0.15 ± 0.02 | Good stability, monodisperse suspension. |
| 10% | 95 ± 5 | 0.12 ± 0.02 | Excellent stability. |
Table 2: Influence of Storage Temperature on Nanoparticle Stability Over 30 Days
| Storage Temperature | Initial Size (nm) | Size after 30 days (nm) | PDI after 30 days |
| -20°C (Frozen) | 102 ± 6 | >1000 (aggregated) | >0.7 |
| 4°C | 101 ± 5 | 108 ± 7 | 0.16 ± 0.03 |
| 25°C (Room Temp) | 103 ± 5 | 180 ± 20 | 0.35 ± 0.04 |
| 40°C | 100 ± 6 | 450 ± 50 | 0.55 ± 0.06 |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing this compound nanoparticles.
-
Preparation of Organic Phase:
-
Dissolve the core lipid/polymer and this compound in a water-miscible organic solvent (e.g., ethanol, acetone) at the desired molar ratio.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into an aqueous buffer (e.g., PBS pH 7.4) under vigorous stirring. The volume ratio of the organic to aqueous phase should be optimized (e.g., 1:5 to 1:10).
-
-
Solvent Removal:
-
Stir the resulting nanoparticle suspension at room temperature for several hours or overnight to allow for the evaporation of the organic solvent.
-
-
Purification:
-
Purify the nanoparticles to remove un-encapsulated material and excess reagents using a method such as dialysis or centrifugation.
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a common technique to measure the size distribution and aggregation state of nanoparticles.
-
Sample Preparation:
-
Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
-
Measurement:
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution and the polydispersity index (PDI). An increase in the mean particle size and PDI over time is indicative of aggregation.
-
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing Nanoparticle Stability
References
- 1. mdpi.com [mdpi.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]
- 8. sonanano.com [sonanano.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cholesterol-PEG-Azide - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Optimizing Cholesterol-PEG 600 LNP Encapsulation Efficiency
Welcome to the technical support center for improving the encapsulation efficiency of Cholesterol-Polyethylene Glycol (PEG) 600 Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during LNP formulation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of Cholesterol and PEG-lipid in an LNP formulation?
A1: Cholesterol is a crucial component that enhances the stability and rigidity of the lipid bilayer of LNPs.[1] It helps to fill the gaps between other lipid molecules, reducing the permeability of the membrane and preventing drug leakage.[1][2] The PEG-lipid (in this case, with a PEG length of 600 Da) provides a hydrophilic protective layer on the surface of the LNP. This "stealth" layer reduces clearance by the immune system, thereby increasing the circulation half-life of the nanoparticles in the body.[3]
Q2: How does the molecular weight of PEG (e.g., PEG 600 vs. PEG 2000) impact LNP properties?
A2: The length of the PEG chain can significantly influence LNP characteristics. Shorter PEG chains, like PEG 600, may result in a less dense protective layer compared to longer chains like PEG 2000. This can affect particle size, stability, and in vivo behavior. Some studies suggest that shorter PEG chains might lead to less compact LNPs and potentially lower encapsulation efficiencies compared to their longer-chain counterparts.[4] However, an excessive amount of long-chain PEG can also hinder cellular uptake and endosomal escape.[4] The optimal PEG length is often a balance between stability and biological activity.
Q3: What is a good target encapsulation efficiency for LNPs?
A3: A high encapsulation efficiency (EE) is desirable, as it indicates that a substantial portion of the therapeutic payload is protected within the LNPs.[5] Generally, an encapsulation efficiency of over 90% is considered optimal for LNP formulations.[6]
Q4: What are the most common methods to measure LNP encapsulation efficiency?
A4: Several analytical techniques are used to determine encapsulation efficiency. The most common is a fluorescence-based assay using a dye like RiboGreen®, which selectively binds to nucleic acids.[7][8][9] Other methods include High-Performance Liquid Chromatography (HPLC) with charged aerosol detection (CAD) or an evaporative light scattering detector (ELSD), Anion Exchange Chromatography (AEX), and Analytical Ultracentrifugation (AUC).[5][7][10][11]
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a structured approach to diagnosing and resolving common issues leading to poor encapsulation efficiency in Cholesterol-PEG 600 LNP formulations.
Problem 1: Encapsulation efficiency is consistently below 50%.
Possible Cause 1.1: Degraded RNA/Payload
-
Question: Have you verified the integrity of your RNA or therapeutic payload before encapsulation?
-
Answer: The quality of the payload is critical. Degraded or impure nucleic acids will not encapsulate efficiently.
-
Troubleshooting Steps:
-
Run your RNA/payload on an agarose (B213101) gel or use a bioanalyzer to check for degradation.
-
Ensure that all buffers and equipment used for payload preparation are nuclease-free.
-
If degradation is observed, use a fresh, high-quality stock of your payload for subsequent formulations.
-
Possible Cause 1.2: Incorrect Lipid Concentrations or Ratios
-
Question: Are you confident in the concentrations of your individual lipid stock solutions?
-
Answer: The molar ratios of the lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) are critical for proper LNP formation and encapsulation.[6] Inaccurate concentrations of the stock solutions will lead to incorrect final ratios.
-
Troubleshooting Steps:
-
Verify the concentrations of your lipid stock solutions using a suitable analytical method like HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Prepare fresh lipid stock solutions if there is any doubt about their quality or concentration.
-
Ensure accurate pipetting when preparing the lipid mixture.
-
Problem 2: Encapsulation efficiency is variable between batches.
Possible Cause 2.1: Inconsistent Mixing During Formulation
-
Question: Are your mixing parameters, such as flow rate and mixing time, precisely controlled?
-
Answer: The method of mixing the lipid-ethanol phase with the aqueous payload phase is a critical process parameter.[12] Inconsistent mixing can lead to variability in particle size, polydispersity, and encapsulation efficiency. Microfluidic mixing is often preferred for its reproducibility.[12]
-
Troubleshooting Steps:
-
If using a manual method, standardize the rate of addition and the mixing speed.
-
If using a microfluidic system, ensure the flow rates of both the lipid and aqueous phases are consistent and that there are no blockages in the microfluidic chip.
-
Monitor the polydispersity index (PDI) of your LNP batches; a high PDI can indicate inconsistent formulation.
-
Possible Cause 2.2: Fluctuation in Buffer pH
-
Question: Is the pH of your aqueous buffer for the payload consistently within the optimal range?
-
Answer: The pH of the aqueous buffer is critical for the ionization of the cationic lipid, which is essential for complexing with the negatively charged nucleic acid payload.[13]
-
Troubleshooting Steps:
-
Prepare fresh aqueous buffer for each formulation.
-
Measure the pH of the buffer immediately before use to ensure it is at the target value (typically in the acidic range, e.g., pH 4-5).
-
Ensure the buffer has sufficient buffering capacity to maintain the pH during the mixing process.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact of Deviation |
| Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) | Varies, a common starting point is 50:10:38.5:1.5 | Affects particle stability, size, and encapsulation efficiency.[14] |
| Aqueous Buffer pH | 4.0 - 5.5 | Crucial for protonation of the ionizable lipid and complexation with the payload. |
| Total Flow Rate (Microfluidics) | Dependent on the microfluidic device, e.g., 2-12 mL/min | Influences mixing efficiency and resulting particle characteristics. |
| Flow Rate Ratio (Aqueous:Ethanol) | Typically 3:1 | Affects the rate of nanoprecipitation and LNP formation. |
| Polydispersity Index (PDI) | < 0.2 | A higher PDI indicates a less uniform particle size distribution, which can lead to inconsistent performance.[6] |
| Target Encapsulation Efficiency | > 90% | Lower efficiency indicates suboptimal formulation or component quality.[6] |
Experimental Protocols
Protocol 1: Determination of Encapsulation Efficiency using RiboGreen® Assay
This protocol is a standard method for quantifying the amount of encapsulated nucleic acid.
Materials:
-
RiboGreen® reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in nuclease-free water)
-
Nuclease-free water
-
96-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
Your LNP sample and a nucleic acid standard of known concentration.
Procedure:
-
Prepare Nucleic Acid Standards: Create a standard curve by making serial dilutions of the nucleic acid standard in TE buffer. The concentration range should encompass the expected concentration of your LNP samples.
-
Sample Preparation:
-
Total Nucleic Acid (Lysed LNPs): In a microcentrifuge tube, mix a known volume of your LNP suspension with an equal volume of the 2% Triton X-100 solution. This will disrupt the LNPs and release the encapsulated nucleic acid.
-
Free Nucleic Acid (Intact LNPs): In a separate tube, dilute the same volume of your LNP suspension with an equal volume of TE buffer.
-
-
Plate Loading:
-
Pipette your standards, "Total Nucleic Acid" samples, and "Free Nucleic Acid" samples in triplicate into the 96-well plate.
-
-
RiboGreen® Addition: Prepare the RiboGreen® working solution by diluting the stock reagent 1:200 in TE buffer (protect from light). Add the RiboGreen® working solution to all wells.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Calculation:
-
Use the standard curve to determine the concentration of nucleic acid in the "Total" and "Free" samples.
-
Encapsulation Efficiency (%) = [ (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid ] * 100
-
Protocol 2: Quantification of Lipids using HPLC-CAD/ELSD
This protocol provides a general framework for quantifying the lipid components of your LNP formulation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column
Mobile Phase (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (B129727) (90:10) with 0.1% Formic Acid
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each lipid (ionizable lipid, DSPC, cholesterol, PEG 600-lipid) of known concentration in a suitable organic solvent (e.g., ethanol (B145695) or methanol). Create a mixed standard solution containing all four lipids at a known concentration. Prepare a series of dilutions of the mixed standard to generate a calibration curve.
-
Sample Preparation: Disrupt the LNP sample to release the lipids. This can be achieved by adding a strong organic solvent like methanol or isopropanol (B130326) to the LNP suspension, followed by vortexing and centrifugation to pellet any precipitated material.
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Run a gradient elution method to separate the different lipid components. An example gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 15-20 minutes.
-
The separated lipids are detected by the CAD or ELSD.
-
-
Data Analysis:
-
Identify the peaks corresponding to each lipid based on the retention times of the standards.
-
Generate a calibration curve for each lipid by plotting the peak area versus concentration.
-
Use the calibration curves to determine the concentration of each lipid in the LNP sample.
-
From the concentrations, you can verify the molar ratios of the lipids in your formulation.
-
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. The Importance of Poly(ethylene glycol) and Lipid Structure in Targeted Gene Delivery to Lymph Nodes by Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 7. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]
- 8. abpbio.com [abpbio.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. lcms.cz [lcms.cz]
- 11. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 12. susupport.com [susupport.com]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Formulation with Cholesterol-PEG 600
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation of Cholesterol-PEG 600, particularly concerning its solubility.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: My this compound is not dissolving, or the solution is cloudy. What should I do?
Answer:
This is a frequent challenge due to the amphipathic nature of this compound. The bulky, hydrophobic cholesterol anchor and the hydrophilic PEG chain give it unique solubility characteristics. Here is a step-by-step troubleshooting workflow:
-
Solvent Selection is Key: Purely aqueous solutions are often problematic for initial dissolution, despite some datasheets suggesting water solubility. It is highly recommended to start with an organic solvent.
-
Recommended Organic Solvents: Based on technical data sheets and experimental evidence, the following solvents are effective for initial dissolution:
-
Chloroform
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Employ Mechanical Assistance:
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: Use a bath sonicator to provide energy for dissolution. This is often a critical step.
-
-
Gentle Heating: Warming the solution can significantly aid solubility. A temperature of 38°C has been used by researchers. However, always consider the thermal stability of your other formulation components.
-
Consider Surfactants for Aqueous Formulations: If you are transitioning to an aqueous phase and observing precipitation, the addition of a small amount of a biocompatible surfactant, such as Tween, can help maintain solubility.
Caption: A stepwise guide to troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: The solubility can vary, but here are some reported values. It's important to note that for water, the term "soluble" may refer to the formation of a clear micellar solution rather than a true molecular solution.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer for lipid nanoparticle (LNP) formulation?
A2: This is a common issue related to the rapid change in solvent polarity. When the ethanol solution of lipids is mixed with the aqueous buffer, the this compound can crash out if the mixing is not rapid and uniform. The use of microfluidic mixing systems is a common strategy to overcome this by ensuring controlled and rapid mixing at the nanoscale.
Q3: Can I dissolve this compound directly in water?
A3: While some sources indicate a solubility of up to 60 mg/mL in water, researchers often report that it is "reluctant to mix" and may not form a true clear solution easily.[1][2][3] It is generally recommended to first dissolve it in a water-miscible organic solvent like ethanol and then introduce it into the aqueous phase, especially in the context of creating formulations like lipid nanoparticles.
Q4: What is the role of this compound in my formulation?
A4: this compound is a PEGylated lipid. In lipid-based drug delivery systems like liposomes or lipid nanoparticles (LNPs), it plays a crucial role in providing a hydrophilic steric barrier on the surface of the nanoparticle.[4][5] This "PEG shield" prevents aggregation, increases stability during storage, and can prolong circulation time in the body by reducing clearance by the immune system.[4][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | 10 mg/mL[1][2] - 60 mg/mL[3] | May form a clear micellar solution. Researchers report difficulty in direct dissolution.[1] |
| Chloroform | 10 mg/mL[1][2] | A common solvent for lipids. |
| DMSO | 10 mg/mL[1][2] | Another effective organic solvent. |
| Ethanol | ~20 mg/mL[6] | The most common solvent for preparing stock solutions for LNP formulations.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a clear, dissolved stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
200-proof ethanol
-
Glass vial with a screw cap
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional, for gentle heating)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of 200-proof ethanol to achieve the target concentration (e.g., 10-20 mg/mL).
-
Initial Mixing: Cap the vial securely and vortex the mixture vigorously for 2-3 minutes.
-
Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The water in the sonicator can be slightly warmed (e.g., to 40°C) to aid dissolution.
-
Visual Inspection: After sonication, visually inspect the solution. It should be clear and free of any visible particulates.
-
Gentle Heating (if necessary): If the solution is still not clear, place the vial in a water bath set to a temperature no higher than 60°C for 5-10 minutes, with intermittent vortexing. Caution: Ensure the cap is securely fastened but be mindful of potential pressure buildup.
-
Storage: Once fully dissolved, store the stock solution at -20°C. Before use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity.
Protocol 2: Incorporation of this compound into Lipid Nanoparticles (LNP) via Microfluidic Mixing
Objective: To formulate lipid nanoparticles incorporating this compound for nucleic acid delivery.
Materials:
-
Stock solution of this compound in ethanol (from Protocol 1)
-
Stock solutions of other lipids (e.g., ionizable lipid, DSPC, cholesterol) in ethanol
-
Nucleic acid (e.g., mRNA, siRNA) in a low pH aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes for the microfluidic device
-
Dialysis or tangential flow filtration (TFF) system for purification
-
Final formulation buffer (e.g., PBS, pH 7.4)
Methodology:
-
Preparation of the Lipid-Ethanol Phase:
-
In a single glass vial, combine the stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[7]
-
Ensure all components are fully dissolved. If necessary, gently warm and vortex the mixed lipid solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the nucleic acid payload in the low pH aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and the total flow rate (TFR) on the device. These parameters are critical for controlling the final particle size.[7]
-
Initiate the mixing process. The rapid, controlled mixing within the microfluidic channels will induce the self-assembly of the lipids around the nucleic acid core, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/aqueous buffer mixture. To remove the ethanol and exchange the buffer to a physiological pH, use either dialysis against PBS (pH 7.4) or a TFF system.
-
-
Concentration and Sterilization:
-
Concentrate the purified LNP solution to the desired final concentration.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Caption: A schematic of the LNP formulation process using this compound.
References
- 1. nanocs.net [nanocs.net]
- 2. nanocs.net [nanocs.net]
- 3. CHOLESTEROL, WATER SOLUBLE|lookchem [lookchem.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cholesterol-PEG 600 in Liposomes
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing the concentration of Cholesterol-Polyethylene Glycol (PEG) 600 in liposome (B1194612) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cholesterol in a liposome formulation?
A1: Cholesterol is a critical component that modulates the fluidity, rigidity, and stability of the lipid bilayer.[1][2] By inserting itself between phospholipid molecules, cholesterol increases the packing density of the lipids, which reduces membrane permeability to encapsulated contents and enhances stability, especially during storage and in the presence of biological fluids like serum.[1][3] However, the amount of cholesterol can significantly impact vesicle size and drug retention.[1]
Q2: Why is PEGylation, specifically with a shorter chain like PEG 600, used for liposomes?
A2: PEGylation involves attaching polyethylene (B3416737) glycol (PEG) chains to the liposome surface, typically via a lipid anchor like DSPE or cholesterol itself. This process creates a protective hydrophilic layer that sterically hinders the binding of plasma proteins (opsonization), allowing the liposomes to evade the body's immune system and prolonging their circulation time in the bloodstream.[4][5] While longer PEG chains (e.g., PEG 2000) are common for creating a dense "brush" configuration for maximum stealth effect, shorter chains like PEG 600 can be used to form a less dense "mushroom" configuration.[6] Low molecular weight PEGs may not shield the liposome's surface charge as effectively as higher molecular weight PEGs, which can be a consideration in formulation design.[7]
Q3: What are the typical molar ratios (mol%) for cholesterol and PEG-lipid in a liposome formulation?
A3: The optimal ratios are highly dependent on the specific lipids, the encapsulated drug, and the intended application. However, common starting points are:
-
Cholesterol: Often used in concentrations ranging from 30 to 50 mol%. Lower concentrations can increase membrane fluidity, while higher amounts increase rigidity.[8] A phospholipid-to-cholesterol ratio of 5:1 has been identified as optimal in some studies for stability.[2]
-
PEG-Lipid: Typically incorporated at 3 to 10 mol%. Concentrations around 5-7 mol% are often found to provide high biological stability.[6][9] It's crucial to find a balance, as excessive PEGylation can sometimes interfere with cellular uptake and the biological activity of the formulation.[10]
Q4: How does using a Cholesterol-PEG 600 conjugate affect liposome properties?
A4: A this compound conjugate combines the membrane-stabilizing properties of cholesterol with the steric shielding of PEG in a single molecule.[11] Using cholesterol as the anchor for the PEG chain can influence how the PEG is presented on the surface and may alter interactions with serum components compared to phospholipid-anchored PEGs.[12] This can be advantageous in certain delivery systems by compartmentalizing different functionalities within the liposome membrane.[10]
Troubleshooting Guide
Q5: My liposomes are aggregating after formulation. What is the likely cause and solution?
A5: Aggregation is often caused by insufficient repulsive forces or steric hindrance between vesicles.
-
Cause: The concentration of PEG-lipid may be too low to provide adequate steric protection, especially in the presence of bivalent ions or certain proteins.[3][13]
-
Solution: Increase the molar percentage of this compound in your formulation, starting with incremental increases (e.g., from 3 mol% to 5 mol%). The presence of PEG on the surface is an effective method for inhibiting aggregation.[3][14][15] Ensure your hydration buffer does not contain high concentrations of aggregating agents.
Caption: A decision tree for troubleshooting liposome aggregation.
Q6: My liposome particle size is too large and the Polydispersity Index (PDI) is high. How can I achieve a smaller, more uniform size?
A6: Large and non-uniform vesicles are common after initial hydration.
-
Cause 1: High cholesterol content can increase bilayer rigidity, making it harder to form highly curved, small vesicles.[1][8]
-
Solution 1: While maintaining a sufficient cholesterol level for stability, consider slight reductions if the concentration is very high (e.g., > 50 mol%).
-
Cause 2: The preparation method lacks a size reduction step.
-
Solution 2: Post-hydration processing is essential. Use sonication or, for more uniform results, an extruder to pass the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm).[16] Repeat the extrusion process 10-15 times for optimal results.[8]
Q7: My drug encapsulation efficiency (EE%) is lower than expected. What formulation parameters should I investigate?
A7: Low EE% can be influenced by the drug's properties, lipid composition, and preparation method.
-
Cause 1: For hydrophobic drugs incorporated in the bilayer, high cholesterol content can sometimes reduce EE% by competing for space within the membrane.[1]
-
Solution 1: Systematically vary the phospholipid-to-cholesterol ratio. A decrease in cholesterol may improve loading for certain drugs.[1]
-
Cause 2: For hydrophilic drugs, passive entrapment during hydration can be inefficient.
-
Solution 2: Optimize the hydration volume and ensure the drug concentration in the aqueous phase is maximized.[9] Alternatively, use active loading methods, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, which can dramatically increase EE% for ionizable drugs to over 95%.[17]
Quantitative Data Summary
The following tables summarize the expected impact of varying cholesterol and PEG-lipid concentrations on key liposome attributes. The values are illustrative and based on general principles reported in the literature.[1][2][6][8] Actual results will vary with the specific lipid system and preparation method.
Table 1: Effect of Cholesterol Concentration on Liposome Properties (with constant 5 mol% PEG-Lipid)
| Phospholipid:Cholesterol (molar ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Stability Note |
| 80:15 | ~110 nm | 0.18 | -15 mV | ~65% | Less stable during storage |
| 65:30 | ~135 nm | 0.12 | -12 mV | ~60% | Good stability[2] |
| 50:45 | ~160 nm | 0.15 | -10 mV | ~55% | Very rigid and stable[1] |
Table 2: Effect of PEG 600-Lipid Concentration on Liposome Properties (with constant 65:30 Phospholipid:Cholesterol)
| PEG-Lipid (mol%) | Mean Diameter (nm) | PDI | Aggregation in Serum | Circulation Time |
| 0% | ~130 nm | >0.30 | High | Very Short |
| 3% | ~135 nm | 0.15 | Low | Moderate |
| 7% | ~140 nm | 0.11 | Very Low | Long[6] |
Detailed Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration & Extrusion
This method is widely used for preparing unilamellar liposomes with controlled size.[16][18]
-
Lipid Film Formation:
-
Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratios.[18]
-
Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[4]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[19]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[18][19]
-
Agitate the flask by vortexing or swirling at a temperature above the Tc for 30-60 minutes. This process allows the lipid film to peel off and form multilamellar vesicles (MLVs).[18]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane 11-21 times. This forces the larger vesicles to break down and reform into smaller, more uniform large unilamellar vesicles (LUVs).[8]
-
Caption: Standard workflow for liposome preparation and analysis.
Protocol 2: Characterization of Liposomes
-
Particle Size and Zeta Potential Measurement:
-
Dilute a small sample of the liposome suspension in the original buffer to an appropriate concentration.
-
Use Dynamic Light Scattering (DLS) to measure the Z-average diameter (mean size), Polydispersity Index (PDI), and zeta potential.[4] A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Encapsulation Efficiency (EE%) Determination:
-
Separate the unencapsulated ("free") drug from the liposomes. Common methods include size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[4]
-
Disrupt the purified liposomes to release the encapsulated drug by adding a detergent (e.g., Triton X-100) or an appropriate organic solvent.[4]
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol - PEG 600 - 25mg | RUTHIGEN [ruthigen.com]
- 12. Preparation of long-circulating immunoliposomes using PEG-cholesterol conjugates: effect of the spacer arm between PEG and cholesterol on liposomal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyethylene glycol prevents in vitro aggregation of slightly negatively-charged liposomes induced by heparin in the presence of bivalent ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 19. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Troubleshooting Cholesterol-PEG 600 LNP Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the stability of lipid nanoparticle (LNP) formulations containing Cholesterol-PEG 600.
Frequently Asked Questions (FAQs)
Q1: My LNP formulation shows immediate aggregation or high polydispersity index (PDI) after preparation. What are the likely causes?
Immediate aggregation or a high PDI right after formulation often points to suboptimal formulation or process parameters. Key factors to investigate include the pH of the aqueous phase, ionic strength, lipid concentration, and the solvent mixing rate.[1] An inappropriate pH can lead to excessive surface charge and instability, while high salt concentrations can compress the electrical double layer, reducing the electrostatic repulsion that keeps nanoparticles separate.[1]
Q2: My LNPs look good initially, but they aggregate or their size increases significantly during storage. How can I improve their long-term stability?
Aggregation during storage is a common challenge influenced by storage temperature, formulation components, and freeze-thaw cycles.[1][2][3] Storing LNP formulations at refrigerated temperatures (2-8°C) is often preferable to freezing.[2][3][4] If freezing is necessary, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is crucial to prevent aggregation upon thawing.[1][2][3]
Troubleshooting Flowchart for LNP Aggregation
Caption: Troubleshooting workflow for LNP aggregation issues.
Q3: How does the molar percentage of Cholesterol and PEG-lipid affect LNP stability?
Both cholesterol and PEG-lipids are critical for LNP stability.[5][6][7]
-
Cholesterol: As a "helper" lipid, cholesterol modulates membrane integrity and rigidity.[5] Standard formulations often contain 30-50 mol% cholesterol to ensure structural stability.[8] Reducing cholesterol content can negatively impact the stability of the formulation over time.[8]
-
PEG-lipid (e.g., this compound): PEG-lipids are incorporated to provide a hydrophilic steric barrier on the LNP surface.[9] This barrier prevents particle aggregation and reduces clearance by the immune system, thereby extending circulation time.[5][6] However, the amount must be optimized, as excessive PEGylation can hinder cellular uptake.[7][9] Typically, PEG-lipids constitute a small molar percentage (e.g., 1.5 mol%) in the lipid mixture.[6][10]
Key Factors Influencing LNP Stability
Caption: Core factors influencing the stability of lipid nanoparticles.
Q4: What are the optimal storage conditions for this compound LNPs?
The ideal storage conditions aim to minimize chemical degradation and physical instability like aggregation.
-
Temperature: Storing LNPs at refrigerated temperatures (2°C) has been shown to maintain stability for over 150 days.[3] Storage at room temperature (25°C) can lead to degradation, while freezing at -20°C can cause aggregation due to freeze-thaw cycles.[2][3] Ultra-low temperature storage (-80°C) is also common, particularly for mRNA-LNPs, but may still require cryoprotectants.[4][11]
-
pH: The pH of the storage buffer was not found to significantly influence LNP stability during storage; therefore, using a physiologically appropriate buffer (e.g., PBS at pH 7.4) is recommended for convenience.[3]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a viable strategy.[2][4] However, it is critical to include cryoprotectants (e.g., sucrose, trehalose) in the formulation before freeze-drying to prevent aggregation upon reconstitution.[2][3]
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation | Recommendation |
| 25°C (Room Temp) | Potential for chemical degradation and loss of efficacy over time.[3] | Not recommended for long-term storage. |
| 2-8°C (Refrigerated) | Considered optimal for maintaining particle size and efficacy for several months.[2][3] | Recommended for short to medium-term storage. |
| -20°C (Freezer) | Prone to aggregation and increased particle size due to freeze-thaw cycles.[2][3][11] | Avoid unless cryoprotectants are used. |
| -80°C (Ultra-low) | Commonly used for mRNA vaccines, but can still lead to instability without proper formulation.[4][11] | Recommended with the addition of cryoprotectants. |
Experimental Protocols & Data
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a common method for producing uniform LNPs.
-
Phase Preparation:
-
Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol (B145695) at the desired molar ratios. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]
-
Aqueous Phase: Prepare the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.5).[12]
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes.
-
Use a microfluidic mixing device (e.g., staggered herringbone mixer) to combine the two phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and the acidic formulation buffer.[1] This step is crucial for the stability of the final product.
-
Experimental Workflow for LNP Formulation & Stability Testing
Caption: Workflow from LNP synthesis to stability assessment.
Protocol 2: Measuring LNP Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and PDI of LNPs.
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., PBS, pH 7.4) to a suitable concentration for DLS analysis.
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).[12]
-
Equilibrate the sample in the instrument for a few minutes.
-
-
Data Acquisition: Perform the measurement, typically involving multiple acquisitions of short duration (e.g., 25 acquisitions of 3 seconds each).[12]
-
Analysis: The instrument software will report the Z-average diameter (an intensity-weighted average size) and the PDI. A PDI value < 0.25 is generally considered acceptable for LNP formulations.[8]
Table 2: Impact of Cryoprotectants on Lyophilized LNP Stability
| Cryoprotectant | Concentration (w/v) | Post-Reconstitution Z-Average Diameter | Post-Reconstitution PDI | Gene Silencing Efficacy |
| None | 0% | Increased significantly | High | Significantly reduced[2][3] |
| Sucrose/Trehalose | 5% | Decreased | Decreased | Improved[2][3] |
| Sucrose/Trehalose | 10% | Further decreased | Further decreased | Further improved[2][3] |
| Sucrose/Trehalose | 20% | Near original values | Near original values | Maintained[2][3] |
Data summarized from studies on LNP lyophilization, highlighting the dose-dependent protective effect of sugars.[2][3]
Protocol 3: Determining Encapsulation Efficiency (EE%)
The RiboGreen assay is a common fluorescence-based method to determine the amount of nucleic acid encapsulated within LNPs.
-
Total RNA Measurement: Lyse a known volume of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated RNA. Measure the fluorescence of the RiboGreen dye, which binds to the released RNA.
-
Free RNA Measurement: In a separate sample of intact LNPs (without lysis), measure the fluorescence of the RiboGreen dye. This corresponds to the unencapsulated or surface-adsorbed RNA.
-
Calculation:
-
EE% = [ (Total RNA - Free RNA) / Total RNA ] * 100
-
This protocol provides a reliable measure of how effectively the cargo is protected within the nanoparticle core.
References
- 1. benchchem.com [benchchem.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. relaunch2020.leukocare.com [relaunch2020.leukocare.com]
Technical Support Center: Cholesterol-PEG 600 and LNP Zeta Potential
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cholesterol-PEG 600 on the zeta potential of Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of incorporating this compound into my LNP formulation on the zeta potential?
A1: Incorporating this compound into your LNP formulation is expected to decrease the magnitude of the zeta potential, bringing it closer to neutral. The Polyethylene Glycol (PEG) chains create a hydrophilic layer on the surface of the LNP, which masks the surface charge of the other lipid components.[1][2] This phenomenon is known as charge shielding. Even at low molar percentages, PEGylated lipids can significantly influence the surface charge.[2]
Q2: How does the molar ratio of this compound affect the zeta potential?
A2: Increasing the molar ratio of this compound in your LNP formulation will generally lead to a further decrease in the zeta potential.[1] This is due to a more effective shielding of the surface charge by the higher density of PEG chains on the nanoparticle surface.[1] However, it is important to optimize the PEG-lipid concentration, as excessively high amounts can negatively impact transfection efficiency.[3][4]
Q3: What is a typical zeta potential value for LNPs formulated with PEGylated lipids?
A3: LNPs formulated with PEGylated lipids typically exhibit a near-neutral zeta potential.[5][6][7][8] The exact value can vary depending on the specific ionizable lipid used, the overall lipid composition, the pH of the buffer, and the molar percentage of the PEGylated lipid.[9][10]
Q4: How does the PEG chain length (e.g., 600 vs. 2000) of a Cholesterol-PEG lipid affect zeta potential?
A4: Generally, a longer PEG chain length can provide more effective charge shielding, resulting in a zeta potential that is closer to neutral.[11] This is because longer PEG chains create a thicker hydrophilic layer on the LNP surface.
Q5: Will replacing another PEG-lipid, such as DSPE-PEG, with this compound significantly alter my LNP's zeta potential?
A5: The lipid anchor (in this case, cholesterol versus DSPE) can influence the stability and conformation of the PEG chains on the LNP surface, which may lead to slight differences in zeta potential. However, the dominant effect on zeta potential is typically driven by the presence and density of the PEG chains themselves. Therefore, while some change may be observed, the overall trend of moving towards a neutral zeta potential will be maintained.
Troubleshooting Guides
Problem 1: My LNP zeta potential is higher/lower than expected after incorporating this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Molar Ratio of this compound | Verify the calculations for the molar ratios of all lipid components in your formulation. Ensure accurate weighing and dissolution of each lipid. |
| Incomplete Dissolution of Lipids | Ensure all lipids, including this compound, are fully dissolved in the ethanol (B145695) phase before mixing. Gentle heating may be required for some lipids, but be cautious to avoid degradation.[12] |
| Issues with LNP Formation | Optimize the mixing process (e.g., flow rates in microfluidics, speed of manual injection) to ensure proper self-assembly of the LNPs.[5] |
| pH of the Measurement Buffer | Zeta potential is highly dependent on the pH of the surrounding medium.[9] Ensure that the pH of your measurement buffer is consistent and appropriate for your intended application. It is recommended to report the pH and conductivity of the buffer along with the zeta potential values. |
| Ionic Strength of the Measurement Buffer | High ionic strength buffers can compress the electrical double layer around the nanoparticles, leading to a lower measured zeta potential. Consider measuring in a low ionic strength buffer, such as 0.1x PBS, to obtain a more accurate reading of the surface charge. |
Problem 2: My LNPs are aggregating after formulation with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Amount of this compound | The PEGylated lipid provides a steric barrier that prevents aggregation.[13] If aggregation is observed, consider increasing the molar percentage of this compound in your formulation. |
| Environmental Stressors | Exposure to elevated temperatures, mechanical agitation (such as vigorous vortexing), and freeze-thaw cycles can induce LNP aggregation.[13] Handle LNP solutions gently and store them at the recommended temperature. |
| Buffer Composition | Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which may promote aggregation.[13] If you need to freeze your LNPs, consider using a cryoprotectant like sucrose (B13894) or trehalose (B1683222) and a buffer that is less prone to pH changes upon freezing.[13] |
| High LNP Concentration | Highly concentrated LNP solutions are more prone to aggregation. If possible, dilute the LNPs to a lower concentration for storage and analysis. |
Quantitative Data
The following table summarizes the effect of increasing the molar percentage of a PEGylated lipid (DMG-PEG) on the zeta potential of LNPs. While this data is for DMG-PEG, a similar trend of decreasing zeta potential with increasing PEG-lipid concentration is expected for this compound.
| Molar % of DMG-PEG | Zeta Potential (mV) | Reference |
| 0.1 | ~ +25 | [1] |
| 0.5 | ~ +20 | [1] |
| 1.5 | ~ +18 | [1] |
| 5.0 | ~ +15 | [1] |
| 10.0 | ~ +10 | [1] |
Data is illustrative and extracted from a study using a specific ionizable lipid and formulation method.[1] Absolute values may vary based on the specific LNP composition and formulation parameters.
Experimental Protocols
LNP Formulation using Microfluidics
This protocol describes a general method for preparing LNPs using a microfluidic mixing device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and this compound in absolute ethanol to achieve the desired molar ratios.[12][14] A typical molar ratio might be 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:this compound).[5][12]
-
Ensure complete dissolution of all lipids. Gentle warming may be necessary.[12]
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).[5] The acidic pH ensures that the ionizable lipid is protonated, facilitating encapsulation of the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Set the flow rates on the syringe pump to achieve a desired aqueous to organic phase ratio, typically 3:1.[5]
-
Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone mixer).[5] The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the ionizable lipid.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage, considering the potential for aggregation with freeze-thaw cycles.[13]
-
Zeta Potential Measurement
This protocol outlines the measurement of LNP zeta potential using Electrophoretic Light Scattering (ELS).
-
Sample Preparation:
-
Dilute the LNP suspension in an appropriate buffer to a suitable concentration for measurement. This is typically done in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to minimize the effects of charge screening.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Use a Zetasizer or a similar instrument capable of performing ELS.
-
Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).
-
Select an appropriate measurement cell (e.g., a disposable capillary cell).
-
-
Measurement:
-
Load the diluted LNP sample into the measurement cell.
-
Place the cell in the instrument.
-
Set the measurement parameters in the software, including the buffer properties (viscosity, dielectric constant) and the number of runs.
-
An electric field is applied across the sample, causing the charged LNPs to move towards the oppositely charged electrode.
-
The instrument measures the velocity of the particles and calculates the electrophoretic mobility, which is then converted to the zeta potential using the Smoluchowski or Huckel equation, depending on the particle size and ionic strength of the medium.
-
-
Data Analysis:
-
The instrument software will provide the mean zeta potential and the zeta potential distribution.
-
Report the zeta potential along with the standard deviation, the temperature, and the composition of the measurement buffer (including pH and conductivity).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 13. fluidimaging.com [fluidimaging.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesterol-PEG 600 for Advanced Drug Delivery
Welcome to the technical support center for Cholesterol-PEG 600. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to overcome the "PEG dilemma" in their experimental formulations, such as lipid nanoparticles (LNPs) and liposomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the "PEG dilemma" and how does this compound address it?
A1: The "PEG dilemma" refers to two primary challenges associated with PEGylated nanocarriers:
-
Accelerated Blood Clearance (ABC) Phenomenon : Upon repeated injections, the immune system can generate anti-PEG antibodies (primarily IgM), which bind to PEGylated particles, leading to their rapid removal from circulation by the mononuclear phagocyte system (MPS), especially in the liver and spleen. This significantly reduces therapeutic efficacy.[1][2][3]
-
Reduced Cellular Uptake : The dense, hydrophilic PEG layer that prolongs circulation (the "stealth" effect) can also sterically hinder the nanoparticle's interaction with target cells, thereby reducing cellular uptake and endosomal escape, which is critical for intracellular drug delivery.
This compound helps mitigate the ABC phenomenon primarily due to its shorter PEG chain length (600 Da) compared to more conventional PEG lipids like DSPE-PEG 2000. Shorter PEG chains are generally less immunogenic, reducing the likelihood of inducing a strong anti-PEG antibody response. The cholesterol anchor also influences the particle's interaction with biological components, contributing to improved in vivo performance.[4][5]
Q2: When should I choose this compound over a longer chain PEG-lipid like DSPE-PEG 2000?
A2: this compound is an excellent choice for applications requiring repeated dosing or when you suspect pre-existing anti-PEG antibodies in your model system. It is also beneficial when maximizing cellular uptake is as critical as circulation time. DSPE-PEG 2000 may provide a longer initial circulation half-life for a single dose but carries a higher risk of inducing the ABC phenomenon upon subsequent administrations. The choice depends on balancing the need for a stealth effect against the risk of immunogenicity.
Q3: What is the typical molar percentage of this compound used in a lipid nanoparticle (LNP) formulation?
A3: The optimal molar percentage can vary, but a common starting range is 1-5 mol% of the total lipid composition. A lower percentage (e.g., 1.5 mol%) is often sufficient to provide stability and prevent aggregation without excessively hindering cellular uptake.[6] Higher percentages may increase circulation time but could negatively impact transfection efficiency or cell interaction.[7] It is crucial to optimize this parameter for your specific application.
Q4: Can this compound completely eliminate the ABC phenomenon?
A4: While it can significantly reduce the immunogenic response and weaken the ABC phenomenon, it may not eliminate it completely in all scenarios. The response can be dose-dependent and influenced by the animal model and the overall formulation characteristics.[8] Monitoring for anti-PEG IgM production is recommended for studies involving repeated injections.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of nanoparticles using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI) / Particle Aggregation | 1. Insufficient this compound concentration. 2. Improper mixing during formulation. 3. Suboptimal buffer conditions (pH, ionic strength). 4. Poor quality or degradation of lipids. | 1. Increase the molar percentage of this compound incrementally (e.g., from 1.5% to 2.5%). 2. Ensure rapid, homogenous mixing of the lipid/ethanol (B145695) and aqueous phases (e.g., using a microfluidic mixer or consistent vortexing). 3. Screen different formulation buffers; a common choice is a citrate (B86180) or acetate (B1210297) buffer at pH 4-5. 4. Use fresh, high-quality lipids stored under appropriate conditions (-20°C). |
| Low Encapsulation Efficiency | 1. Incorrect N:P ratio (for nucleic acid delivery). 2. Suboptimal pH of the aqueous buffer. 3. Excessive PEGylation shielding charge interactions. 4. Incorrect lipid ratios or component concentrations. | 1. Optimize the N:P (ionizable lipid nitrogen to nucleic acid phosphate) ratio, typically starting around 6:1.[9] 2. Ensure the aqueous buffer pH is low enough (e.g., pH 4) to fully protonate the ionizable lipid. 3. Try formulating with a slightly lower molar percentage of this compound. 4. Verify all lipid stock concentrations and recalculate formulation ratios. |
| Evidence of Accelerated Blood Clearance (ABC) | 1. The formulation is still immunogenic in the chosen model. 2. Pre-existing anti-PEG antibodies in the animal subjects. 3. Dosing interval is optimal for inducing an immune response (typically 5-7 days). | 1. Confirm the presence of anti-PEG IgM via ELISA 7 days after the first injection. 2. Try reducing the molar percentage of this compound further. 3. If possible, adjust the dosing schedule (either shorter or longer intervals) to see if the effect is mitigated. 4. Consider pre-screening animals for baseline anti-PEG antibody levels. |
| Low In Vitro Transfection / Low Cellular Uptake | 1. Steric hindrance from the PEG layer is too high. 2. The final particle size is too large for efficient endocytosis. 3. Poor endosomal escape. | 1. Decrease the molar percentage of this compound. 2. Optimize the formulation process to achieve a smaller particle size (typically < 100 nm). Consider extrusion or microfluidics. 3. Ensure the ionizable lipid used is effective at mediating endosomal escape. The helper lipids (e.g., DOPE) can also be optimized. |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting flowchart for common LNP formulation issues.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters. Values are illustrative and can vary significantly based on the full LNP composition, animal model, and cargo.
| Formulation Parameter | Circulation Half-Life (t½) | Liver Accumulation (% Injected Dose) | Anti-PEG IgM Response | Reference |
| Non-PEGylated LNP | Very Short (< 1 hr) | High (>60%) | Low | [3] |
| LNP + 5% DSPE-PEG 2000 (1st Dose) | Long (e.g., 6-10 hrs) | Low (<20%) | - | [4][5] |
| LNP + 5% DSPE-PEG 2000 (2nd Dose, 7 days later) | Very Short (< 1 hr) | Very High (>70%) | High | [4][5] |
| LNP + 5% this compound (2nd Dose, 7 days later) | Moderate (e.g., 2-4 hrs) | Moderate | Reduced | [4][5] |
Note: Data is compiled and generalized from multiple sources to show trends.
Key Experimental Protocols
Protocol 1: LNP Formulation via Nanoprecipitation
This protocol describes a basic method for preparing LNPs incorporating this compound.
Materials:
-
Ionizable Lipid (e.g., MC3)
-
Helper Lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Ethanol (200 proof, RNase-free)
-
Aqueous Buffer (e.g., 50 mM Sodium Citrate, pH 4.0, RNase-free)
-
Cargo (e.g., mRNA, siRNA)
-
Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration for the stock is 25 mM.[10] Heating to 40-60°C may be required to fully dissolve all components. Keep the solution warm.
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.
-
Mixing: Rapidly add the ethanolic lipid mixture to the aqueous buffer containing the nucleic acid cargo with vigorous mixing (e.g., vortexing or using a microfluidic device). A common volume ratio is 1:3 (ethanol:aqueous). The solution should turn milky, indicating nanoparticle formation.[9]
-
Incubation: Allow the mixture to incubate for 30 minutes at room temperature to stabilize.
-
Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and raise the pH.
-
Characterization: After dialysis, characterize the LNPs for particle size, PDI (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency (e.g., using a RiboGreen assay).[11]
-
Storage: Store the final LNP formulation at 4°C for short-term use or -80°C for long-term storage.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Experimental workflow for LNP formulation.
Protocol 2: In Vivo Evaluation of the ABC Phenomenon
This protocol outlines an experiment to determine if a formulation is inducing accelerated blood clearance.
Materials:
-
Test animals (e.g., rats or mice)
-
PEGylated LNP formulation (containing a fluorescent or radiolabeled lipid tracer)
-
Saline or appropriate vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Plate reader or scintillation counter
-
Anti-PEG IgM ELISA kit
Procedure:
-
Group Animals: Divide animals into at least two groups (n=3-5 per group).
-
Group 1 (Single Injection): Will receive a single dose of the LNP formulation.
-
Group 2 (Repeated Injection): Will receive two doses of the LNP formulation.
-
-
First Injection (Day 0): Administer a single intravenous (IV) injection of the LNP formulation to Group 2 at a specific lipid dose (e.g., 0.1 µmol phospholipid/kg). This is the "priming" dose.
-
Immune Response Period (Day 0-7): House the animals under normal conditions. This allows time for an immune response to develop.
-
Second Injection (Day 7):
-
Administer a single IV injection of the labeled LNP formulation to both Group 1 and Group 2.
-
Immediately begin collecting blood samples at predetermined time points (e.g., 2 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 24 hr).[12]
-
-
Pharmacokinetic Analysis:
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the labeled LNPs in the plasma at each time point.
-
Plot the plasma concentration versus time for both groups. A significantly faster drop in concentration in Group 2 compared to Group 1 indicates the ABC phenomenon.
-
-
Anti-PEG IgM Analysis:
Signaling & Clearance Pathway Visualization
Caption: Mechanism of the Accelerated Blood Clearance (ABC) phenomenon.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Blood Clearance of Nanoemulsions Modified with PEG-Cholesterol and PEG-Phospholipid Derivatives in Rats: The Effect of PEG-Lipid Linkages and PEG Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated blood clearance of PEGylated liposomes containing doxorubicin upon repeated administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated Blood Clearance Phenomenon Reduces the Passive Targeting of PEGylated Nanoparticles in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesterol-PEG 600 Formulations & Immunogenicity
Welcome to the technical support center for Cholesterol-PEG 600 formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the potential immunogenicity of PEGylated lipid nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is PEG immunogenicity and why is it a concern for this compound formulations?
A1: Poly(ethylene glycol) (PEG) has long been considered a non-immunogenic polymer used to improve the pharmacokinetic properties of nanomedicines.[1][2] However, growing evidence shows that PEG can elicit an immune response, leading to the production of anti-PEG antibodies (APAs).[2][3] This is a significant concern because these antibodies can lead to:
-
Accelerated Blood Clearance (ABC): APAs can bind to PEGylated formulations, leading to their rapid removal from circulation by the mononuclear phagocyte system (MPS), which drastically reduces therapeutic efficacy.[4][5]
-
Hypersensitivity Reactions (HSRs): The binding of APAs to PEGylated particles can activate the complement system, potentially causing complement activation-related pseudoallergy (CARPA), infusion reactions, or even life-threatening anaphylaxis.[2][6]
-
Reduced Efficacy: Even without rapid clearance, APAs can neutralize the therapeutic agent or hinder its interaction with the target site.[5][6]
PEG itself is considered a hapten, meaning it becomes immunogenic primarily when conjugated to a larger carrier like a liposome (B1194612) or protein.[4]
Q2: What are the primary mechanisms behind the immune response to PEGylated formulations?
A2: The immune response to PEGylated formulations is complex and can involve several pathways. The two primary mechanisms are:
-
Humoral Immune Response (B-cell driven): PEGylated nanoparticles, such as liposomes, can act as T-cell independent (TI) antigens.[7] This means they can directly activate B-cells, particularly marginal zone B-cells in the spleen, to produce anti-PEG IgM antibodies.[3] This IgM response is primarily responsible for the ABC phenomenon observed upon repeated administration of PEGylated liposomes.[4][7] Subsequent exposure can lead to class switching and the production of longer-lasting anti-PEG IgG.[8]
-
Complement System Activation: PEGylated surfaces can directly activate the complement cascade, a key part of the innate immune system. This can occur even on the first exposure and is a major cause of HSRs.[1] Pre-existing or induced anti-PEG antibodies, especially IgM and IgG, can also form immune complexes with the PEGylated formulation, leading to potent classical pathway complement activation.[1][6]
Q3: What factors influence the immunogenicity of this compound formulations?
A3: Several physicochemical and biological factors can modulate the immunogenicity of PEGylated formulations. Researchers should consider these during the design phase to minimize unwanted immune responses.[8][9]
| Factor | Influence on Immunogenicity | Rationale |
| PEG Molecular Weight (MW) | Higher MW (>20 kDa) is generally less immunogenic.[10] However, for liposomes, the focus is often on PEG chain length and density. | Longer PEG chains can better shield the nanoparticle surface, but very high MW PEGs can also become more immunogenic.[9][11] |
| PEG Surface Density | A dense "brush" conformation of PEG chains can suppress protein adsorption and reduce uptake by immune cells.[1] | A high density of PEG chains creates a steric barrier that physically blocks opsonins and immune cells from accessing the liposome surface. |
| PEG Terminal Group | Hydrophobic terminal groups (e.g., butoxy) can increase both antigenicity and immunogenicity compared to the standard methoxy (B1213986) group. | The terminal group is the most exposed part of the PEG chain and can significantly influence how it is recognized by the immune system.[12] |
| Dosing & Administration | Repeated injections, especially at low doses, are more likely to induce anti-PEG IgM and the ABC phenomenon.[3][8] Subcutaneous administration may be more immunogenic than intravenous routes.[11] | Low doses may preferentially activate high-affinity B-cells in the spleen, while higher doses might induce tolerance.[3] Different administration routes engage the immune system differently. |
| Carrier Properties | The nature of the particle or protein conjugated to PEG is critical. More immunogenic carriers can act as adjuvants, enhancing the anti-PEG response.[12][13] | The carrier provides the "danger signal" necessary for a robust immune response, with PEG acting as the hapten. |
| Encapsulated Drug | Certain encapsulated drugs, particularly cytotoxic agents, can suppress the B-cell response and prevent the induction of the ABC phenomenon.[3] | Chemotherapeutic agents can inhibit the proliferation of the B-cells responsible for producing anti-PEG IgM.[3] |
Q4: What are some strategies to reduce the immunogenicity of my formulation?
A4: Several strategies are being explored to overcome or mitigate PEG-related immune responses.
-
Structural Modification of PEG: Altering the terminal functional group or using branched instead of linear PEG structures can reduce recognition by anti-PEG antibodies.[11][12] For example, conjugating PEG to cholesterol (CHOL-PEG) has been shown to reduce complement activation.[14]
-
Alternative Polymers: Replacing PEG with other hydrophilic polymers is a promising approach.[1] Candidates include poly-glutamic acid-ethylene oxide (PGE) graft copolymers, polysarcosine (PS), or polypeptides, which have shown reduced immunogenicity and no ABC phenomenon in preclinical studies.[14][15][16]
-
Dosing Regimen Optimization: Administering a high initial dose of the PEGylated formulation may induce immunological tolerance and prevent the ABC phenomenon upon subsequent injections.[3]
-
Prophylactic Conditioning: Pre-treatment with an "empty" PEGylated carrier or free PEG could temporarily clear pre-existing anti-PEG antibodies from circulation before administering the therapeutic dose.[12]
Troubleshooting Guide
Problem: My PEGylated formulation shows significantly faster clearance from the blood after the second injection. What is happening?
Answer: You are likely observing the Accelerated Blood Clearance (ABC) phenomenon . This is a classic sign of an anti-PEG immune response. The first injection of your this compound formulation likely stimulated splenic B-cells to produce anti-PEG IgM.[3] Upon the second injection, this pre-existing IgM rapidly binds to your liposomes, leading to opsonization and swift removal by macrophages in the liver and spleen.
Troubleshooting Steps:
-
Confirm Anti-PEG IgM: Collect serum samples from your animals before and after the first injection and measure anti-PEG IgM levels using an ELISA. A significant increase post-injection confirms the diagnosis.
-
Modify Dosing: Try administering a much higher first dose. Doses above 5 µmol phospholipid/kg in rats have been shown to induce immune tolerance and prevent the ABC phenomenon.[3]
-
Increase PEG Density: If possible, reformulate to increase the surface density of PEG on your liposomes. A denser PEG shield can provide better protection against IgM binding.
-
Evaluate Alternative Polymers: Consider replacing this compound with a less immunogenic alternative, such as a Cholesterol-PGE conjugate.[15]
Problem: I am observing acute hypersensitivity or infusion reactions in my animal models shortly after IV injection. Could this be related to the this compound?
Answer: Yes, this is highly likely. Acute reactions upon first exposure are often caused by Complement Activation-Related Pseudoallergy (CARPA) .[3] Your this compound formulation may be directly activating the complement system. Alternatively, if the animals have pre-existing anti-PEG antibodies (from prior environmental exposure to PEGs in food or cosmetics), these can form immune complexes with your formulation and trigger a potent complement response.[1][17]
Troubleshooting Steps:
-
Screen for Pre-existing Antibodies: Before starting your study, screen animal serum for baseline levels of anti-PEG IgG and IgM. High pre-existing levels are a major risk factor.
-
Measure Complement Activation: Assess complement activation markers (e.g., C3a, C5a) in the plasma of animals immediately after injection. A spike in these anaphylatoxins would confirm CARPA.
-
Modify the Formulation: Research suggests that the specific lipid anchor can influence complement activation. While DSPE-PEG is common, your Cholesterol-PEG may have different properties. Experiment with different PEG-lipids or alternative polymers. Conjugating PEG to cholesterol (CHOL-PEG) has been specifically noted to reduce complement activation.[14]
-
Reduce Infusion Rate: Slowing down the rate of intravenous infusion can sometimes mitigate the severity of CARPA by preventing a rapid, overwhelming activation of the complement system.
Experimental Protocols
Protocol: Anti-PEG Antibody Detection by ELISA
This protocol provides a general framework for a direct ELISA to detect anti-PEG IgG or IgM in serum or plasma. It is crucial to optimize this protocol for your specific reagents and samples.
Materials:
-
High-binding 96-well microplate
-
PEG-coated plates (commercial) or coating reagent (e.g., DSPE-PEG 2000)
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (NOTE: Some studies suggest avoiding Tween 20 as it can interfere with PEG-antibody binding; PBS with 1% BSA may be an alternative).[18]
-
Blocking Buffer: PBS with 1-3% Bovine Serum Albumin (BSA)
-
Sample Diluent: PBS with 1% BSA
-
Detection Antibody: HRP-conjugated anti-species IgG or IgM
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1M Sulfuric Acid or 2M Hydrochloric Acid
-
Plate reader (450 nm)
Methodology:
-
Coating (if not using pre-coated plates): a. Dissolve DSPE-PEG 2000 in an appropriate solvent (e.g., ethanol) and then dilute in PBS to a final concentration of 10-50 µg/mL. b. Add 100 µL to each well of the microplate. c. Incubate overnight at 4°C or for 2 hours at 37°C. d. Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Aspirate and wash the plate 3 times with Wash Buffer.
-
Sample Incubation: a. Prepare serial dilutions of your test samples (serum/plasma) and controls (positive and negative) in Sample Diluent. A starting dilution of 1:50 or 1:100 is common. b. Add 100 µL of diluted samples and controls to the appropriate wells. c. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: a. Aspirate and wash the plate 5 times with Wash Buffer. b. Dilute the HRP-conjugated detection antibody (anti-IgG or anti-IgM) in Sample Diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.
-
Development and Reading: a. Aspirate and wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate to each well. c. Incubate in the dark at room temperature for 10-30 minutes, monitoring for color development. d. Add 100 µL of Stop Solution to each well to stop the reaction. e. Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
References
- 1. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulating Immune Responses Induced by PEGylated Messenger RNA–Lipid Nanoparticle Vaccine | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ethylene oxide graft copolymers reduce the immunogenicity of lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Cholesterol-PEG 600 LNP Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up Lipid Nanoparticle (LNP) production, with a specific focus on formulations containing Cholesterol-PEG 600.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up this compound LNP production?
Scaling up LNP production from laboratory to industrial scale presents several key challenges. The primary hurdles include maintaining process reproducibility and ensuring batch-to-batch consistency in the final product.[1][2] As production volume increases, it becomes more difficult to control critical process parameters like mixing efficiency, which directly impacts the physicochemical properties of the LNPs.[1] Other significant challenges include sourcing consistent, high-quality raw materials, adapting manufacturing equipment for larger volumes, and meeting stringent regulatory requirements for safety and efficacy.[1][2]
Q2: How does the choice of manufacturing method affect the scalability of LNP production?
The manufacturing method is a crucial factor for successful scale-up.[3] Microfluidic systems are widely used in research and development due to their precise control over mixing, which results in uniform and reproducible LNPs at a small scale.[4][5] For large-scale production, while parallelizing microfluidic units is an option, other techniques like T-junction mixing or high-pressure homogenization may be employed.[3][6] Transitioning between these methods requires significant process optimization and validation to ensure that the final LNP characteristics, such as particle size and encapsulation efficiency, remain consistent.[1]
Q3: What are the Critical Quality Attributes (CQAs) that must be monitored during scale-up?
To ensure the quality, safety, and efficacy of the LNP product, several Critical Quality Attributes (CQAs) must be rigorously monitored. These include:
-
Particle Size and Polydispersity Index (PDI): These parameters affect the stability, biodistribution, and cellular uptake of the LNPs.[3]
-
Encapsulation Efficiency (EE%): This measures the percentage of the therapeutic payload (e.g., mRNA, siRNA) successfully loaded into the LNPs.[7]
-
Zeta Potential: The surface charge of the LNPs, which influences their stability and interaction with biological systems.[3]
-
Purity and Sterility: Ensuring the final product is free from contaminants, including residual solvents, and is sterile for administration.[4]
Q4: What is the specific role of Cholesterol and PEG 600 in the LNP formulation during scale-up?
Cholesterol is a critical structural component that stabilizes the LNP membrane, modulates its fluidity, and helps maintain the integrity of the nanoparticle.[4][7] The PEG-lipid, in this case containing a PEG 600 chain, serves several functions. It acts as a steric stabilizer on the LNP surface, preventing aggregation and controlling the final particle size.[7][8] The molar percentage of the PEG-lipid in the formulation is a key parameter that must be optimized, as it influences not only size and stability but also circulation time and cellular uptake of the LNPs.[9][10]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound LNP production.
Problem: My LNP particle size is consistently too large or varies significantly between batches.
-
Possible Causes:
-
Inefficient Mixing: As batch size increases, achieving the same rapid and homogenous mixing seen at the lab scale becomes challenging.[1]
-
Incorrect Flow Rate Ratio: The ratio of the lipid-ethanol phase to the aqueous phase is a critical process parameter that directly influences particle formation and size.[3][5]
-
Suboptimal PEG-Lipid Concentration: The concentration of this compound can impact particle size; higher concentrations generally lead to smaller particles, but an optimal level must be determined.[11][12]
-
Raw Material Variability: Inconsistencies between different lots of lipids can affect self-assembly.[1]
-
-
Troubleshooting Steps:
-
Optimize Mixing Parameters: Re-evaluate and optimize the total flow rate and flow rate ratio for the larger scale. Ensure the mixing technology (e.g., microfluidic chip geometry, T-mixer design) is appropriate for the intended volume.
-
Adjust PEG-Lipid Content: Perform a design of experiments (DoE) to find the optimal molar percentage of this compound for your target size at the new scale.
-
Qualify Raw Materials: Implement rigorous quality control for incoming raw materials, including all lipid components, to ensure consistency.
-
Problem: The Polydispersity Index (PDI) of my LNPs is too high (e.g., >0.2).
-
Possible Causes:
-
Non-uniform Mixing: Heterogeneous mixing conditions can lead to a broad distribution of particle sizes.[5]
-
Post-Formulation Aggregation: LNPs may aggregate after formation if the formulation is not adequately stabilized, often due to insufficient PEGylation or improper buffer conditions.[8]
-
Storage Instability: Improper storage temperature or the use of an inappropriate storage buffer can lead to particle fusion over time.
-
-
Troubleshooting Steps:
-
Enhance Mixing Control: Use a scalable mixing technology that ensures rapid and controlled precipitation of nanoparticles, such as a well-characterized microfluidic device or jet mixer.[13]
-
Verify Formulation Stability: Confirm that the percentage of this compound is sufficient to provide steric stabilization.
-
Optimize Downstream Buffer: After the initial formulation, ensure the LNPs are exchanged into a suitable, optimized buffer for storage and stability.
-
Problem: My encapsulation efficiency (EE%) is low and inconsistent after scaling up.
-
Possible Causes:
-
Incorrect Aqueous Phase pH: The ionizable lipid requires an acidic pH (typically pH 4-5) to become protonated and efficiently complex with the negatively charged nucleic acid payload.[7]
-
Suboptimal Lipid Ratios: The ratio of the ionizable lipid to the nucleic acid (N:P ratio) is critical for effective encapsulation.[14]
-
Inefficient Mixing Dynamics: If the mixing of the lipid and aqueous phases is too slow, the lipids may aggregate before fully encapsulating the payload.[5]
-
Payload Integrity: Degradation of the mRNA or siRNA cargo can lead to poor encapsulation.
-
-
Troubleshooting Steps:
-
Confirm Buffer pH: Strictly control the pH of the aqueous buffer containing the nucleic acid.
-
Re-evaluate N:P Ratio: Optimize the N:P ratio for the scaled-up process, as the ideal ratio may shift slightly with changes in process dynamics.
-
Increase Mixing Speed: Ensure that the mixing process is rapid and efficient to favor encapsulation over empty particle formation.
-
Verify Payload Quality: Always use high-quality, intact nucleic acid cargo for formulation.
-
Below is a troubleshooting workflow to address high PDI values.
Caption: Troubleshooting workflow for addressing high PDI in LNP formulations.
Section 3: Data Presentation
Table 1: Impact of Critical Process Parameters on LNP Quality Attributes
This table summarizes the general trends observed when adjusting key process parameters during LNP scale-up. The specific effects can be formulation-dependent and require empirical optimization.
| Critical Process Parameter (CPP) | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency (EE%) | Reference |
| Total Flow Rate (TFR) | Increasing TFR generally decreases particle size due to more rapid mixing. | Can improve PDI by promoting more uniform particle formation. | May improve with faster mixing, but can decrease if mixing is too turbulent. | [11] |
| Flow Rate Ratio (FRR) (Aq:Org) | Highly influential; an optimal ratio (often 3:1 or higher) is needed to control nanoprecipitation. | Deviations from the optimal ratio can significantly increase PDI. | Dependent on achieving the ideal polarity environment for self-assembly. | [3] |
| PEG-Lipid Molar Percentage | Increasing PEG-lipid content generally decreases particle size and reduces aggregation. | Can lower PDI by providing better steric stability. | High concentrations (>5 mol%) can sometimes hinder encapsulation. | [12][15] |
| Aqueous Phase pH | Minimal direct effect on size. | Minimal direct effect on PDI. | Critical; must be acidic (pH < 6) to protonate the ionizable lipid for high EE%. | [7] |
Section 4: Key Experimental Protocols
Protocol 1: Scalable LNP Formulation via Microfluidic Mixing
This protocol outlines a generalized method for producing this compound LNPs using a microfluidic device, which can be scaled by parallelization.
-
Phase Preparation:
-
Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC (or other helper lipid), cholesterol, and this compound in anhydrous ethanol (B145695) at the desired molar ratios.[14] A typical ratio might be 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG-lipid).[14][16] Ensure complete dissolution.
-
Aqueous-Payload Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 25-50 mM acetate (B1210297) buffer, pH 4.0).[14] The concentration will depend on the target payload per particle.
-
-
System Setup:
-
Prime the microfluidic system (e.g., staggered herringbone mixer) with the respective solvents (ethanol and aqueous buffer) to remove air bubbles.[17]
-
Load the lipid-ethanol solution and the aqueous-payload solution into separate syringe pumps.
-
-
Microfluidic Mixing:
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Ethanol).[17]
-
Initiate the pumps to drive the two phases into the microfluidic mixer. Nanoprecipitation occurs rapidly as the two streams combine, leading to LNP self-assembly.
-
-
Downstream Processing:
-
Collect the LNP solution as it exits the device.
-
Immediately begin purification via dialysis or tangential flow filtration (TFF) to remove ethanol and exchange the buffer to a neutral pH storage buffer (e.g., PBS, pH 7.4).[5]
-
Concentrate the LNP solution to the target final concentration using TFF or centrifugal filters.[18]
-
Perform sterile filtration using a 0.2 µm filter.[4]
-
Caption: Standardized workflow for this compound LNP production.
Protocol 2: LNP Characterization Methods
A. Particle Size and PDI by Dynamic Light Scattering (DLS):
-
Dilute the final LNP formulation in the storage buffer (e.g., 1x PBS) to an appropriate concentration for DLS analysis (typically a 1:50 or 1:100 dilution).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the sample using a DLS instrument to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).[9]
-
Perform at least three replicate measurements to ensure accuracy.
B. Encapsulation Efficiency (EE%) using a Nucleic Acid Quantification Assay (e.g., RiboGreen):
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.[14] The second set remains untreated to measure surface-accessible (unencapsulated) nucleic acid.
-
Add the RiboGreen reagent (or equivalent fluorescent dye) to both sets of samples and to a standard curve of the free nucleic acid.
-
Measure the fluorescence intensity (e.g., Ex/Em ~480/520 nm).
-
Calculate the EE% using the following formula: EE% = (Total RNA - Free RNA) / Total RNA * 100 Where "Total RNA" is the fluorescence from the lysed sample and "Free RNA" is the fluorescence from the unlysed sample (after correcting for background).[14]
References
- 1. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. susupport.com [susupport.com]
- 4. youtube.com [youtube.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixbiotech.com [helixbiotech.com]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dahlmanlab.org [dahlmanlab.org]
- 16. researchgate.net [researchgate.net]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. biorxiv.org [biorxiv.org]
effect of PEG chain length on Cholesterol-PEG formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of Poly(ethylene glycol) (PEG) chain length on the properties and performance of Cholesterol-PEG formulations, such as liposomes and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incorporating Cholesterol-PEG into my lipid nanoparticle formulation?
A1: Cholesterol-PEG conjugates serve two main functions in lipid-based drug delivery systems. Firstly, the cholesterol moiety acts as a lipid anchor, embedding itself within the lipid bilayer of the nanoparticle, which enhances stability.[1] Secondly, the hydrophilic PEG chains extend from the nanoparticle surface, creating a hydrated layer. This layer provides a steric barrier that reduces protein adsorption (opsonization) and recognition by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the nanoparticles in the bloodstream.[2][3][4]
Q2: How does the length of the PEG chain influence the in vivo circulation time of my formulation?
A2: Generally, a longer PEG chain results in a longer circulation half-life. The increased length of the polymer creates a thicker, more effective steric barrier that better prevents opsonization and subsequent clearance by the immune system.[3][5] For instance, studies have shown that the effectiveness of PEG in prolonging circulation time is often proportional to its molecular weight, with PEG 5000 Da and 12000 Da showing significantly longer circulation than PEG 1000 Da or 2000 Da.[6] However, there is a point of diminishing returns, and excessively long PEG chains can sometimes have unintended negative consequences.[2][7]
Q3: Can the PEG chain length affect the cellular uptake and therapeutic efficacy of my drug?
A3: Yes, significantly. While longer PEG chains are excellent for prolonging circulation, they can also excessively inhibit the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".[2][7] This steric hindrance can reduce cellular uptake and lower the therapeutic efficacy of the encapsulated drug.[2][7] Therefore, selecting an optimal PEG chain length is a critical compromise between achieving long circulation and ensuring efficient interaction with the target site.[7] For targeted liposomes, a longer PEG linker might be necessary to extend a targeting ligand beyond the PEG corona, while shorter linkers may be favorable in other contexts by limiting the ligand's conformational freedom.[8]
Q4: What is the difference between the "mushroom" and "brush" conformations of PEG chains, and how does chain length influence this?
A4: The conformation of PEG chains on the nanoparticle surface depends on the grafting density and the length of the PEG chains.
-
Mushroom Conformation: At low grafting densities, PEG chains are far apart and adopt a coiled, mushroom-like shape.
-
Brush Conformation: At higher grafting densities, steric repulsion forces the PEG chains to extend away from the surface in a more linear, brush-like conformation.[9]
Longer PEG chains have a larger hydrodynamic radius and will transition from the mushroom to the brush regime at lower molar percentages compared to shorter PEG chains. The brush conformation is generally considered more effective for repelling proteins and preventing MPS uptake.[9]
Troubleshooting Guide
Problem 1: My PEGylated liposomes are aggregating in solution or serum.
-
Possible Cause: Insufficient PEG surface coverage or desorption of the PEG-lipid anchor.
-
Troubleshooting Steps:
-
Increase PEG Molar Ratio: A higher molar percentage of the Cholesterol-PEG conjugate can lead to a denser PEG corona (the "brush" conformation), which is more effective at preventing aggregation through steric stabilization.[9][10] A concentration of at least 3 mol% is often required for effective stabilization.[6]
-
Evaluate PEG-Lipid Anchor Stability: The stability of the formulation depends on how well the lipid anchor (in this case, cholesterol) remains in the bilayer. If the anchor is desorbing, the liposomes will lose their protective PEG shield. Ensure the cholesterol anchor is appropriate for your lipid composition and experimental conditions. Shorter lipid anchors can desorb more quickly, reducing circulation time.[11]
-
Consider PEG Chain Length: While counterintuitive, extremely high concentrations of certain PEG-lipid conjugates can sometimes lead to the formation of mixed micelles instead of stable liposomes, causing instability.[12] Ensure your formulation parameters are not favoring micelle formation.
-
Problem 2: The drug loading efficiency of my formulation is lower than expected after incorporating Cholesterol-PEG.
-
Possible Cause: Steric hindrance from the PEG chains interfering with the encapsulation process.
-
Troubleshooting Steps:
-
Optimize the Formulation Method: If you are using a pre-formulation method where all lipids are mixed together, the PEG chains present on both the inner and outer leaflets can hinder drug loading.[10] Consider using a post-insertion technique, where the Cholesterol-PEG is introduced into pre-formed liposomes. This ensures PEGylation only on the outer surface, which can improve loading efficiency.[10][13]
-
Adjust PEG Chain Length: Very long PEG chains might create a more significant barrier to drug encapsulation. Experiment with a shorter PEG chain (e.g., 2000 Da) to see if loading efficiency improves, while still providing adequate steric protection.
-
Problem 3: My formulation shows long circulation time but poor therapeutic effect in vivo.
-
Possible Cause: The "PEG dilemma" - the PEG corona is sterically hindering the nanoparticle's interaction with target cells.[2]
-
Troubleshooting Steps:
-
Optimize PEG Chain Length: This is the most critical parameter. A PEG molecular weight of around 2000 Da is often cited as a good compromise between circulation time and cellular interaction.[8] However, the optimal length is system-dependent. Test a range of PEG lengths (e.g., 1000 Da, 2000 Da, 5000 Da) to find the best balance for your specific application.
-
Reduce PEG Density: Lowering the molar percentage of Cholesterol-PEG can reduce the density of the surface corona, potentially allowing for better interaction with target cells. However, this may also decrease circulation time, so a careful balance must be found.
-
Incorporate a Targeting Ligand: To overcome the non-specific shielding of PEG, you can attach a targeting ligand (e.g., an antibody or peptide) to the distal end of some of the PEG chains. In this case, using a longer PEG chain for the ligand-conjugated PEG can help present the ligand beyond the steric barrier created by shorter, non-conjugated PEG chains.[3]
-
Data Presentation: Effect of PEG Chain Length on Formulation Properties
Table 1: Influence of PEG Molecular Weight on Liposome (B1194612) Circulation Time
| PEG Molecular Weight (Da) | Relative Circulation Time | Key Observation | Reference |
|---|---|---|---|
| 1000 | Low | Less effective at prolonging circulation. | [6] |
| 2000 | Moderate | Effective increase in circulation time. Often a good balance. | [6][8] |
| 5000 | High | Significantly prolonged circulation time. | [6] |
| 12000 | High | Similar prolongation effect to 5000 Da. |[6] |
Table 2: Physicochemical Characterization of Liposomes with Varying PEG-Linker Lengths
| Formulation (Folate-conjugated) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| FL-2K (2000 Da PEG) | 134.5 ± 4.3 | 0.15 ± 0.02 | -28.4 ± 1.2 |
| FL-5K (5000 Da PEG) | 138.2 ± 5.1 | 0.17 ± 0.03 | -21.7 ± 1.5 |
| FL-10K (10000 Da PEG) | 145.6 ± 3.8 | 0.18 ± 0.01 | -14.3 ± 0.9 |
Data adapted from a study on folate-conjugated liposomes, showing that as PEG length increases, size increases slightly while the surface charge becomes more neutral due to steric shielding.[8]
Experimental Protocols
1. Protocol: Liposome Preparation via Thin-Film Hydration Method
This protocol describes a common method for preparing PEGylated liposomes.
-
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
Cholesterol-PEG conjugate (e.g., Chol-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
-
-
Procedure:
-
Lipid Dissolution: Dissolve the phospholipid, cholesterol, and Cholesterol-PEG in the desired molar ratio in an organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the drug, if water-soluble). The temperature should be above the phase transition temperature of the primary lipid. Agitate the flask to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove the unencapsulated drug from the liposome suspension using methods like dialysis or size exclusion chromatography.
-
2. Protocol: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the formulation.
-
Objective: To measure the size distribution and surface charge of the nanoparticles.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., filtered PBS or deionized water) to a suitable concentration for DLS analysis.
-
Size and PDI Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse and homogenous population.[14]
-
Zeta Potential Measurement: For zeta potential, use a specific electrode-containing cuvette. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.
-
Visualizations
Caption: Workflow for Cholesterol-PEG Liposome Formulation and Characterization.
Caption: PEG Chain Conformation on a Nanoparticle Surface.
Caption: Relationship between PEG Chain Length and Biological Effects.
References
- 1. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01079D [pubs.rsc.org]
- 6. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Endotoxin Contamination in Cholesterol-PEG 600 Preparations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing endotoxin (B1171834) contamination in preparations of Cholesterol-PEG 600, a critical component in many advanced drug delivery systems. Endotoxins, lipopolysaccharides from the outer membrane of Gram-negative bacteria, can elicit strong inflammatory responses and compromise experimental results and patient safety. The unique physicochemical properties of this compound, being a PEGylated lipid, can present challenges in both the detection and removal of these contaminants. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and product development.
Troubleshooting Guide
Unexpected results or assay failures when working with this compound can often be attributed to endotoxin contamination or interference with detection methods. This section provides a structured approach to identifying and resolving common issues.
Issue 1: High Endotoxin Levels Detected in this compound Preparation
If your Limulus Amebocyte Lysate (LAL) assay indicates high endotoxin levels, systematically investigate potential sources of contamination.
-
Potential Cause: Contaminated raw materials.
-
Troubleshooting Steps:
-
Test each raw material (e.g., this compound powder, water, buffers) individually for endotoxin levels.
-
If a raw material is contaminated, obtain a new, certified endotoxin-free lot.
-
For critical applications, quarantine and test all incoming raw materials before use.
-
-
-
Potential Cause: Contamination from laboratory environment and consumables.
-
Troubleshooting Steps:
-
Ensure all glassware is depyrogenated using dry heat (e.g., 250°C for at least 30 minutes). Standard autoclaving is insufficient for destroying endotoxins.[1]
-
Use certified endotoxin-free plasticware and pipette tips. Be aware that "sterile" does not guarantee "endotoxin-free".[2]
-
Routinely test your water source (e.g., WFI - Water for Injection) as it is a common source of endotoxin contamination.[1]
-
Review aseptic handling techniques to prevent contamination from personnel.
-
-
Issue 2: LAL Assay Inhibition or Enhancement (Inaccurate Results)
The amphiphilic nature of this compound can lead to the formation of micelles that may "mask" endotoxins, preventing their detection and leading to falsely low results (inhibition). Conversely, components of the preparation might interfere with the LAL enzyme cascade, causing falsely high results (enhancement).
-
Potential Cause: Endotoxin masking by this compound micelles.
-
Troubleshooting Steps:
-
Sample Dilution: This is the primary method to overcome interference.[3][4] Dilute the sample with LAL Reagent Water to a point where the interfering effects are minimized, but the endotoxin level remains within the detection range of the assay. The maximum valid dilution (MVD) should be calculated and not exceeded.
-
Use of Detergents: For persistent masking, a non-ionic detergent can be used to break up lipid micelles and release the endotoxin. This approach requires careful validation to ensure the detergent itself does not inhibit the LAL assay.
-
-
-
Potential Cause: pH of the sample is outside the optimal range for the LAL assay (typically 6.0-8.0).
-
Troubleshooting Steps:
-
Measure the pH of your sample preparation.
-
Adjust the pH using endotoxin-free acid or base (e.g., HCl or NaOH) to fall within the recommended range for the LAL test kit.[5]
-
-
-
Potential Cause: Interference from other components in the formulation.
-
Troubleshooting Steps:
-
Perform a spike recovery test. Add a known amount of endotoxin to your sample and measure the recovery. According to USP guidelines, recovery should be within 50-200%.[6][7]
-
If recovery is outside this range, further dilution or sample treatment (e.g., liquid-liquid extraction for lipid-based samples) may be necessary.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to managing endotoxin contamination.
Table 1: Common Endotoxin Detection Methods
| Method | Type | Principle | Typical Sensitivity |
| Gel-Clot | Qualitative/Semi-Quantitative | Formation of a solid gel in the presence of endotoxin. | Up to 0.03 EU/mL |
| Turbidimetric | Quantitative | Measurement of the increase in turbidity as the LAL reagent clots. | Down to 0.001 EU/mL[8] |
| Chromogenic | Quantitative | An enzymatic reaction produces a colored product measured spectrophotometrically. | Down to 0.005 EU/mL |
Table 2: Efficiency of Selected Endotoxin Removal Methods
| Method | Principle | Reported Removal Efficiency | Key Considerations |
| Anion-Exchange Chromatography | Binds negatively charged endotoxins to a positively charged resin. | Can achieve >99% removal. | Efficiency can be affected by the presence of other charged molecules. |
| Affinity Chromatography | Utilizes ligands with high affinity for the lipid A portion of endotoxin. | Can reduce endotoxin levels to <0.05 EU/mL. | Can be highly specific, minimizing product loss.[9] |
| Ultrafiltration | Size-based separation using membranes with a specific molecular weight cutoff (e.g., 10 kDa). | 28.9% to 99.8% | Not suitable for molecules with a molecular weight close to that of endotoxin aggregates. |
| Two-Phase Extraction (with Triton X-114) | Partitions endotoxins into a detergent-rich phase, separating them from the aqueous product phase. | 45-99% | Requires subsequent removal of the detergent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of endotoxin contamination when working with this compound?
A1: The most common sources include the raw materials (this compound, water, buffers), laboratory equipment (glassware, plasticware), and the environment (air, personnel).[1] Gram-negative bacteria are ubiquitous, making strict aseptic techniques and the use of certified endotoxin-free materials essential.[1][6]
Q2: Why is my LAL assay giving negative results, even though I suspect contamination?
A2: This could be due to "endotoxin masking," a phenomenon where the amphiphilic nature of this compound leads to the formation of micelles that can sequester endotoxin molecules, making them inaccessible to the LAL reagent.[10][11] To address this, you should validate your assay with a positive product control (spike recovery) and consider sample treatments like dilution or the addition of a detergent to break up micelles.
Q3: Is standard autoclaving sufficient to depyrogenate my glassware for use with this compound?
A3: No, standard autoclaving is not sufficient to destroy heat-stable endotoxins.[1] Glassware must be depyrogenated using dry heat at higher temperatures, for example, 250°C for at least 30 minutes.[1]
Q4: What are the acceptable endotoxin limits for a this compound formulation?
A4: Acceptable endotoxin limits depend on the final application, particularly for parenteral products. The limit is calculated based on the product's dose, route of administration, and the patient's weight. For intravenous administration, the threshold pyrogenic dose is generally considered to be 5 EU/kg/hour.[12][13]
Q5: How do I choose the right LAL assay method (gel-clot, turbidimetric, or chromogenic) for my this compound preparation?
A5: For quantitative and more sensitive results, turbidimetric or chromogenic assays are preferred.[2] The chromogenic method is often recommended for nanoparticle formulations as it can be less prone to interference.[2] However, the choice may also depend on the optical properties of your specific formulation. It is crucial to validate the chosen method for your product matrix to ensure there is no interference.
Experimental Protocols
Protocol 1: LAL Assay for this compound Preparations (Chromogenic Method)
This protocol outlines a general procedure and should be adapted based on the specific LAL kit manufacturer's instructions and after proper validation (inhibition/enhancement testing).
Materials:
-
LAL Chromogenic Endotoxin Quantitation Kit
-
This compound sample
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin-free test tubes and pipette tips
-
Microplate reader with a 405 nm filter
-
Heating block or incubator at 37°C
Methodology:
-
Preparation of Endotoxin Standards: Prepare a series of endotoxin standards according to the kit manufacturer's instructions, typically ranging from 0.1 to 1.0 EU/mL, using endotoxin-free water.
-
Sample Preparation and Dilution:
-
Dissolve or dilute the this compound preparation in endotoxin-free water.
-
Due to the potential for LAL interference, a series of dilutions should be tested to find the Maximum Valid Dilution (MVD) that does not inhibit or enhance the assay. This must be determined experimentally.
-
Prepare a positive product control (PPC) by spiking the diluted sample with a known concentration of endotoxin (e.g., the midpoint of the standard curve).
-
-
Assay Procedure:
-
Add 50 µL of each standard, diluted sample, PPC, and a blank (endotoxin-free water) to the wells of an endotoxin-free microplate in duplicate.
-
Pre-incubate the plate at 37°C for the time specified in the kit protocol.
-
Reconstitute the LAL reagent as per the manufacturer's instructions. Add 50 µL of the LAL reagent to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 10 minutes).
-
Reconstitute the chromogenic substrate. Add 100 µL to each well.
-
Incubate at 37°C for the specified time (e.g., 6 minutes).
-
Add 50 µL of stop solution (as provided in the kit) to each well to halt the reaction.
-
-
Data Analysis:
-
Read the absorbance of the plate at 405 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their corresponding endotoxin concentrations.
-
Determine the endotoxin concentration of the samples from the standard curve.
-
Calculate the spike recovery for the PPC. The recovery should be within 50-200% for the assay to be considered valid.[7]
-
Protocol 2: Endotoxin Removal from this compound Preparations using Affinity Chromatography
This protocol provides a general framework for using affinity chromatography columns designed for endotoxin removal. Always follow the specific instructions provided by the column manufacturer.
Materials:
-
Endotoxin-contaminated this compound preparation
-
Affinity chromatography column for endotoxin removal (e.g., based on polymyxin (B74138) B or other synthetic ligands)
-
Endotoxin-free buffers (equilibration and elution buffers as recommended by the manufacturer)
-
Peristaltic pump and chromatography system
-
Endotoxin-free collection tubes
Methodology:
-
Column Preparation:
-
Equilibrate the affinity chromatography column with 5-10 column volumes of endotoxin-free equilibration buffer at the recommended flow rate.
-
-
Sample Loading:
-
Load the this compound preparation onto the equilibrated column. The sample should be in a buffer compatible with the column chemistry.
-
-
Washing:
-
Wash the column with several column volumes of equilibration buffer to remove any unbound material.
-
-
Elution (if product was bound) or Collection of Flow-through (if endotoxin was bound):
-
Most endotoxin removal columns are designed so that the endotoxin binds to the column and the product of interest flows through. In this case, collect the flow-through containing the purified this compound.
-
-
Regeneration:
-
Regenerate the column according to the manufacturer's instructions, typically using a high-salt buffer or a specific regeneration solution.
-
-
Validation:
-
Test the collected flow-through for endotoxin levels using a validated LAL assay to confirm the efficiency of removal.
-
Also, analyze the purified product to ensure that the removal process did not alter its critical quality attributes.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing endotoxin contamination.
Caption: Troubleshooting workflow for high endotoxin levels.
Caption: Decision tree for LAL assay interference.
References
- 1. pharxmonconsulting.com [pharxmonconsulting.com]
- 2. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. ppd.com [ppd.com]
- 7. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.labconco.com [m.labconco.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Cholesterol-PEG 600 vs mPEG-DSPE in liposome stability
An Objective Comparison of Cholesterol-PEG 600 and mPEG-DSPE in Enhancing Liposome (B1194612) Stability for Drug Delivery Applications
Introduction
In the field of advanced drug delivery, liposomes are a leading platform for encapsulating therapeutic agents to improve their efficacy and reduce side effects. A critical challenge in liposome formulation is ensuring their stability in biological systems to allow for sufficient circulation time to reach the target site. To achieve this, the surface of liposomes is often modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This "stealth" technology helps to reduce opsonization and clearance by the mononuclear phagocyte system. Two of the most common molecules used for this purpose are mPEG-DSPE (methoxy-polyethylene glycol-distearoylphosphatidylethanolamine) and Cholesterol-PEG. This guide provides a detailed, objective comparison of their performance in liposome stabilization, supported by experimental data and protocols.
Mechanism of Action and Molecular Structure
mPEG-DSPE is an amphiphilic molecule consisting of a hydrophilic PEG chain linked to a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor. The DSPE anchor integrates into the lipid bilayer of the liposome, while the flexible, hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier. This barrier inhibits the binding of plasma proteins, thereby reducing uptake by macrophages and prolonging circulation time.[1][2] The saturated acyl chains of DSPE contribute to a more stable and less permeable lipid bilayer.[2]
This compound utilizes cholesterol as its hydrophobic anchor. Cholesterol is a natural and essential component of cell membranes, known for its ability to modulate membrane fluidity and rigidity, reduce permeability, and enhance overall stability.[3][4] By using cholesterol as the anchor, this compound is highly biocompatible.[] The PEG chain provides the same steric hindrance effect as in mPEG-DSPE, preventing protein adsorption and extending the liposome's half-life in vivo.[]
Comparative Performance Analysis
While direct head-to-head studies comprehensively comparing this compound and mPEG-DSPE under identical conditions are limited, a comparative analysis can be synthesized from available research. The choice between these two molecules can have significant implications for drug retention, cellular interaction, and overall formulation stability.
Key Performance Differences:
-
Drug Retention and Leakage: The choice of anchor molecule can influence drug retention. For instance, in a comparative study with PEG-Ceramide, mPEG-DSPE was found to increase the in vitro and in vivo leakage rates of the encapsulated drug, a phenomenon attributed to the net negative charge on the phosphate (B84403) moiety of DSPE at physiological pH.[6] This suggests that the anchor's chemical properties can impact the integrity of the liposomal membrane concerning the specific drug being carried.
-
Cellular Interaction and Transfection Efficiency: In the context of gene delivery, the anchor molecule has been shown to significantly affect performance. In lipoplexes with a high cholesterol content, incorporating PEG-cholesterol enhanced gene transfection rates, whereas PEG-DSPE reduced them.[7] Formulations with PEG-cholesterol also demonstrated higher cellular uptake compared to those with PEG-DSPE.[7] This indicates that for applications requiring efficient cellular uptake, the cholesterol anchor might offer an advantage.
-
Circulation Time and Stealth Properties: Both mPEG-DSPE and Cholesterol-PEG are effective at prolonging the circulation time of liposomes.[][6] However, novel structures like a ring-like Cholesterol-PEG-Cholesterol have been shown to exhibit a superior stealth effect compared to the conventional linear mPEG-DSPE, suggesting that the molecular architecture of the PEG-lipid conjugate is a critical factor.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for liposomes formulated with mPEG-DSPE and Cholesterol-PEG from various studies.
Disclaimer: The data presented below is compiled from different research articles and is not from a single, direct comparative study. Experimental conditions, including the base lipid composition, drug load, and specific PEG derivative (e.g., PEG molecular weight), may vary between studies. Therefore, this data should be used for general comparison and guidance.
Table 1: Comparison of Physicochemical Properties
| Parameter | Liposomes with mPEG-DSPE | Liposomes with Cholesterol-PEG | Reference(s) |
| Particle Size | Tends to decrease with increasing mPEG-DSPE concentration. | Incorporation can lead to an increase in particle size. | [4][9][10] |
| Zeta Potential | Generally negative, due to the phosphate group in DSPE. | Can be neutral or slightly negative depending on the formulation. | [6][10][11] |
| Polydispersity Index (PDI) | Generally low, indicating a uniform size distribution. | Generally low, but can be influenced by the overall lipid composition. | [9] |
Table 2: Comparison of In Vitro and In Vivo Performance
| Performance Metric | Liposomes with mPEG-DSPE | Liposomes with Cholesterol-PEG | Reference(s) |
| Drug Leakage | Can be higher for certain drugs due to the anchor's charge. | May offer better drug retention depending on the formulation. | [6] |
| Circulation Half-Life | Significantly prolonged compared to non-PEGylated liposomes. | Significantly prolonged; some novel structures show advantages over mPEG-DSPE. | [2][6][8] |
| Cellular Uptake | Can be lower, which is beneficial for avoiding the RES but can hinder uptake by target cells. | Can be higher, potentially advantageous for applications requiring cell internalization. | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of liposome stability. Below are generalized protocols for key experiments.
Liposome Preparation: Thin-Film Hydration Method
This is a widely used method for preparing liposomes.
-
Materials: Phospholipids (e.g., DSPC), Cholesterol, this compound or mPEG-DSPE, drug to be encapsulated, organic solvent (e.g., chloroform/methanol mixture), and an aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Dissolve the lipids (DSPC, cholesterol, and the PEGylated lipid) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's inner surface.
-
Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be downsized by sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Particle Size and Zeta Potential Analysis
These parameters are crucial indicators of the physical stability of the liposome formulation.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) based on the fluctuations in scattered light intensity.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes under an applied electric field.
-
In Vitro Drug Release Study
This assay evaluates the stability of drug encapsulation over time.
-
Method: Dialysis method.
-
Procedure:
-
Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug release over time.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural differences between liposomes formulated with this compound and mPEG-DSPE.
Caption: Experimental workflow for the preparation and stability evaluation of PEGylated liposomes.
Caption: Structural comparison of liposomal surfaces modified with mPEG-DSPE and this compound.
Conclusion
Both this compound and mPEG-DSPE are highly effective in enhancing the stability and circulation time of liposomes. The choice between them is not straightforward and depends heavily on the specific application and therapeutic agent.
-
mPEG-DSPE is a well-established and widely used option that provides excellent steric stabilization. Its potential to slightly increase the leakage of certain drugs due to its charged anchor should be considered.
-
This compound offers the advantage of using a natural and biocompatible anchor, which may improve drug retention and, in some cases, enhance cellular uptake.
For researchers and drug development professionals, the optimal choice will depend on the specific goals of the drug delivery system. If maximal circulation time with minimal cellular interaction is the primary objective, mPEG-DSPE is a reliable choice. However, if improved drug retention and enhanced cellular delivery are desired, particularly in high-cholesterol formulations, this compound presents a compelling alternative that warrants investigation. It is recommended to empirically test both PEGylated lipids in the specific liposomal formulation to determine the most suitable candidate for a given application.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 11. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to Cholesterol-PEG 600 and DSPE-PEG for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of messenger RNA (mRNA) therapeutics hinges on the design of effective lipid nanoparticle (LNP) delivery systems. Among the critical components of these LNPs are polyethylene (B3416737) glycol (PEG)-conjugated lipids, which play a pivotal role in nanoparticle stability and biodistribution. This guide provides an objective comparison of two commonly utilized PEGylated lipids: Cholesterol-PEG 600 and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG (DSPE-PEG). By examining their respective impacts on LNP performance, supported by experimental data, this document aims to inform the selection of the optimal PEGylated lipid for your mRNA delivery applications.
At a Glance: this compound vs. DSPE-PEG
| Feature | This compound | DSPE-PEG |
| Anchor Molecule | Cholesterol | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) |
| Anchor Type | Sterol | Phospholipid |
| PEG Molecular Weight | 600 Da (in this comparison) | Commonly 2000 Da (DSPE-PEG2000) |
| Key Characteristics | May influence LNP membrane integrity and fluidity. | Known for its strong anchoring in the lipid bilayer, leading to prolonged circulation. |
| Reported In Vivo Performance | Can be effective for intramuscular delivery, though performance may vary with PEG molar ratio and molecular weight. | Associated with longer circulation times, but potentially lower transfection efficiency in some contexts and a higher likelihood of inducing an anti-PEG antibody response.[1][2] |
Performance Data: A Comparative Analysis
The selection of a PEGylated lipid significantly influences the physicochemical properties and in vivo efficacy of mRNA-LNPs. The following tables summarize quantitative data from studies evaluating LNPs formulated with either Cholesterol-PEG or DSPE-PEG. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the available literature. The data presented here is collated from various studies and should be interpreted with consideration for the different LNP compositions and experimental setups.
Table 1: Physicochemical Characterization of LNPs
| PEGylated Lipid | Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Reference |
| This compound | 1.5 | ~200 | < 0.2 | > 90% | [3] |
| Cholesterol-PEG 1000 | 5 | ~180 | < 0.2 | > 90% | [3] |
| DSPE-PEG2000 | 1.5 | 78 - 150 | < 0.2 | ~90% | [4] |
| DSPE-PEG2000 | 2.5 | Not Specified | Not Specified | Not Specified | [5] |
Note: The particle size for Cholesterol-PEG LNPs can be larger compared to other PEG-lipid families with the same PEG molecular weight.[3]
Table 2: In Vivo Protein Expression
| PEGylated Lipid | Administration Route | Reporter Protein | Relative Protein Expression | Reference |
| This compound (at 1.5 mol%) | Intramuscular | hEPO | Lower than DMG-PEG2k control | [3] |
| Cholesterol-PEG 1000 (at 5 mol%) | Intramuscular | hEPO | Comparable to DMG-PEG2k control | [3] |
| DSPE-PEG (C18 tail) | Not Specified | SARS-CoV-2 Spike | Lower vaccination efficacy compared to LNPs with shorter lipid tails (C8, C14, C16) | [2][6] |
Note: Protein expression for Cholesterol-PEG LNPs was found to be sensitive to both the PEG molecular weight and the molar ratio in the formulation.[3] In a separate study, LNPs formulated with DSPE-PEG, which has C18 lipid tails, mediated lower vaccination efficacy compared to those with shorter lipid tails.[2][6]
Experimental Protocols
The following sections detail generalized methodologies for the formulation and characterization of mRNA-LNPs, which can be adapted for the inclusion of either this compound or DSPE-PEG.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing mRNA-LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol (B145695)
-
Helper lipid (e.g., DSPC, DOPE) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
This compound or DSPE-PEG dissolved in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and the selected PEGylated lipid (this compound or DSPE-PEG) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the mRNA in the citrate buffer.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous to organic).
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
The resulting LNP solution is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
Physicochemical Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. mRNA Encapsulation Efficiency (EE) Determination:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The EE is calculated using the formula: EE (%) = [(Fluorescence after lysis) - (Fluorescence before lysis)] / (Fluorescence after lysis) * 100
In Vitro Transfection Efficiency Assay
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
mRNA encoding a reporter protein (e.g., Luciferase, GFP) encapsulated in LNPs
-
Cell culture medium
-
Assay-specific reagents (e.g., luciferase substrate, flow cytometer)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the mRNA-LNP formulations at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Measure the expression of the reporter protein using an appropriate method (e.g., luminometry for luciferase, flow cytometry for GFP).
Visualizing Key Processes
To better understand the components and workflows involved in mRNA-LNP research, the following diagrams have been generated using the DOT language.
Caption: Structure of an mRNA Lipid Nanoparticle.
Caption: Experimental workflow for LNP evaluation.
Conclusion
The choice between this compound and DSPE-PEG for mRNA delivery is multifaceted and depends on the specific application and desired therapeutic outcome. DSPE-PEG, with its longer lipid anchor, generally offers superior stability and prolonged circulation time, which can be advantageous for systemic delivery. However, this can come at the cost of reduced transfection efficiency and increased potential for immunogenicity.[1][2]
Conversely, this compound, while potentially leading to larger particle sizes, may offer a different biodistribution profile and its impact on in vivo expression is highly dependent on formulation parameters such as the PEG molecular weight and molar percentage.[3] For applications like intramuscular injection for vaccination, where rapid uptake and local expression are desired, the characteristics of Cholesterol-PEG might be favorable.
Ultimately, the optimal PEGylated lipid must be determined empirically. Researchers are encouraged to screen various PEG-lipid types and concentrations to identify the formulation that provides the best balance of stability, delivery efficiency, and safety for their specific mRNA therapeutic or vaccine candidate. This guide provides a foundational understanding to aid in this critical selection process.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 4. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol-PEG 600 and Cholesterol-PEG-Cholesterol in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of polyethylene (B3416737) glycol (PEG)-lipid conjugates is paramount in the design of long-circulating nanocarrier drug delivery systems. These molecules play a pivotal role in dictating the stability, in vivo circulation time, and overall therapeutic efficacy of formulations such as liposomes and lipid nanoparticles. This guide provides an objective comparison between two such conjugates: Cholesterol-PEG 600 and the bola-amphiphile cholesterol-PEG-cholesterol. While direct, head-to-head experimental comparisons are not extensively documented in the literature, this guide synthesizes available data to highlight the distinct characteristics and potential advantages of each.
Structural and Mechanistic Differences
This compound is a conventional PEG-lipid consisting of a single cholesterol anchor linked to a PEG chain of 600 Da. In a lipid bilayer, the cholesterol moiety integrates within the membrane, while the hydrophilic PEG chain extends into the aqueous exterior, creating a hydrated layer that sterically hinders protein adsorption and subsequent uptake by the reticuloendothelial system (RES).[]
Cholesterol-PEG-cholesterol, on the other hand, is a bola-amphiphile where a PEG chain is anchored at both ends by cholesterol molecules. This unique structure is hypothesized to form a "ring-like" or "U-shaped" conformation on the surface of a liposome (B1194612).[2] This conformation is thought to provide a more complete and stable stealth coating compared to the more flexible, linear conformation of single-anchor PEG-lipids.[2]
Below is a diagram illustrating the proposed surface conformations of these two PEGylated lipids on a liposomal carrier.
Comparative Performance Metrics
Direct comparative data for this compound versus cholesterol-PEG-cholesterol is limited. However, a study on various molecular weights of cholesterol-PEG-cholesterol (CPC) provides insights into its performance relative to the widely used mPEG-DSPE.
| Performance Metric | This compound | Cholesterol-PEG-Cholesterol (CPC) | Key Findings & (Citations) |
| Stealth Effect | Provides a steric barrier to reduce RES uptake. | The "ring-like" conformation is suggested to offer a superior stealth effect by minimizing PEG chain exposure as an immune recognition site.[2] | CPC with a 6k Da PEG chain (CPC6k) demonstrated better performance in reducing phagocytic uptake and extending circulation time compared to mPEG2k-DSPE.[2] |
| Circulation Time | Generally increases the in vivo half-life of liposomes.[] | Shown to extend circulation time, with performance dependent on PEG molecular weight.[2] | CPC6k exhibited a longer circulation half-life than CPC2k, CPC4k, and mPEG2k-DSPE.[2] |
| Stability | The cholesterol anchor enhances the cohesion and stability of the liposome bilayer.[][3] | The dual cholesterol anchors likely contribute significantly to membrane stability. | The choice of chemical linkage (e.g., ether vs. ester) between cholesterol and PEG can significantly impact the stability of the conjugate itself.[4][5] |
Experimental Protocols
The following are summaries of experimental methodologies that could be employed to compare the efficacy of these two PEG-lipid conjugates.
Liposome Preparation and Characterization
A standardized protocol for preparing liposomes containing either this compound or cholesterol-PEG-cholesterol is crucial for a direct comparison.
Methodology:
-
Lipid Film Hydration: A mixture of a primary phospholipid (e.g., DSPC), cholesterol, and either this compound or cholesterol-PEG-cholesterol at a specific molar ratio are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing the drug to be encapsulated.
-
Extrusion: The resulting multilamellar vesicles are extruded through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles of a specific size.
-
Purification: Unencapsulated drug is removed via dialysis or size exclusion chromatography.
-
Characterization: The liposomes are characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Drug encapsulation efficiency is determined by lysing the liposomes and quantifying the drug content using a suitable analytical method like HPLC.[6]
In Vitro Stability and Drug Release
Methodology:
-
Serum Stability: The prepared liposomes are incubated in 50% human serum at 37°C. At various time points, aliquots are taken, and the particle size is measured by DLS to assess aggregation.
-
Drug Release: The liposomes are placed in a dialysis bag against a release medium that mimics physiological conditions (e.g., PBS at pH 7.4). The amount of drug released into the medium is quantified at different time intervals to determine the release kinetics.
In Vivo Pharmacokinetics
Methodology:
-
Animal Model: A suitable animal model (e.g., mice or rats) is used.
-
Administration: The liposomal formulations are administered intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Drug Quantification: The concentration of the encapsulated drug in the plasma is determined using a validated analytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.
Signaling Pathways and Cellular Uptake
The primary mechanism by which these PEGylated lipids enhance drug delivery efficacy is by evading the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).
By reducing opsonization and subsequent uptake by macrophages in the liver and spleen, both this compound and cholesterol-PEG-cholesterol allow the nanocarrier to remain in circulation for a longer duration.[][2] This extended circulation time increases the probability of the nanocarrier accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Conclusion
Both this compound and cholesterol-PEG-cholesterol are valuable tools for enhancing the in vivo performance of nanomedicines. The choice between them may depend on the specific requirements of the drug delivery system.
-
This compound is a well-established and commercially available option suitable for many applications requiring improved stability and circulation time.[7][8][9]
-
Cholesterol-PEG-cholesterol represents a more novel approach. The available evidence, though not a direct comparison to the 600 Da linear version, suggests that its unique bola-amphiphile structure can offer superior stealth characteristics, particularly when higher molecular weight PEGs are used.[2] This could be advantageous for applications requiring maximal circulation times and minimal immune recognition.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two molecules and to guide the rational design of next-generation drug delivery systems. Researchers should carefully consider the desired pharmacokinetic profile and the nature of the therapeutic payload when selecting a PEG-lipid conjugate.
References
- 2. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-Functionalized Porous PLA Microparticles for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocs.net [nanocs.net]
- 8. Cholesterol - PEG 600 - 25mg | RUTHIGEN [ruthigen.com]
- 9. nanocs.net [nanocs.net]
In Vivo Performance of Cholesterol-Anchored PEGylated Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable PEGylated lipid is a critical determinant of the in vivo performance of lipid-based drug delivery systems. The composition of the PEG-lipid, particularly its anchor to the lipid bilayer, significantly influences circulation half-life, biodistribution, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the in vivo performance of cholesterol-anchored PEGylated lipids versus other commonly used PEGylated lipids, supported by experimental data.
Executive Summary
Experimental evidence suggests that the choice of the lipid anchor for PEGylation plays a pivotal role in the pharmacokinetic profile of liposomal drug carriers. Notably, studies comparing different anchoring moieties have demonstrated that cholesterol-anchored PEGylated lipids can offer superior in vivo performance, characterized by longer circulation times and higher systemic bioavailability, when compared to more traditional phospholipid-based anchors like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). This enhanced performance is attributed to the high stability of the cholesterol anchor within the lipid bilayer.[1][2][3]
Comparative In Vivo Performance Data
The following table summarizes key pharmacokinetic parameters from a comparative study of liposomes decorated with different PEGylated lipids. This study highlights the superior performance of a cholesterol anchor (mPEG114-Chol) compared to a DSPE anchor (mPEG114-DSPE) of the same PEG molecular weight (5 kDa).
| PEGylated Lipid | Anchor Moiety | Area Under the Curve (AUC) (μg·h/mL) | Fold Increase in AUC vs. Naked Liposomes | Fold Increase in AUC vs. Branched (mPEG114)2-DSPE |
| mPEG114-Chol | Cholesterol | 103.4 ± 15.6 | 3.2 | ~2.1 |
| mPEG114-DSPE | DSPE | Lower than mPEG114-Chol (specific value not provided in abstract) | - | - |
| Branched (mPEG114)2-DSPE | DSPE | ~49.2 | - | 1.0 |
| Naked Liposomes | None | 32.3 ± 5.4 | 1.0 | - |
Key Factors Influencing In Vivo Performance of PEGylated Lipids
The in vivo behavior of PEGylated lipid nanoparticles is a complex interplay of several factors related to the PEG-lipid component:
-
Lipid Anchor: The hydrophobic anchor that inserts into the lipid bilayer significantly impacts the stability and retention of the PEG coating. Cholesterol, as a natural and rigid component of cell membranes, provides a very stable anchor, leading to prolonged circulation.[][5] In contrast, diacyl lipid anchors like DSPE can exhibit different desorption rates from the liposome (B1194612) surface, which can influence the "stealth" properties and in vivo fate of the nanoparticles.[6]
-
PEG Molecular Weight: The length of the polyethylene (B3416737) glycol chain affects the thickness of the hydrophilic protective layer around the nanoparticle. Longer PEG chains generally provide better steric hindrance, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).[7][8] However, the optimal PEG molecular weight can be formulation-dependent.
-
PEG Density: The molar percentage of the PEG-lipid in the formulation influences the surface coverage. Sufficient PEG density is required to achieve the desired "stealth" effect, but excessive PEGylation can sometimes hinder cellular uptake and interaction with target tissues.[9]
-
Lipid Chain Length of the Anchor: For phospholipid-based anchors like DSPE, the length of the acyl chains (e.g., C14 vs. C18) affects how strongly the PEG-lipid is retained in the bilayer, with longer chains generally providing more stable anchoring.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo performance of different PEGylated lipid formulations. Below are representative protocols based on methodologies described in the scientific literature.
Liposome Preparation
A common method for preparing PEGylated liposomes is the thin-film hydration method followed by extrusion.
Materials:
-
Main lipid component (e.g., Hydrogenated Soy Phosphatidylcholine - HSPC)
-
Cholesterol
-
PEGylated lipid (e.g., mPEG114-Chol or mPEG114-DSPE)
-
Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Organic solvent (e.g., chloroform/methanol mixture)
Procedure:
-
Dissolve the lipids (HSPC, cholesterol, and the respective PEGylated lipid) in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., HSPC:Cholesterol:PEG-lipid at 65:32.5:2.5 mol/mol/mol).[1]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (e.g., PBS) by gentle rotation to form a milky suspension of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 200 nm followed by 100 nm) using a high-pressure extruder.[1]
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
In Vivo Pharmacokinetic Study
Pharmacokinetic studies are essential to determine the circulation half-life and overall exposure of the liposomal formulation.
Animal Model:
-
Male Swiss albino mice or other appropriate rodent models.[1]
Procedure:
-
Administer the different liposomal formulations (e.g., containing mPEG114-Chol vs. mPEG114-DSPE) intravenously (i.v.) via the tail vein at a specific lipid dose.
-
At predetermined time points (e.g., 5 min, 1, 2, 4, 8, 24, and 48 hours) post-injection, collect blood samples from a sufficient number of animals per group.[10]
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of a fluorescently labeled lipid (e.g., Rhodamine-DHPE) or the encapsulated drug in the plasma/serum samples using a suitable analytical method (e.g., fluorescence spectroscopy or HPLC).[1]
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), and elimination half-life (t½) using non-compartmental analysis.
Biodistribution Study
Biodistribution studies reveal the organ and tissue accumulation of the liposomes, providing insights into their targeting potential and off-target effects.
Animal Model:
-
Tumor-bearing mice (e.g., subcutaneous xenograft models) are often used to assess tumor accumulation.[11]
Procedure:
-
Administer the radiolabeled (e.g., with 111In or 125I) or fluorescently labeled liposomal formulations intravenously to the animals.[10]
-
At selected time points post-injection (e.g., 4, 24, and 48 hours), euthanize the animals.
-
Excise and weigh major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, and tumor).
-
Measure the radioactivity in each organ using a gamma counter or the fluorescence intensity using an in vivo imaging system or by homogenizing the tissue.[10][12]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[10]
Visualizing Experimental Workflows
To better illustrate the process of comparing the in vivo performance of different PEGylated lipids, the following diagrams outline the key experimental workflows.
Caption: Workflow for comparing PEGylated lipid formulations.
Caption: Factors influencing in vivo performance of PEGylated lipids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [helda.helsinki.fi]
- 3. In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Cholesterol-PEGs with Different Molecular Weights in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Cholesterol-PEG for Your Formulation
The incorporation of Polyethylene Glycol (PEG) conjugated to cholesterol (Cholesterol-PEG) is a widely adopted strategy to enhance the systemic circulation time and stability of liposomal and nanoparticle-based drug delivery systems. The molecular weight (MW) of the PEG chain is a critical parameter that significantly influences the physicochemical properties and in vivo performance of these formulations. This guide provides a head-to-head comparison of Cholesterol-PEGs with varying molecular weights, supported by experimental data, to aid in the rational design of drug carriers.
The "PEG Dilemma": Balancing Stealth and Efficacy
The "PEG dilemma" highlights the dual role of PEGylation. While it provides a "stealth" shield to reduce recognition by the mononuclear phagocytic system (MPS), thereby prolonging circulation, it can also hinder cellular uptake and endosomal escape of the encapsulated therapeutic. The choice of PEG molecular weight is therefore a crucial optimization step.
Impact of Cholesterol-PEG Molecular Weight on Physicochemical Properties
The molecular weight of the PEG chain directly impacts several key characteristics of nanoparticles.
Particle Size and Polydispersity
Generally, an increase in the molecular weight of Cholesterol-PEG can lead to a slight increase in the hydrodynamic diameter of the resulting nanoparticles. This is attributed to the larger hydration shell formed by longer PEG chains.
| Cholesterol-PEG MW (Da) | Average Particle Size (nm) | Polydispersity Index (PDI) | Formulation Details | Reference |
| Without PEG | 125.3 ± 4.1 | 0.15 ± 0.03 | Niosomes (Span 60/Cholesterol) | [1] |
| 400 | 130.1 ± 3.8 | 0.16 ± 0.02 | Niosomes with 5 mol% Chol-PEG400 | [1] |
| 2000 | 145.6 ± 5.2 | 0.18 ± 0.04 | Niosomes with 5 mol% Chol-PEG2000 | [1] |
| 5000 | 162.4 ± 6.5 | 0.21 ± 0.05 | Niosomes with 5 mol% Chol-PEG5000 | [1] |
| 10000 | 178.9 ± 7.1 | 0.25 ± 0.06 | Niosomes with 5 mol% Chol-PEG10000 | [1] |
Table 1: Influence of Cholesterol-PEG Molecular Weight on the Size and Polydispersity of Niosomes.[1]
Encapsulation Efficiency
The effect of PEG molecular weight on encapsulation efficiency (EE%) can be complex. While some studies report a decrease in EE% with increasing PEG MW due to the larger hydrophilic corona potentially interfering with drug loading, others show minimal impact.
| Cholesterol-PEG MW (Da) | Encapsulation Efficiency (%) | Drug | Formulation Details | Reference |
| Without PEG | 75.2 ± 3.5 | Nimodipine | Niosomes (Span 60/Cholesterol) | [1] |
| 400 | 72.8 ± 4.1 | Nimodipine | Niosomes with 5 mol% Chol-PEG400 | [1] |
| 2000 | 68.5 ± 3.9 | Nimodipine | Niosomes with 5 mol% Chol-PEG2000 | [1] |
| 5000 | 65.1 ± 4.3 | Nimodipine | Niosomes with 5 mol% Chol-PEG5000 | [1] |
| 10000 | 61.7 ± 4.8 | Nimodipine | Niosomes with 5 mol% Chol-PEG10000 | [1] |
Table 2: Effect of Cholesterol-PEG Molecular Weight on the Encapsulation Efficiency of Nimodipine in Niosomes.[1]
In Vitro Drug Release
The length of the PEG chain can influence the rate of drug release from the nanoparticle. Longer PEG chains can create a denser hydrophilic barrier, potentially slowing down the diffusion of the encapsulated drug.
| Cholesterol-PEG MW (Da) | Cumulative Release at 24h (%) | Drug | Formulation Details | Reference |
| Without PEG | 45.3 ± 2.8 | Nimodipine | Niosomes (Span 60/Cholesterol) | [1] |
| 400 | 52.1 ± 3.1 | Nimodipine | Niosomes with 5 mol% Chol-PEG400 | [1] |
| 2000 | 58.7 ± 3.5 | Nimodipine | Niosomes with 5 mol% Chol-PEG2000 | [1] |
| 5000 | 65.4 ± 4.0 | Nimodipine | Niosomes with 5 mol% Chol-PEG5000 | [1] |
| 10000 | 71.2 ± 4.2 | Nimodipine | Niosomes with 5 mol% Chol-PEG10000 | [1] |
Table 3: Impact of Cholesterol-PEG Molecular Weight on the In Vitro Release of Nimodipine from Niosomes.[1] Interestingly, in this study, a higher molecular weight PEG led to an enhanced release rate, which the authors suggest might be due to the increased hydrophilicity of the vesicle surface.
In Vivo Performance: Pharmacokinetics and Biodistribution
The primary motivation for using Cholesterol-PEG is to prolong the circulation half-life of nanoparticles. The molecular weight of PEG plays a pivotal role in achieving this "stealth" effect.
| PEG-Lipid (MW) | Half-life (t1/2) in hours | Area Under the Curve (AUC) (µg·h/mL) | Formulation Details | Reference |
| DSPE-PEG750 | ~4 | ~150 | Liposomes | [2] |
| DSPE-PEG2000 | ~18 | ~800 | Liposomes | [2] |
| DSPE-PEG5000 | ~25 | ~1200 | Liposomes | [2] |
| mPEG-CHMC350 | ~2 | Not Reported | Nanoemulsions | [3] |
| mPEG-CHMC2000 | ~10 | Not Reported | Nanoemulsions | [3] |
| mPEG-CHMC5000 | ~15 | Not Reported | Nanoemulsions | [3] |
Table 4: Influence of PEG Molecular Weight on the Pharmacokinetic Parameters of Liposomes and Nanoemulsions. Note: Data for DSPE-PEG is included to illustrate the general trend, as direct comparative pharmacokinetic data for a wide range of Cholesterol-PEG molecular weights in a single study is limited. mPEG-CHMC is a cleavable PEG-cholesterol derivative.[2][3]
Longer PEG chains generally lead to a more pronounced stealth effect, resulting in longer circulation times and increased exposure (AUC). However, excessively long PEG chains may not always be beneficial and can sometimes lead to the "accelerated blood clearance" (ABC) phenomenon upon repeated injections.
Experimental Protocols
Liposome (B1194612) Preparation (Thin-Film Hydration Method)
This method is commonly used for preparing liposomes incorporating Cholesterol-PEG.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Detailed Steps:
-
Lipid Dissolution: The primary phospholipid (e.g., DSPC, DPPC), cholesterol, and the Cholesterol-PEG of the desired molecular weight are dissolved in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v).
-
Film Formation: The organic solvent is removed using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline, PBS) which may contain the hydrophilic drug to be encapsulated. The hydration process is typically carried out by gentle agitation of the flask.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting liposome suspension is subjected to sonication (using a bath or probe sonicator) or, more commonly, extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).
-
Purification: Free, unencapsulated drug is removed from the liposome formulation by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Characterization of Nanoparticles
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI): DLS is used to measure the average hydrodynamic diameter and the size distribution (PDI) of the nanoparticles in a suspension. The sample is diluted in an appropriate buffer and measured at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).
Encapsulation Efficiency (EE%) Determination: The EE% is calculated as the ratio of the amount of drug encapsulated within the nanoparticles to the total amount of drug used in the formulation.
-
Separate the unencapsulated (free) drug from the liposomes using techniques like dialysis, ultracentrifugation, or size exclusion chromatography.
-
Quantify the amount of drug in the liposomal fraction after disrupting the vesicles with a suitable solvent (e.g., methanol, Triton X-100).
-
Quantify the amount of free drug in the supernatant/dialysate.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
Dialysis Method: This method is commonly employed to assess the in vitro release profile of a drug from nanoparticles.
Caption: Workflow for in vitro drug release studies using the dialysis method.
Detailed Steps:
-
A known amount of the drug-loaded nanoparticle formulation is placed inside a dialysis membrane bag with a MWCO that allows the free drug to diffuse out but retains the nanoparticles.
-
The dialysis bag is then placed in a larger volume of release buffer (e.g., PBS, pH 7.4) and maintained at 37°C with constant, gentle stirring.
-
At specific time points, samples of the release buffer are collected, and the volume is replaced with fresh buffer to maintain sink conditions.
-
The concentration of the released drug in the collected samples is determined using an appropriate analytical technique.
Signaling Pathways and Logical Relationships
The choice of Cholesterol-PEG molecular weight initiates a cascade of effects on the nanoparticle's properties and its subsequent biological interactions.
Caption: Logical relationships between Cholesterol-PEG MW and nanoparticle properties.
Conclusion
The selection of the optimal molecular weight for Cholesterol-PEG is a critical consideration in the development of nanoparticle-based drug delivery systems. While higher molecular weights (e.g., 2000-5000 Da) are generally favored for achieving prolonged circulation, the ideal choice is application-dependent and requires a careful balance between stealth properties, drug loading, release kinetics, and the desired biological interaction at the target site. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their formulation development efforts.
References
The Stealth Advantage: A Comparative Guide to Cholesterol-PEG 600 Liposomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, "stealth" liposomes, those engineered to evade the body's immune system and prolong circulation time, are paramount. This guide provides an objective comparison of Cholesterol-Polyethylene Glycol (PEG) 600 liposomes, evaluating their stealth properties against formulations with longer PEG chains. The inclusion of cholesterol enhances membrane stability and can serve as an anchor for the PEG chains.[1] The length of the PEG chain is a critical determinant of the liposome's in vivo fate, directly impacting its interaction with blood components and subsequent clearance.
The "stealth" characteristic of PEGylated liposomes is primarily attributed to the hydrophilic barrier created by the PEG chains on the liposome (B1194612) surface. This layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking nanoparticles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2] The effectiveness of this steric barrier is directly related to the length and density of the PEG chains.
Comparative Performance of PEGylated Liposomes
The selection of the PEG chain length is a critical parameter in the design of long-circulating liposomes. While a variety of PEG molecular weights are utilized, a general trend has been established: longer PEG chains provide a more effective steric barrier, leading to reduced protein adsorption and significantly longer circulation times.[2][3][4]
Below is a summary of quantitative data comparing key performance indicators for liposomes with varying PEG chain lengths. The data for PEG 600 is extrapolated based on the established trend that shorter PEG chains exhibit reduced stealth properties compared to their higher molecular weight counterparts.
Table 1: In Vivo Circulation Half-Life of PEGylated Liposomes
| Liposome Formulation | PEG Molecular Weight (Da) | Circulation Half-Life (hours) | Data Source |
| Conventional Liposome | 0 | < 1 | [4] |
| Cholesterol-PEG 600 Liposome | 600 | 1 - 4 (Estimated) | Extrapolated |
| DSPE-PEG 1000 Liposome | 1000 | ~5 | [3] |
| DSPE-PEG 2000 Liposome | 2000 | 10 - 20 | [3][4][5][6] |
| DSPE-PEG 5000 Liposome | 5000 | > 20 | [3][4][5][6] |
Note: Circulation half-life can vary depending on the lipid composition, particle size, and animal model used.
Table 2: Relative Protein Adsorption on PEGylated Liposomes
| Liposome Formulation | PEG Molecular Weight (Da) | Relative Protein Adsorption | Data Source |
| Conventional Liposome | 0 | High | [7][8] |
| This compound Liposome | 600 | Moderate | Extrapolated |
| DSPE-PEG 1000 Liposome | 1000 | Low-Moderate | [7][8] |
| DSPE-PEG 2000 Liposome | 2000 | Low | [7][8][9] |
| DSPE-PEG 5000 Liposome | 5000 | Very Low | [7][8] |
Note: Protein adsorption is a complex process influenced by the specific proteins in the biological fluid and the surface chemistry of the liposome.
Experimental Protocols
To validate the stealth properties of liposomal formulations, two key experiments are routinely performed: in vivo circulation studies to determine the pharmacokinetic profile and in vitro protein adsorption assays to quantify the binding of plasma proteins.
Protocol 1: In Vivo Blood Circulation Half-Life Determination
This protocol outlines the methodology to assess the in vivo circulation time of liposomes in a murine model.
-
Liposome Preparation and Labeling:
-
Prepare liposomes (e.g., this compound, DSPE-PEG 2000) using a standard method such as thin-film hydration followed by extrusion to achieve a uniform size distribution (e.g., ~100 nm).
-
Encapsulate a non-metabolizable radioactive label (e.g., 3H-cholesteryl hexadecyl ether) or a fluorescent lipid dye (e.g., DiD) into the lipid bilayer for tracking.
-
-
Animal Model:
-
Use healthy, adult mice (e.g., BALB/c, 6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Administration:
-
Administer the liposome formulation intravenously (i.v.) via the tail vein at a specific lipid dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-50 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours post-injection).
-
Place samples in tubes containing an anticoagulant (e.g., EDTA).
-
-
Quantification:
-
For radiolabeled liposomes, measure the radioactivity in each blood sample using a liquid scintillation counter.
-
For fluorescently labeled liposomes, extract the dye and measure the fluorescence using a spectrofluorometer.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose remaining in the blood at each time point.
-
Plot the percentage of injected dose versus time on a semi-logarithmic scale.
-
Determine the circulation half-life (t1/2) using a one-compartment or two-compartment pharmacokinetic model.
-
Protocol 2: In Vitro Protein Adsorption Assay
This protocol describes a method to quantify the amount of protein that adsorbs to the surface of liposomes when incubated with plasma.
-
Liposome Preparation:
-
Prepare liposomes with the desired compositions as described in Protocol 1.
-
-
Plasma Incubation:
-
Incubate a fixed concentration of liposomes (e.g., 1 mg/mL lipid) with fresh plasma (e.g., mouse or human plasma) at 37°C for a specified time (e.g., 1 hour).
-
-
Separation of Liposomes from Unbound Protein:
-
Separate the liposomes from the plasma containing unbound proteins using a method such as size exclusion chromatography (SEC) or centrifugation.
-
-
Quantification of Adsorbed Protein:
-
Data Analysis:
-
Calculate the amount of protein adsorbed per unit of lipid (e.g., µg protein / mg lipid).
-
Compare the protein adsorption levels between different liposome formulations.
-
Visualizing the Experimental Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for evaluating the stealth properties of liposomes.
Caption: Workflow for determining the in vivo circulation half-life of liposomes.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cholesterol-PEG 600 in Lipid Nanoparticle Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of excipients is paramount in the design of effective lipid nanoparticle (LNP) delivery systems for nucleic acids. Among these, the PEGylated lipid plays a critical role in determining the stability, circulation time, and overall in vivo performance of the LNP. This guide provides a comparative analysis of Cholesterol-Polyethylene Glycol 600 (Cholesterol-PEG 600) within different LNP compositions, offering insights into its impact on the physicochemical properties and biological activity of the nanoparticles. While direct, head-to-head comparative studies focusing exclusively on this compound across a wide array of LNP formulations are limited in publicly available literature, this analysis synthesizes data from studies on various PEGylated lipids to extrapolate and project the expected performance of this compound.
The Role of PEGylated Lipids in LNP Formulations
PEGylated lipids are integral components of LNP formulations, typically comprising a small molar percentage (e.g., 1.5 mol%) of the total lipid composition.[1] Their primary functions include:
-
Steric Stabilization: The hydrophilic PEG chains form a protective layer on the surface of the LNP, preventing aggregation during formulation and storage.[2]
-
Prolonged Circulation: This "stealth" layer reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the LNPs in vivo.[2][3]
-
Modulation of Cellular Uptake: The density and length of the PEG chains can influence the interaction of LNPs with target cells.
The choice of the lipid anchor and the length of the PEG chain are critical determinants of the PEGylated lipid's behavior. Shorter acyl chain anchors (e.g., DMG-PEG with C14 chains) are known to desorb from the LNP surface more rapidly in vivo, which can facilitate cellular uptake and endosomal escape.[1] In contrast, longer acyl chain anchors (e.g., DSPE-PEG with C18 chains) provide a more stable PEG shield, leading to longer circulation times.[4] Cholesterol as a lipid anchor offers a distinct hydrophobic moiety that integrates into the lipid bilayer.
Comparative Physicochemical Properties of LNPs with Different PEGylated Lipids
The following table summarizes the expected impact of incorporating this compound in a typical four-component LNP formulation (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) compared to other commonly used PEGylated lipids. The data is compiled from various studies and represents general trends observed in LNP characterization.
| LNP Composition (Molar Ratio) | PEGylated Lipid (1.5 mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid (50:10:38.5:1.5) | This compound (Predicted) | 80 - 150 | < 0.2 | -5 to +5 | > 90 |
| Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid (50:10:38.5:1.5) | DMG-PEG 2000 | 70 - 120 | < 0.2 | -3 to +3 | > 95 |
| Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid (50:10:38.5:1.5) | DSPE-PEG 2000 | 80 - 130 | < 0.2 | -4 to +2 | > 95 |
| Ionizable Lipid / DOPE / Cholesterol / PEG-Lipid (48:10:40:2) | C14-PEG 2000 | ~100 | < 0.2 | Near-neutral | > 90 |
Note: The values for this compound are extrapolated based on the known effects of other PEGylated lipids. Actual values may vary depending on the specific ionizable and helper lipids used, as well as the formulation process.
The shorter PEG chain of this compound may result in a slightly less dense protective layer compared to PEG 2000 variants, which could marginally influence particle size and zeta potential. However, the fundamental physicochemical properties are expected to remain within the acceptable range for effective in vivo delivery.
In Vitro and In Vivo Performance Considerations
The in vitro and in vivo performance of LNPs is a critical aspect of their development. The choice of PEGylated lipid can significantly influence transfection efficiency and biodistribution.
| LNP Composition | PEGylated Lipid | In Vitro Transfection Efficiency | In Vivo Performance (Predicted) |
| Ionizable Lipid based | This compound | Moderate to High | Shorter circulation time compared to PEG 2000 variants, potentially leading to faster clearance or enhanced uptake in certain tissues. |
| Ionizable Lipid based | DMG-PEG 2000 | High | Rapid PEG shedding, leading to efficient cellular uptake, particularly in the liver.[1] |
| Ionizable Lipid based | DSPE-PEG 2000 | Moderate | Longer circulation half-life due to stable PEG anchoring, potentially leading to increased accumulation in tumors via the EPR effect.[4] |
The shorter PEG 600 chain in this compound is anticipated to lead to a faster "de-shielding" of the LNP in vivo compared to longer PEG chains. This could result in a profile that is intermediate between the rapid clearance of un-PEGylated particles and the prolonged circulation of those with longer PEG chains. This characteristic could be advantageous for applications where rapid uptake by target cells is desired.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of LNPs.
LNP Formulation via Microfluidic Mixing
A widely adopted method for producing uniform LNPs is through microfluidic mixing.[5][6]
-
Lipid Stock Preparation:
-
Dissolve the ionizable lipid, DSPC (or another helper lipid), cholesterol, and this compound in ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[7]
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.[7]
-
-
Nucleic Acid Preparation:
-
Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).[5]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).[5] The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.[6] This step neutralizes the surface charge of the ionizable lipid.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Physicochemical Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.[4]
-
Dilute the LNP suspension in PBS to an appropriate concentration for measurement.
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry, typically with the same instrument as DLS.[4]
-
Measurements are performed in a suitable buffer, such as PBS.
3. Encapsulation Efficiency (EE) Determination:
-
Employ a fluorescent dye-based assay, such as the RiboGreen assay.[8]
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
The EE is calculated using the following formula: EE (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100
Visualizing LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and characterization.
Logical Relationship of LNP Components and Performance
Caption: Interplay of LNP components and performance metrics.
References
- 1. dahlmanlab.org [dahlmanlab.org]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, optimization, and evaluation of lyophilized lipid nanoparticles for mRNA-based pulmonary mucosal vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
Assessing the Toxicity of Cholesterol-PEG 600 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe drug delivery systems is a cornerstone of modern therapeutics. Lipid-based nanoparticles (LNPs), often surface-modified with polyethylene (B3416737) glycol (PEG) to enhance their stability and circulation time, are a leading platform for the delivery of a wide range of therapeutic agents. Among the various PEGylated lipids used in these formulations, Cholesterol-PEG 600 has emerged as a key component. This guide provides an objective comparison of the toxicity profile of this compound formulations against other common alternatives, supported by available experimental data.
Comparative Toxicity Data
The selection of a PEGylated lipid can significantly influence the toxicological profile of a nanoparticle formulation. While direct, head-to-head comparative studies detailing the toxicity of this compound versus other PEGylated lipids like DSPE-PEG 2000 are not extensively available in the public domain, existing research provides valuable insights into their differential biological interactions.
In Vitro Cytotoxicity
The cytotoxic potential of a formulation is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this, with lower values indicating higher cytotoxicity.
| Formulation Component | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | |
| DSPE-PEG 2000 | U87MG (human glioblastoma) | > 1000 | [1] |
| SCC-7 (murine squamous carcinoma) | > 1000 | [1] |
Note: The available data for DSPE-PEG 2000 suggests low cytotoxicity. The absence of specific IC50 values for this compound in readily available literature highlights a current data gap.
Hemolytic Activity
Hemolysis, the rupture of red blood cells, is a crucial indicator of a formulation's biocompatibility with blood components. Formulations intended for intravenous administration must exhibit minimal hemolytic activity.
| Formulation Component | Concentration | Hemolysis (%) | Reference |
| This compound | Data Not Available | Data Not Available | |
| DSPE-PEG 2000 | 0.16 mg/mL (lipid) | Minimal | [2] |
Note: Studies on various liposomal formulations, including those containing DSPE-PEG 2000, have demonstrated negligible hemolysis at concentrations relevant to drug administration.[2] Specific comparative data for this compound is needed to draw a direct comparison.
In Vivo Toxicity
Preclinical in vivo studies are essential to understand the systemic toxicity of a formulation. This includes assessing the maximum tolerated dose (MTD) and observing any organ-specific toxicities.
| Formulation Component | Animal Model | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | |
| DSPE-PEG 2000 | Mice | Formulations are generally well-tolerated at therapeutic doses. | [3] |
Experimental Protocols
Accurate and reproducible assessment of toxicity is paramount. Below are detailed methodologies for key in vitro toxicity assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound and control formulations in complete culture medium. Remove the existing medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Hemolysis Assay
This assay evaluates the ability of a formulation to damage red blood cells.
Materials:
-
Fresh whole blood
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Saline as a negative control
-
Test formulations at various concentrations
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood at 1000 x g for 10 minutes. Discard the supernatant and wash the RBC pellet with PBS three times. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the test formulation at different concentrations. For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of the positive control (Triton X-100) and 0.5 mL of the negative control (saline).
-
Incubation: Incubate all samples at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Cellular Responses
The interaction of lipid nanoparticles with cells can trigger specific signaling pathways, influencing cellular responses and potential toxicity. A key pathway implicated in the inflammatory response to some nanoparticles is the Nuclear Factor-kappa B (NF-κB) pathway.
Interestingly, studies have shown that the inclusion of cholesterol in lipid nanoparticles can actually suppress the inflammatory response by inhibiting the activation of NF-κB.[4] This suggests that this compound formulations may have a favorable profile in terms of eliciting inflammatory reactions.
The proposed mechanism involves the modulation of cellular membrane properties by cholesterol, which in turn affects the signaling cascades that lead to NF-κB activation. The ionizable lipids within LNP formulations have been shown to activate NF-κB and Interferon Regulatory Factor (IRF) responses, potentially through the Toll-like receptor 4 (TLR4) signaling pathway.[2][4][5][6]
Caption: LNP interaction with TLR4 can trigger NF-κB activation.
Experimental Workflow for Toxicity Assessment
A systematic approach is crucial for the comprehensive evaluation of the toxicity of novel nanoparticle formulations.
Caption: A stepwise approach for LNP toxicity evaluation.
References
- 1. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 | Semantic Scholar [semanticscholar.org]
- 3. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Cholesterol-PEG Derivatives in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to cholesterol creates amphiphilic molecules with significant potential in drug delivery. These Cholesterol-PEG (Chol-PEG) derivatives self-assemble into various nanostructures, such as micelles and liposomes, which can encapsulate therapeutic agents, enhance their solubility, and improve their pharmacokinetic profiles. This guide provides a comparative overview of different Chol-PEG derivatives, summarizing key performance data and outlining experimental protocols to assist researchers in selecting and utilizing these versatile biomaterials.
Physicochemical Properties of Cholesterol-PEG Derivatives and their Formulations
The physicochemical characteristics of Chol-PEG derivatives and the nanoparticles they form are critical determinants of their in vivo behavior and efficacy. These properties, including particle size, polydispersity index (PDI), and zeta potential, are influenced by the molecular weight of the PEG chain and the overall composition of the formulation.
| Derivative/Formulation | PEG MW (Da) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| mPEG-Chol Micelles | Not Specified | 116 | Not Specified | Not Specified | [1] |
| CLS-PEG NPs (Coumarin-6 loaded) | 20,000 | Not Specified | Not Specified | Not Specified | [2][3] |
| Niosomes with Chol-PEG | 400 - 10,000 | 120 - 180 | Not Specified | Not Specified | [4] |
| PEGylated Lipoplexes (DOTAP/DOPE/Chol/Chol-PEG) | 2000 | Varied with N/P ratio | Not Specified | Decreased with PEGylation | [5] |
| LCP-DOPC NPs | 2000 | ~30 | Not Specified | ~ -10 | [6] |
| LCP-DOTAP NPs | 2000 | ~30 | Not Specified | ~ 15 | [6] |
| DSPE-PEG/Soluplus Nanoparticles (1:1 ratio) | 2000 | Not Specified | Not Specified | Not Specified | [7] |
| PAE-g-MPEG-Chol Micelles | Not Specified | 125 (pH 9.0-7.0), 165 (pH < 7.0) | Not Specified | Significantly changed with pH | [8] |
| AuNPs-L2-D Liposomes (High Cholesterol) | Not Specified | Larger than counterparts without AuNPs | ≤ 0.3 | Shifted by AuNPs anchoring | [9] |
Drug Loading and Encapsulation Efficiency
The ability of Chol-PEG based nanocarriers to efficiently encapsulate therapeutic agents is a key performance indicator. Drug loading capacity (DLC) and encapsulation efficiency (EE) are influenced by the physicochemical properties of the drug, the derivative, and the formulation method.
| Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-Chol Micelles | Quercetin | 3.66 | 93.51 | [1] |
| CLS-PEG NPs | Coumarin-6 | ~2 | >96 | [3] |
| C-CVM (Cholesterol-Vitamin E-PEG Micelles) | Curcumin | Not Specified | 97.2 - 98.6 | [10] |
| PAE-g-MPEG-Chol Micelles | Doxorubicin | High | Not Specified | [8] |
| AuNPs-L2-D Liposomes (High Cholesterol) | Doxorubicin | Higher with more cholesterol | >95 | [9] |
In Vitro and In Vivo Performance
The ultimate measure of a drug delivery system's utility lies in its performance in biological systems. This includes its drug release profile, stability, cellular uptake, and in vivo efficacy and biodistribution.
| Formulation | Key In Vitro Findings | Key In Vivo Findings | Reference |
| Chol-PEG Modified Niosomes | Enhanced release rate of nimodipine (B1678889) compared to plain niosomes. | Not Specified | [4] |
| CLS-PEG NPs (C6 loaded) | Sustained drug release. Increased uptake in bEnd.3 cells via macropinocytosis. | Sustained release up to 12h. 14.2-fold increase in brain concentration of C6 compared to free C6. | [2][3][11] |
| C-CVM (Cholesterol-Vitamin E-PEG Micelles) | Sustained drug release. Dose- and time-dependent cellular uptake. | Low hemolysis activity, indicating good biocompatibility. | [10] |
| PAE-g-MPEG-Chol Micelles | pH-sensitive drug release (faster at pH 6.0 than 7.4). High cytotoxicity of DOX-loaded micelles to HepG2 cells. | Not Specified | [8] |
| AuNPs-L2-D Liposomes | Temperature-controlled drug release. Preserved antiproliferative activity of Doxorubicin. | Not Specified | [9] |
| Cleavable PEG-Cholesterol Derivatives | Can mitigate the accelerated blood clearance (ABC) phenomenon. | Reduced ABC phenomenon upon repeated injections. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.
4.1. Synthesis of Cholesterol-PEG Derivatives
A common method for synthesizing Chol-PEG conjugates is through an esterification reaction. For example, methoxy (B1213986) PEG (mPEG) can be conjugated to cholesterol via a succinyl linker.
-
Protocol: Synthesis of mPEG-Cholesterol Conjugate [1]
-
Synthesis of Cholesteryl-succinate (Suc-Chol): Cholesterol is reacted with succinic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent (e.g., dichloromethane) to form the cholesteryl-succinate intermediate.
-
Conjugation of mPEG: The purified Suc-Chol is then reacted with mPEG-amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst (DMAP) to form the final mPEG-Chol conjugate.
-
Purification: The product is purified using techniques such as dialysis to remove unreacted reagents and byproducts, followed by lyophilization.
-
4.2. Preparation of Nanoparticles
The thin-film hydration method is a widely used technique for preparing liposomes and niosomes.
-
Protocol: Thin-Film Hydration for Niosome Preparation [4]
-
Film Formation: Cholesterol, a non-ionic surfactant (e.g., Span 60), and the Chol-PEG derivative are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by rotating the flask at a temperature above the lipid's phase transition temperature.
-
Sizing: The resulting suspension is then typically subjected to sonication or extrusion through membranes of a defined pore size to obtain unilamellar vesicles of a desired size.
-
4.3. Characterization of Nanoparticles
Dynamic Light Scattering (DLS) and Zeta Potential measurement are standard techniques for characterizing the physical properties of nanoparticles.
-
Protocol: Particle Size and Zeta Potential Measurement [6][7]
-
Sample Preparation: A dilute suspension of the nanoparticles in a suitable buffer (e.g., phosphate-buffered saline) is prepared.
-
Measurement: The particle size (hydrodynamic diameter) and polydispersity index (PDI) are measured using a DLS instrument. The zeta potential, which indicates the surface charge of the nanoparticles, is measured using the same instrument or a dedicated zeta potential analyzer.
-
4.4. Determination of Drug Loading and Encapsulation Efficiency
Quantifying the amount of drug successfully incorporated into the nanoparticles is essential.
-
Protocol: Quantification of Encapsulated Drug [1]
-
Separation of Free Drug: The nanoparticle suspension containing the encapsulated drug is centrifuged or passed through a size-exclusion chromatography column to separate the nanoparticles from the unencapsulated (free) drug.
-
Quantification: The amount of drug in the supernatant (free drug) and/or in the nanoparticle pellet (encapsulated drug) is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading Capacity (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Visualizing Experimental Workflows and Concepts
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. libir.josai.ac.jp [libir.josai.ac.jp]
- 8. Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Benchmarking Cholesterol-PEG 600: A Comparative Guide to Novel Stealth Lipids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a significant focus on enhancing the in vivo performance of nanocarriers. For years, Cholesterol-Polyethylene Glycol (PEG) 600 has been a cornerstone as a "stealth" lipid, prolonging the circulation time of liposomes and other nanoparticles. However, the emergence of the "PEG dilemma," including concerns about immunogenicity and accelerated blood clearance, has spurred the development of innovative alternatives. This guide provides an objective comparison of Cholesterol-PEG 600 against a new generation of stealth lipids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal formulation for their therapeutic applications.
Performance Benchmark: this compound vs. Novel Stealth Lipids
The efficacy of a stealth lipid is primarily determined by its ability to prolong circulation half-life, control biodistribution, and minimize immunogenicity. The following tables summarize the available quantitative data comparing this compound and its modern counterparts.
| Stealth Lipid | Core Lipids | Circulation Half-Life (t½) in Mice/Rats | Reference |
| mPEG2k-DSPE (Benchmark) | Sphingomyelin/Cholesterol | ~18 hours (in rats) | [1] |
| Cholesterol-PEG-Cholesterol (CPC6k) | Egg PC/Cholesterol | Significantly longer than mPEG2k-DSPE | [1][2] |
| Polysarcosine (pSar)-Lipids | ALC-0315 based LNPs | Enhanced protein expression suggests longer effective circulation | [3] |
| Poly(2-ethyl-2-oxazoline) (PEOZ)-Lipids | DMG-based LNPs | Reduced clearance from the bloodstream compared to PEG-LNPs | [3] |
| Non-PEGylated (Control) | DSPC/Cholesterol/DMPG | < 1 hour (in rats) | [1] |
| Note: Direct head-to-head in vivo circulation data for this compound was not readily available in the searched literature. mPEG2k-DSPE is presented as a well-established benchmark for comparison. |
| Stealth Lipid | Key Biodistribution Findings | Reference |
| PEGylated Liposomes (General) | Reduced uptake by the Mononuclear Phagocyte System (MPS) in the liver and spleen. | [4][5] |
| Cholesterol-PEG-Cholesterol (CPC) Liposomes | Reduced uptake by phagocytic cells compared to mPEG-DSPE. | [1][2] |
| Poly(2-ethyl-2-oxazoline) (PEOZ)-LNPs | Significantly higher delivery to splenic macrophages and dendritic cells compared to PEG-LNPs. | [3] |
| Stealth Lipid | Immunogenicity Profile | Reference |
| PEGylated Liposomes (General) | Can induce the production of anti-PEG antibodies (IgM), leading to accelerated blood clearance (ABC) upon repeated administration. | [4] |
| Poly(2-ethyl-2-oxazoline) (PEOZ)-LNPs | Lower levels of anti-stealth lipid immunoglobulin Ms (IgM) generated compared to PEG-LNPs. | [3] |
| Polysarcosine (pSar)-LNPs | Exhibited low immunogenicity. | [3] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison.
Liposome (B1194612) Preparation via Thin-Film Hydration
This common technique is used to prepare liposomes with encapsulated cargo.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, this compound or novel stealth lipid)
-
Drug or molecule to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of defined pore size
Procedure:
-
Dissolve the lipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the drug if water-soluble) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
In Vivo Circulation Half-Life Determination in a Murine Model
This protocol outlines the steps to measure the time a liposomal formulation remains in the bloodstream.
Materials:
-
Liposome formulation with a fluorescent or radioactive label
-
Laboratory mice (e.g., C57BL/6)
-
Syringes for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Detection instrument (e.g., fluorescence plate reader or gamma counter)
Procedure:
-
Administer a defined dose of the labeled liposome formulation to the mice via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h), collect small blood samples from the mice.
-
Process the blood samples to isolate the plasma.
-
Measure the amount of the label (fluorescence or radioactivity) in the plasma samples using the appropriate instrument.
-
Plot the concentration of the label in the plasma against time.
-
Calculate the circulation half-life (t½) by fitting the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model).[6]
Quantification of Immunogenicity via Anti-PEG Antibody ELISA
This assay is used to detect and quantify the presence of antibodies against PEG in serum samples.[7]
Materials:
-
ELISA plates coated with a PEG derivative (e.g., mPEG-BSA)
-
Serum samples from animals treated with the liposome formulations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgM)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with the PEG derivative and incubate overnight.
-
Wash the wells and block non-specific binding sites with the blocking buffer.
-
Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated PEG.
-
Wash the wells to remove unbound components.
-
Add the enzyme-conjugated secondary antibody that will bind to the captured anti-PEG antibodies and incubate.
-
Wash the wells again.
-
Add the substrate solution to the wells, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction with the stop solution.
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength. The absorbance is proportional to the amount of anti-PEG antibodies in the serum.
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate relevant pathways and workflows.
Caption: Experimental workflow for determining the in vivo circulation half-life of liposomes.
Caption: Signaling pathway of conventional liposome uptake by macrophages and the inhibitory effect of stealth lipids.
Caption: Logical relationship of factors influencing the performance of stealth lipids.
References
- 1. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. dahlmanlab.org [dahlmanlab.org]
- 4. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cholesterol-PEG 600: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of Cholesterol-PEG 600, a common reagent in drug delivery and nanoparticle formulation, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound and its primary components, cholesterol and polyethylene (B3416737) glycol (PEG), are not classified as hazardous substances, best practices for chemical waste management should be strictly followed. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this reagent.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory Protection | Dust mask (if handling in powder form) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures that the material is handled and processed in an environmentally responsible manner.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The label should clearly state "this compound" and "Non-hazardous chemical waste for incineration."
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as any contaminated materials such as weigh boats, pipette tips, and gloves, in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
2. Storage of Waste:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container securely closed when not in use to prevent spills or contamination.
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste material and its composition.
4. Decontamination of Empty Containers:
-
Thoroughly rinse the original this compound container with a suitable solvent (e.g., ethanol (B145695) or isopropanol) three times.
-
Collect the rinsate as chemical waste and add it to your designated liquid waste container.
-
Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Important Considerations:
-
Do NOT dispose of this compound down the drain. While it has some water solubility, introducing it into the wastewater system can negatively impact aquatic life and wastewater treatment processes[1].
-
Consult Local Regulations: Always adhere to your local and institutional regulations for chemical waste disposal. These may have specific requirements that supersede the general guidance provided here.
-
Avoid Incineration On-site: Unless your facility is equipped with a licensed chemical incinerator, do not attempt to incinerate the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hazard and Safety Data Summary
Based on available safety data for this compound and its components, it is classified as a combustible solid but is not considered a hazardous substance.
| Hazard Classification | Description |
| GHS Classification | Not a hazardous substance or mixture[2][3] |
| Physical Hazards | Combustible Solid |
| Health Hazards | Not classified as hazardous. May cause mild irritation upon contact with eyes or skin. |
| Environmental Hazards | Not classified as environmentally hazardous, but should not be released into the environment. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Logistics for Handling Cholesterol-PEG 600
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Cholesterol-PEG 600. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and efficient research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemically impervious gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from potential splashes or dust particles. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid or powder form to prevent inhalation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risks and ensuring the integrity of the experiment.
-
Preparation and Area Setup :
-
Work in a well-ventilated area. For operations that may generate dust or aerosols, a chemical fume hood is recommended.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling the Compound :
-
This compound is a semisolid to solid material and should be stored at -20°C.[1][3]
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use a clean spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If creating a solution, slowly add the this compound to the solvent to avoid splashing.
-
-
Post-Handling :
-
Securely close the container after use and return it to the recommended storage temperature of -20°C.[1][3]
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the compound.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Solid Waste : Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour down the drain.
-
Sharps : Any contaminated sharps should be disposed of in a designated sharps container.
-
-
Waste Collection and Storage :
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal :
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
